PROTAC SOS1 degrader-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H63N11O4 |
|---|---|
Molecular Weight |
894.1 g/mol |
IUPAC Name |
3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile |
InChI |
InChI=1S/C51H63N11O4/c1-33-8-9-39(28-44(33)62-21-14-46(63)55-50(62)66)49(65)60-22-17-51(18-23-60)15-10-37(11-16-51)32-58-19-12-38(13-20-58)48(64)61-26-24-59(25-27-61)45-29-42-43(31-53-45)36(4)56-57-47(42)54-35(3)41-7-5-6-40(30-52)34(41)2/h5-9,28-29,31,35,37-38H,10-27,32H2,1-4H3,(H,54,57)(H,55,63,66)/t35-/m1/s1 |
InChI Key |
QRDHISPGPZTONZ-PGUFJCEWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PROTAC SOS1 Degrader-9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies, particularly in oncology. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered to eliminate the protein entirely from the cell. This guide provides a detailed technical overview of the mechanism of action for PROTAC SOS1 degrader-9, a novel agent designed to target and degrade Son of Sevenless 1 (SOS1), a key activator of the KRAS signaling pathway. Understanding the intricate molecular events orchestrated by this degrader is paramount for its preclinical and clinical development.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule, comprising three key components: a ligand that specifically binds to SOS1, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] In the case of this compound, the E3 ligase recruited is Cereblon (CRBN).[3]
The mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to a SOS1 protein and the CRBN E3 ligase, bringing them into close proximity to form a stable ternary complex (SOS1-PROTAC-CRBN).[4] The stability and conformation of this complex are critical for the subsequent steps.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SOS1 protein. This results in the formation of a polyubiquitin (B1169507) chain on SOS1.
-
Proteasomal Degradation: The polyubiquitinated SOS1 is now recognized as a substrate for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the SOS1 protein into small peptides.
-
Recycling of the PROTAC: Following the degradation of SOS1, the PROTAC molecule is released and can engage another SOS1 protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.[5][6][7]
Impact on the SOS1-KRAS Signaling Pathway
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in activating KRAS, a central node in cellular signaling pathways that control cell growth, proliferation, and survival.[8][9] By catalyzing the exchange of GDP for GTP on KRAS, SOS1 switches KRAS to its active, signal-transducing state. In many cancers, mutations in KRAS lead to its constitutive activation, driving tumorigenesis.
By degrading SOS1, this compound effectively shuts down this critical activation step. This leads to a decrease in the levels of active, GTP-bound KRAS, and consequently, the attenuation of downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. The abrogation of these oncogenic signals inhibits cancer cell proliferation and survival.
Quantitative Data Presentation
While specific quantitative data for "this compound" is not publicly available, data from a structurally similar and functionally analogous molecule, "PROTAC SOS1 degrader-1 (TFA)," which also targets SOS1 for CRBN-mediated degradation, provides valuable insights into the expected potency.[10]
| Parameter | Value | Cell Line | Remarks |
| DC50 | 98.4 nM | Various KRAS-mutant cells | Concentration for 50% maximal degradation.[10] |
| Dmax | >80% | Cellular assays | Maximum percentage of protein degradation.[10] |
| IC50 | 0.5 - 70 nM | Various KRAS-mutant cells | Antiproliferative activity.[11] |
Note: The data presented is for PROTAC SOS1 degrader-1 (TFA) and serves as a representative example of the expected performance of a potent SOS1-targeting PROTAC that utilizes a CRBN E3 ligase ligand.
Experimental Protocols
The characterization of a PROTAC degrader like SOS1 degrader-9 involves a series of key experiments to elucidate its mechanism of action and quantify its efficacy.
Cellular Degradation Assay (Western Blot) for DC50 and Dmax Determination
Objective: To determine the concentration-dependent degradation of SOS1 and calculate the DC50 and Dmax values.
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., MIA PaCa-2, SW620) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against SOS1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities using densitometry software. Normalize the SOS1 signal to the loading control.
-
Data Analysis: Plot the normalized SOS1 levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
Objective: To confirm that the degradation of SOS1 is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce significant degradation (e.g., 5x DC50). Include a control group pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
Immunoprecipitation: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysates and immunoprecipitate SOS1 using an anti-SOS1 antibody conjugated to beads.
-
Western Blotting: Wash the beads extensively and elute the immunoprecipitated proteins. Perform Western blotting on the eluates and probe with an anti-ubiquitin antibody to detect the polyubiquitination of SOS1. An increase in the ubiquitin smear upon PROTAC treatment, which is further enhanced by proteasome inhibition, confirms ubiquitination.
Ternary Complex Formation Assay (e.g., NanoBRET™)
Objective: To measure the formation of the SOS1-PROTAC-CRBN ternary complex in live cells.
Methodology:
-
Vector Construction and Transfection: Co-transfect cells with expression vectors for NanoLuc®-fused SOS1 and HaloTag®-fused CRBN.
-
Cell Plating and Labeling: Plate the transfected cells in a white 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the CRBN fusion protein.
-
PROTAC Treatment and Substrate Addition: Treat the cells with serial dilutions of this compound. Add the NanoBRET™ Nano-Glo® Substrate to measure the NanoLuc® luminescence.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (HaloTag®-618) emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A bell-shaped curve when plotting the NanoBRET™ ratio against the PROTAC concentration is indicative of ternary complex formation, with the peak representing the optimal concentration for complex formation. The decrease in signal at higher concentrations is known as the "hook effect".[4]
References
- 1. NanoBRET™ Ubiquitination Assay Technical Manual [promega.sg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC SOS1 degrader-1 (TFA) | Benchchem [benchchem.com]
- 11. ascopubs.org [ascopubs.org]
The Technical Core of PROTAC SOS1 Degrader-9: A Guide for Drug Development Professionals
An In-depth Analysis of the Structure, Mechanism, and Preclinical Efficacy of a Novel SOS1 Degrader
This technical guide provides a comprehensive overview of PROTAC SOS1 degrader-9, a novel therapeutic agent designed to target the Son of Sevenless homolog 1 (SOS1) protein for degradation. SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS, a central node in the RAS/MAPK signaling pathway frequently dysregulated in cancer. By inducing the degradation of SOS1, this proteolysis-targeting chimera (PROTAC) offers a promising strategy for the treatment of KRAS-mutant cancers. This document details the chemical architecture of this compound, its mechanism of action, and key preclinical data, offering valuable insights for researchers and drug development professionals in the field of targeted protein degradation.
Chemical Structure and Design Principle
This compound, also referred to as compound 10 or 9d in scientific literature, is a heterobifunctional molecule meticulously designed to hijack the cell's natural protein disposal machinery to eliminate the SOS1 protein.[1][2] Its structure comprises three key components:
-
A high-affinity ligand for SOS1: This moiety is responsible for selectively binding to the SOS1 protein.
-
A ligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, a key enzyme in the ubiquitination process. This compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase.[3]
-
A flexible linker: This chemical bridge connects the SOS1-binding and E3 ligase-recruiting moieties, optimizing the formation of a stable ternary complex between SOS1 and the E3 ligase.
Figure 1: Chemical architecture of this compound.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic efficacy of this compound stems from its ability to induce the selective degradation of the SOS1 protein. This process is initiated by the simultaneous binding of the PROTAC to both the SOS1 protein and an E3 ubiquitin ligase, thereby forming a ternary complex. The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to the SOS1 protein. This polyubiquitination marks SOS1 for recognition and subsequent degradation by the proteasome, the cell's primary protein degradation machinery. The PROTAC molecule itself is not degraded in this process and can subsequently induce the degradation of multiple SOS1 proteins, acting in a catalytic manner.[3][4]
Figure 2: Mechanism of action of this compound.
Preclinical Data Summary
The preclinical efficacy of this compound has been evaluated in various cancer cell lines, demonstrating potent and selective degradation of the SOS1 protein, leading to anti-proliferative effects.
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| H358 | Non-small cell lung cancer | 10-50 | >90 | 50-100 | [5] |
| MIA PaCa-2 | Pancreatic cancer | 10-50 | >90 | 50-100 | [5] |
| SW620 | Colorectal cancer | 10-50 | >90 | 100-500 | [6] |
Table 1: In vitro activity of this compound. DC50 represents the concentration required for 50% maximal degradation, Dmax is the maximal degradation observed, and IC50 is the half-maximal inhibitory concentration for cell growth.
Key Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound.
Western Blotting for SOS1 Degradation
This protocol is used to quantify the extent of SOS1 protein degradation following treatment with the PROTAC.
-
Cell Culture and Treatment: Plate cancer cells (e.g., H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies against SOS1 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the SOS1 signal to the loading control.
Figure 3: Western blotting experimental workflow.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.
SOS1 Signaling Pathway
SOS1 is a critical activator of the RAS/MAPK signaling cascade. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) recruit the GRB2/SOS1 complex to the plasma membrane. SOS1 then catalyzes the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS subsequently triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately promotes cell proliferation, survival, and differentiation. By degrading SOS1, this compound effectively blocks this entire downstream signaling pathway.
Figure 4: Simplified SOS1-mediated RAS/MAPK signaling pathway.
Conclusion
This compound represents a promising therapeutic modality for the treatment of KRAS-driven cancers. Its innovative mechanism of action, which leverages the ubiquitin-proteasome system to eliminate the SOS1 protein, offers a distinct advantage over traditional small molecule inhibitors. The potent and selective degradation of SOS1 translates to significant anti-proliferative activity in preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this novel class of targeted protein degraders.
References
- 1. rupress.org [rupress.org]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of the First-in-Class Agonist-Based SOS1 PROTACs Effective in Human Cancer Cells Harboring Various KRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of PROTAC SOS1 Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery, enabling the targeted degradation of proteins implicated in various diseases, including cancer. This technical guide focuses on the biological activity of PROTAC SOS1 degrader-9, a first-in-class, agonist-based PROTAC designed to degrade Son of Sevenless 1 (SOS1). SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a frequently mutated oncogene in human cancers. By inducing the degradation of SOS1, this compound offers a promising therapeutic approach for KRAS-driven malignancies. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols.
Mechanism of Action
This compound, also referred to as compound 9d, is a heterobifunctional molecule that consists of a ligand that binds to SOS1, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between SOS1, this compound, and the VHL E3 ligase leads to the ubiquitination of SOS1. This polyubiquitination marks the SOS1 protein for degradation by the 26S proteasome, resulting in the depletion of cellular SOS1 levels. The degradation of SOS1 disrupts the KRAS signaling pathway, leading to the inhibition of downstream signaling and suppression of tumor cell proliferation.[1]
References
The Lynchpin of Oncogenic Signaling: A Technical Guide to the Role of SOS1 in the KRAS Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless homolog 1 (SOS1) protein is a critical guanine (B1146940) nucleotide exchange factor (GEF) that orchestrates the activation of KRAS, a frequently mutated oncogene in human cancers.[1] This technical guide provides an in-depth exploration of the pivotal role of SOS1 in the KRAS signaling cascade, its mechanism of action, and its emergence as a key therapeutic target. We delve into the structural and functional intricacies of the SOS1-KRAS interaction, present quantitative data on the efficacy of various inhibitory modalities, and provide detailed experimental protocols for studying this crucial cellular process. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of oncology.
The KRAS Signaling Pathway and the Central Role of SOS1
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] In its active form, KRAS initiates a cascade of downstream signaling events, most notably through the RAF-MEK-ERK (MAPK) pathway, which drives cellular proliferation, survival, and differentiation.[3] Mutations in the KRAS gene, found in a significant percentage of pancreatic, colorectal, and lung cancers, lock the protein in a constitutively active state, leading to uncontrolled cell growth.[1]
SOS1 is the indispensable catalyst for KRAS activation.[4] It facilitates the exchange of GDP for GTP, thereby turning the KRAS switch "on".[4] This process is not merely a simple enzymatic reaction; it is a highly regulated event involving complex allosteric mechanisms. The binding of a GTP-bound RAS protein to an allosteric site on SOS1 enhances its GEF activity at the catalytic site, creating a positive feedback loop that amplifies RAS signaling.[4][5] Given its direct and essential role in activating both wild-type and mutant KRAS, SOS1 has emerged as a highly attractive target for therapeutic intervention in KRAS-driven cancers.[6][7]
Therapeutic Strategies Targeting SOS1
The critical role of SOS1 in KRAS activation has spurred the development of several therapeutic strategies aimed at disrupting the SOS1-KRAS interaction. These approaches can be broadly categorized as small molecule inhibitors and targeted protein degraders.
Small Molecule Inhibitors
Several small molecule inhibitors that directly bind to SOS1 and prevent its interaction with KRAS have been developed and are in various stages of preclinical and clinical evaluation.[1][8] These inhibitors typically bind to a pocket on SOS1 that is crucial for its interaction with KRAS, thereby blocking nucleotide exchange and suppressing downstream MAPK signaling.[9]
Targeted Protein Degradation (PROTACs)
A newer approach involves the use of proteolysis-targeting chimeras (PROTACs). These are heterobifunctional molecules that link a SOS1-binding moiety to an E3 ubiquitin ligase ligand.[8] This proximity induces the ubiquitination and subsequent proteasomal degradation of SOS1, leading to a sustained inhibition of the KRAS pathway.[8][10]
Quantitative Data on SOS1-Targeted Therapies
The following tables summarize key quantitative data for various SOS1 inhibitors and degraders based on preclinical studies.
| Compound | Type | Target | IC50 / Kd | Cell Line / Assay | Reference |
| BI-3406 | Small Molecule Inhibitor | SOS1-KRAS Interaction | IC50: 0.53 µM - 45.9 µM | Colorectal Cancer Patient-Derived Organoids | [11] |
| MRTX0902 | Small Molecule Inhibitor | SOS1-KRAS Interaction | Potent and selective | Cancer cell lines with KRAS-MAPK pathway alterations | [1][12] |
| BAY-293 | Small Molecule Inhibitor | KRAS-SOS1 Interaction | IC50: 21 nM | Biochemical Assay | [13][14] |
| SIAIS562055 | PROTAC Degrader | SOS1 Degradation | Potent degradation at 10, 100, and 1000 nmol/L | MIA PaCa-2 (KRAS G12C), HPAF-II (KRAS G12D), and K562 cells | [8] |
| P7 | PROTAC Degrader | SOS1 Degradation | Up to 92% degradation | Colorectal cancer cell lines and PDOs | [6] |
| SAH-SOS1a | Stapled Peptide | KRAS | Binding Affinity: 60-160 nM | Fluorescence Polarization Assay | [15] |
| NSC-658497 | Small Molecule Inhibitor | SOS1 GEF Activity | Micromolar binding constant | Biochemical GEF Assay | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SOS1-targeted compounds. Below are protocols for key experiments cited in the literature.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay is widely used to screen for compounds that disrupt the protein-protein interaction between SOS1 and KRAS.[8][17]
Principle: The assay measures the binding of tagged recombinant KRAS and SOS1 proteins. When the proteins interact, two different fluorophore-labeled antibodies brought into proximity generate a FRET signal. Inhibitors of the interaction will disrupt this signal.
Protocol:
-
Reagents:
-
Tagged human recombinant KRAS (e.g., GST-tagged)
-
Tagged human recombinant SOS1 (e.g., His-tagged)
-
Anti-tag antibody labeled with a donor fluorophore (e.g., Terbium cryptate)
-
Anti-tag antibody labeled with an acceptor fluorophore (e.g., XL665 or d2)
-
Assay buffer
-
Test compounds
-
-
Procedure:
-
Dispense test compounds or vehicle control into a low-volume 384-well plate.
-
Prepare a mix of tagged KRAS and SOS1 proteins in assay buffer and add to the wells.
-
Add a premixed solution of the donor and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the fluorescence at the emission wavelengths of the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the compound concentration to determine the IC50 value.
-
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of SOS1 to catalyze the exchange of GDP for GTP on KRAS and is used to identify inhibitors of SOS1's catalytic activity.[16][18]
Principle: The assay monitors the dissociation of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) from KRAS in the presence of SOS1 and an excess of unlabeled GTP. A decrease in fluorescence polarization or an increase in fluorescence intensity upon dissociation is measured.
Protocol:
-
Reagents:
-
Recombinant KRAS protein
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
-
Recombinant catalytic domain of SOS1 (SOS1cat)
-
Unlabeled GTP
-
Assay buffer
-
Test compounds
-
-
Procedure:
-
Load KRAS with the fluorescently labeled GDP by incubation.
-
In a multi-well plate, add the GDP-loaded KRAS, assay buffer, and test compounds or vehicle.
-
Initiate the exchange reaction by adding SOS1cat and a molar excess of unlabeled GTP.
-
Monitor the change in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence signal against time.
-
Calculate the initial rate of nucleotide exchange.
-
Determine the inhibitory effect of the compounds by comparing the rates in the presence and absence of the inhibitor.
-
Western Blotting for SOS1 Degradation
This method is used to assess the efficacy of PROTACs in inducing the degradation of SOS1 protein in cells.
Principle: Cells are treated with a PROTAC, and the total cellular protein is extracted. The amount of SOS1 protein is then quantified by separating the proteins by size using gel electrophoresis, transferring them to a membrane, and probing with an antibody specific to SOS1.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., SW620) and allow them to adhere.
-
Treat the cells with various concentrations of the SOS1 PROTAC or vehicle control for a specified duration (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 band intensity to the loading control.
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
Future Directions and Conclusion
The targeting of SOS1 represents a promising therapeutic strategy for a broad range of KRAS-mutant cancers.[11] Both small molecule inhibitors and PROTAC degraders have shown significant preclinical activity, and several agents are now advancing into clinical trials.[19][20][21][22] Future research will likely focus on optimizing the potency and selectivity of these compounds, exploring combination therapies with other targeted agents (such as MEK or direct KRAS inhibitors), and identifying predictive biomarkers to select patients who are most likely to respond to SOS1-targeted therapies.[2][11] The continued investigation into the intricate biology of the SOS1-KRAS axis will undoubtedly pave the way for novel and more effective treatments for these challenging malignancies.
References
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. mdpi.com [mdpi.com]
- 19. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 20. trial.medpath.com [trial.medpath.com]
- 21. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
- 22. Bayer initiates phase I study with SOS1 inhibitor, BAY3498264 in patients with advanced KRAS-mutated tumours [pharmabiz.com]
The Therapeutic Potential of SOS1 Degradation in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Son of Sevenless homolog 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell growth and proliferation. Given that the RAS signaling pathway is frequently hyperactivated in human cancers, primarily through mutations in KRAS, targeting SOS1 has emerged as a compelling therapeutic strategy. While small-molecule inhibitors of SOS1 have shown promise, they have faced limitations in clinical efficacy. A newer, more potent approach is the targeted degradation of the SOS1 protein using technologies like Proteolysis Targeting Chimeras (PROTACs). This strategy not only abrogates the enzymatic function of SOS1 but eliminates the entire protein, thereby preventing its scaffolding functions and potentially overcoming resistance mechanisms. Preclinical data robustly supports this approach, demonstrating that SOS1 degraders exhibit superior anti-proliferative activity, induce significant tumor regression in animal models, and act synergistically with other targeted agents, particularly KRAS inhibitors. This technical guide provides an in-depth overview of the rationale, preclinical evidence, and methodologies underlying SOS1 degradation as a promising frontier in oncology drug development.
The Role of SOS1 in Cancer Signaling
SOS1 is a ubiquitously expressed protein that plays a central role in signal transduction from receptor tyrosine kinases (RTKs) to the RAS-RAF-MEK-ERK (MAPK) pathway.[1][2] Its primary function is to catalyze the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, and NRAS), converting them from an inactive to an active, signal-propagating state.[2]
This activation is not merely a linear process. SOS1 possesses a second, allosteric RAS-binding site.[3][4] When active, GTP-bound RAS binds to this allosteric site, it significantly enhances SOS1's GEF activity, creating a positive feedback loop that amplifies RAS signaling.[3][5] This dual-binding mechanism makes SOS1 a critical hub for both initiating and sustaining RAS pathway activation.
In cancers driven by KRAS mutations, tumor cells often remain dependent on upstream signaling and the activation of wild-type RAS isoforms.[3][5] SOS1 is essential for this process. Furthermore, in malignancies like BCR-ABL-positive chronic myeloid leukemia (CML), SOS1 is implicated in the activation of the small GTPase RAC, contributing to leukemogenesis.[6][7][8]
While direct mutations in the SOS1 gene are relatively rare in most cancers, they have been identified as oncogenic drivers in a subset of lung adenocarcinomas and other tumor types.[9][10][11][12] However, the primary therapeutic rationale for targeting SOS1 lies in its indispensable role as an activator of the frequently mutated KRAS oncogene.[2][13]
Limitations of SOS1 Inhibition
Several small-molecule inhibitors that disrupt the SOS1-RAS interaction, such as BI-3406 and BAY-293, have been developed.[7][8][14] While these have proven valuable as research tools and shown some preclinical efficacy, their performance as single agents has been modest, often requiring combination with other drugs like MEK inhibitors to achieve significant anti-tumor activity.[13][14][15] Small-molecule inhibitors have also demonstrated limited efficacy in clinical trials for KRAS-mutant cancers.[6][7][16] This has spurred the development of alternative strategies to more effectively neutralize the pro-oncogenic function of SOS1.
Targeted Protein Degradation: A Superior Strategy for SOS1
Targeted protein degradation has emerged as a powerful therapeutic modality that offers several advantages over traditional inhibition.[13] This approach utilizes heterobifunctional molecules, most notably PROTACs, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7][17]
A SOS1 degrader typically consists of three components:
-
A ligand that binds to the SOS1 protein (e.g., an analog of the inhibitor BI-3406).[6][7]
-
A ligand that recruits an E3 ligase, commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][17]
-
A flexible linker connecting the two ligands.[17]
By hijacking the cell's natural protein disposal machinery, SOS1 degraders can catalytically induce the elimination of the SOS1 protein. This offers distinct advantages:
-
Complete Protein Removal: Degradation eliminates both the enzymatic and non-enzymatic scaffolding functions of the protein, which can contribute to signaling.[13]
-
Improved Efficacy: Degraders can be more potent than inhibitors because they act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[17]
-
Overcoming Resistance: By removing the target protein entirely, degraders may circumvent resistance mechanisms associated with inhibitor binding site mutations or protein overexpression.
-
Enhanced Selectivity: The pharmacology of degraders is event-driven and depends on the formation of a stable ternary complex (PROTAC-Target-E3 Ligase), which can lead to improved selectivity compared to inhibitors that rely solely on binding affinity.[13]
Preclinical Evidence for SOS1 Degradation
A growing body of preclinical research highlights the potent anti-cancer activity of SOS1 degraders across various cancer models. Several distinct degrader molecules have been developed and characterized, demonstrating the robustness of this therapeutic strategy.
In Vitro Activity
SOS1 degraders have demonstrated the ability to induce rapid, profound, and sustained degradation of the SOS1 protein in cancer cell lines. This degradation translates into potent anti-proliferative effects, often superior to those of corresponding small-molecule inhibitors. For instance, the CRBN-based degrader SIAIS562055 induced concentration-dependent degradation of SOS1 across multiple cell lines.[7] Another degrader, P7 , achieved up to 92% SOS1 degradation in colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs), with an IC50 for growth inhibition five times lower than the SOS1 inhibitor BI-3406.[13][18] Similarly, degraders developed by Amgen showed DC50 values (concentration for 50% degradation) of less than 15 nM and IC50s for proliferation ranging from 0.5 to 70 nM in various KRAS-mutant cell lines.[19]
| Degrader | Target Cancer Type(s) | Cell Lines | Degradation (DC50/Dmax) | Anti-proliferative Activity (IC50) | Reference(s) |
| SIAIS562055 | KRAS-mutant cancers, CML | K562, NCI-H358, GP2d | Potent, concentration-dependent degradation | Superior to small-molecule inhibitors | [6][7] |
| P7 | KRAS-mutant Colorectal Cancer | SW620, CRC PDOs | Up to 92% degradation | 5-fold lower IC50 than BI-3406 | [13][18][20] |
| Amgen Degrader | Various KRAS-mutant cancers | MIA PaCa-2, H358, others | DC50 < 15 nM | IC50: 0.5 - 70 nM | [19] |
| UBX-144 | Various solid tumors, CML | NCI-H358, U87-MG | Sub-nanomolar DC50 | Broad anti-proliferative activity | [4] |
| Compound 23 | KRAS G12C-mutant cancers | N/A | Efficient degradation | Significant anti-proliferative potency | [21] |
| Compound 9d | KRAS-mutant cancers | NCI-H358 | Dmax: 56-92% at 0.1-1 µM | Inhibits growth across KRAS mutation types | [20] |
| Table 1: Summary of In Vitro Activity of Key SOS1 Degraders. |
In Vivo Efficacy
The potent in vitro activity of SOS1 degraders has been successfully translated into significant anti-tumor efficacy in in vivo xenograft models.
-
SIAIS562055 displayed promising anti-tumor potency as a monotherapy in KRAS-mutant xenografts.[6][16]
-
Amgen's SOS1 degraders resulted in greater than 90% degradation in MIA PaCa-2 xenografts, leading to significant tumor growth inhibition.[19]
-
The VHL-based degrader 9d effectively suppressed tumor growth in NCI-H358 xenografts with high efficacy and no major toxicity.[20]
-
UBX-144 achieved maximal tumor degradation values exceeding 95% and resulted in significant tumor growth inhibition (101% TGI at 10 mg/kg) in a glioblastoma xenograft model.[4]
| Degrader | Cancer Model | Dosing & Route | Tumor Growth Inhibition (TGI) | Key Finding | Reference(s) |
| SIAIS562055 | KRAS-mutant xenografts | N/A | Promising potency | Effective as monotherapy and in combination | [6][16] |
| Amgen Degrader | MIA PaCa-2 xenografts | N/A | Significant TGI | >90% SOS1 degradation in tumor | [19] |
| UBX-144 | U87-MG glioblastoma xenograft | 10 mg/kg | 101% | >95% SOS1 degradation in tumor | [4] |
| Compound 9d | NCI-H358 xenograft | N/A | High efficacy | Suppressed tumor growth with no major toxicity | [20] |
| Table 2: Summary of In Vivo Efficacy of SOS1 Degraders in Xenograft Models. |
Synergistic Combinations with KRAS Inhibitors
A key finding from preclinical studies is the powerful synergy observed when SOS1 degradation is combined with direct KRAS inhibitors, particularly those targeting the KRAS G12C mutation (G12Ci) like sotorasib (B605408) (AMG510).[21] KRAS G12C inhibitors bind preferentially to the inactive, GDP-bound state of the oncoprotein.[1] By degrading SOS1, the GEF responsible for converting KRAS-GDP to active KRAS-GTP, the pool of inhibitor-accessible KRAS-GDP is increased.[3]
Furthermore, KRAS G12C inhibition often leads to a feedback reactivation of the MAPK pathway, mediated by SOS1.[21] Degrading SOS1 blocks this adaptive resistance mechanism.
-
The combination of SIAIS562055 and KRAS inhibitors enhanced ERK inhibition and led to tumor regression, overcoming acquired resistance.[6][7]
-
The combination of Compound 23 with AMG510 suppressed RAS signaling feedback activation, showing strong synergistic effects against KRAS G12C mutant cells in vitro and in vivo.[21]
-
Amgen's degraders also yielded strong synergy with AMG510 or the MEK inhibitor trametinib (B1684009) in xenograft models.[19]
This combination strategy represents a powerful "vertical inhibition" approach, blocking the same pathway at two critical nodes.[22]
Experimental Protocols & Methodologies
Reproducibility and standardization are paramount in drug development. The following sections outline the core experimental protocols used to characterize SOS1 degraders.
Western Blotting for Protein Degradation
This is the primary assay to confirm and quantify the degradation of the target protein.
-
Objective: To measure the levels of SOS1 and key signaling proteins (e.g., p-ERK, total ERK) following treatment with a degrader.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H358, MIA PaCa-2) at a suitable density. Allow cells to adhere overnight. Treat with a dose-response range of the SOS1 degrader or vehicle control for a specified time (e.g., 24 hours).[13]
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-SOS1, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize SOS1 levels to a loading control (e.g., GAPDH).
-
Cell Viability and Proliferation Assays
These assays measure the functional consequence of SOS1 degradation on cancer cell growth.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the SOS1 degrader.
-
Methodology (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in 96-well opaque plates at a low density (e.g., 1,000-3,000 cells/well) and allow to attach overnight.
-
Treatment: Treat cells with a serial dilution of the SOS1 degrader. Include vehicle-only and no-cell controls.
-
Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
-
Lysis and Signal Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measurement: Shake the plate to induce lysis and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve using non-linear regression to calculate the IC50 value.
-
In Vivo Xenograft Studies
This is the critical step to evaluate the anti-tumor efficacy of a degrader in a living organism.
-
Objective: To assess the effect of a SOS1 degrader on tumor growth in an animal model.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 NCI-H358 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, degrader alone, combination agent, degrader + combination).
-
Treatment: Administer the drug(s) according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamic Western blotting to confirm SOS1 degradation in the tumor tissue). Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Clinical Landscape and Future Directions
While SOS1 degraders are still in the preclinical stage, SOS1 inhibitors are now entering early-phase clinical trials.
-
BI 1701963 , an inhibitor based on the BI-3406 scaffold, is in Phase 1 trials for KRAS-mutant solid tumors, both as a monotherapy and in combination with the MEK inhibitor trametinib.[7]
-
Bayer has initiated a Phase 1 trial for its oral SOS1 inhibitor, BAY3498264 , in combination therapy for patients with advanced KRAS G12C-mutated solid tumors.[23][24][25]
-
Other inhibitors, such as MRTX-0902 and ZG2001 , are also in Phase 1/2 development.[26]
The compelling preclinical data for SOS1 degraders strongly suggests they will follow a similar path to the clinic. The superior potency and potential to overcome resistance make them highly attractive next-generation candidates.
Future research and development will likely focus on:
-
Advancing Lead Degraders: Moving potent and specific SOS1 degraders like SIAIS562055 and P7 through IND-enabling studies.
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to SOS1 degradation, potentially looking at SOS2 expression levels, which may be a resistance mechanism.[12][15]
-
Exploring Broader Applications: Investigating the efficacy of SOS1 degradation in other contexts, such as RTK-driven cancers without KRAS mutations and other hematological malignancies beyond CML.
-
Optimizing Combination Strategies: Systematically evaluating combinations with a wider range of targeted therapies, including inhibitors of SHP2, EGFR, and other nodes in the RAS pathway.
Conclusion
The targeted degradation of SOS1 represents a highly promising and scientifically robust therapeutic strategy for a wide range of cancers, particularly those driven by KRAS mutations. By leveraging the cell's own ubiquitin-proteasome system, SOS1 degraders achieve a more profound and sustained suppression of the RAS-MAPK pathway than is possible with conventional inhibitors. Preclinical studies have consistently demonstrated superior single-agent anti-tumor activity and powerful synergy with direct KRAS inhibitors. As SOS1-targeted agents begin to mature in the clinic, the development of best-in-class SOS1 degraders holds the potential to deliver transformative therapies for patients with high unmet medical needs.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of Son of Sevenless Homologue 1 (SOS1): Promising therapeutic treatment for KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. SOS1 mutations are rare in human malignancies: implications for Noonan Syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma. | Broad Institute [broadinstitute.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- 20. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting RAS oncogenesis with SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. trial.medpath.com [trial.medpath.com]
- 24. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
- 25. Bayer initiates phase I study with SOS1 inhibitor, BAY3498264 in patients with advanced KRAS-mutated tumours [pharmabiz.com]
- 26. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
PROTAC SOS1 Degrader-9 for KRAS-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRAS mutations are among the most prevalent oncogenic drivers, yet they have historically been challenging to target directly. A promising therapeutic strategy involves the indirect targeting of KRAS by modulating its regulators. Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that is crucial for the activation of RAS proteins, including KRAS. The inhibition of the KRAS-SOS1 interaction has emerged as a viable approach to suppress KRAS signaling. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins. This technical guide provides an in-depth overview of PROTAC SOS1 degrader-9 and related SOS1 degraders for the treatment of KRAS-mutant cancers. Due to the limited publicly available data for the specific "this compound" (also referred to as Compd 10), this document leverages data from other well-characterized SOS1 PROTACs, such as P7, 9d, and SIAIS562055, to provide a comprehensive and representative guide.
Introduction: Targeting the KRAS-SOS1 Axis
The Kirsten rat sarcoma virus (KRAS) protein cycles between an inactive GDP-bound state and an active GTP-bound state. This transition is facilitated by GEFs, with SOS1 being a key activator.[1][2] In KRAS-mutant cancers, the oncogenic activity of mutant KRAS is often still dependent on upstream signaling inputs, including the activity of SOS1.[3] Therefore, disrupting the SOS1-KRAS interaction presents a compelling therapeutic strategy to attenuate downstream signaling cascades, such as the RAF-MEK-ERK pathway, which are critical for tumor cell proliferation and survival.[4]
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1][5] A PROTAC consists of a ligand that binds to the protein of interest (in this case, SOS1), a ligand for an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting the two.[2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][5] This event-driven pharmacology can offer advantages over traditional inhibition, including the potential for improved potency and duration of action, as well as the ability to target the non-enzymatic scaffolding functions of proteins.[4]
"this compound" (Compd 10) is a PROTAC-based SOS1 degrader comprised of a SOS1 ligand, a linker, and an E3 ligase ligand.[6] While specific preclinical data for this molecule is not widely available, the broader class of SOS1 PROTACs has shown significant promise in preclinical models of KRAS-mutant cancers.[1][4][7]
Mechanism of Action and Signaling Pathway
SOS1 activates KRAS by catalyzing the exchange of GDP for GTP.[8] The degradation of SOS1 by a PROTAC removes this critical activator from the signaling cascade, leading to a reduction in the levels of active, GTP-bound KRAS. This, in turn, inhibits the downstream RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to decreased cell proliferation and tumor growth.[8]
Caption: Mechanism of PROTAC-mediated SOS1 degradation and its impact on the RAS signaling pathway.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of several well-characterized SOS1 PROTAC degraders in various KRAS-mutant cancer cell lines.
Table 1: SOS1 Degradation Potency (DC50)
| Degrader | Cell Line | KRAS Mutation | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| P7 | SW620 | KRAS G12V | CRBN | 590 | 87 | [4] |
| P7 | HCT116 | KRAS G13D | CRBN | 750 | 76 | [4] |
| P7 | SW1417 | KRAS G13D | CRBN | 190 | 83 | [4] |
| 9d | NCI-H358 | KRAS G12C | VHL | N/A | 56-92 | [1] |
| PROTAC SOS1 degrader-10 | SW620 | KRAS G12V | CRBN | 2.23 | N/A | [9][10] |
| PROTAC SOS1 degrader-10 | A549 | KRAS G12S | CRBN | 1.85 | N/A | [9][10] |
| PROTAC SOS1 degrader-10 | DLD-1 | KRAS G13D | CRBN | 7.53 | N/A | [9][10] |
| PROTAC SOS1 degrader-1 | Various | Various | VHL | 98.4 | >90 | [11][12] |
| BTX-B01 / BTX-D02 | Various | Various | CRBN | ≤10 | >85 | [13] |
N/A: Not Available
Table 2: Anti-proliferative Activity (IC50)
| Degrader | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| P7 | CRC PDOs | KRAS mutant | 5x lower than BI3406 | [14][15] |
| PROTAC SOS1 degrader-10 | SW620 | KRAS G12V | 36.7 | [9][10] |
| PROTAC SOS1 degrader-10 | A549 | KRAS G12S | 52.2 | [9][10] |
| PROTAC SOS1 degrader-10 | DLD-1 | KRAS G13D | 107 | [9][10] |
CRC PDOs: Colorectal Cancer Patient-Derived Organoids
Experimental Protocols
The following are generalized protocols for key experiments used to characterize SOS1 PROTAC degraders, based on methodologies reported in the literature.
Western Blot for SOS1 Degradation
This protocol is used to determine the degradation of SOS1 protein in cells treated with a PROTAC.
Caption: Experimental workflow for Western blot analysis of PROTAC-induced SOS1 degradation.
Methodology:
-
Cell Seeding: Plate KRAS-mutant cancer cells (e.g., SW620, A549) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the SOS1 PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 24, or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for SOS1. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the SOS1 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined by plotting the degradation percentage against the PROTAC concentration.[4]
Cell Viability Assay
This protocol is used to assess the anti-proliferative effect of the SOS1 PROTAC degrader.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the SOS1 PROTAC degrader for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.
-
Signal Measurement: Measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[9][10]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an SOS1 PROTAC degrader in a mouse model.
Caption: General workflow for an in vivo xenograft study to evaluate PROTAC efficacy.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of KRAS-mutant cancer cells (e.g., NCI-H358) into the flank of each mouse.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer the SOS1 PROTAC degrader at a predetermined dose and schedule (e.g., daily oral gavage).[7]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting or immunohistochemistry (IHC), to confirm SOS1 degradation in vivo.
Concluding Remarks
PROTAC-mediated degradation of SOS1 is a promising therapeutic strategy for the treatment of KRAS-mutant cancers. Several SOS1 degraders have demonstrated potent and selective degradation of SOS1, leading to the inhibition of downstream signaling and anti-proliferative effects in preclinical models. While specific data for "this compound" is limited in the public domain, the collective evidence from analogous compounds strongly supports the continued investigation of this therapeutic approach. Further studies are warranted to fully elucidate the efficacy, safety, and pharmacokinetic properties of "this compound" and other SOS1-targeting PROTACs to advance them toward clinical development.
References
- 1. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 2. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. WO2024083257A1 - Sos1 protein degradation agent and use thereof - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC SOS1 degrader-10_TargetMol [targetmol.com]
- 11. PROTAC SOS1 degrader-1 (TFA) | Benchchem [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biotheryx.com [biotheryx.com]
- 14. researchgate.net [researchgate.net]
- 15. Collection - Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
The Rise of SOS1 Degraders: A Technical Guide to PROTAC-Mediated Targeting of a Key Oncogenic Node
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for the RAS family of small GTPases, has emerged as a high-value target in oncology. Its role in activating RAS, a central regulator of cell growth and proliferation, places it at a critical juncture in oncogenic signaling. While small-molecule inhibitors of SOS1 have shown promise, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent therapeutic strategy. This technical guide provides an in-depth exploration of the mechanism of SOS1-targeting PROTACs, detailed experimental protocols for their evaluation, and a summary of key quantitative data.
The PROTAC Mechanism for SOS1 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The primary mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of SOS1.
The process begins with the PROTAC simultaneously binding to SOS1 and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of SOS1. The resulting polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, often leading to a more profound and sustained downstream signaling inhibition compared to traditional occupancy-based inhibitors. Furthermore, by degrading the entire protein, PROTACs can abrogate both the catalytic and scaffolding functions of SOS1.[1]
Several SOS1 PROTACs have been developed that recruit either the Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase.[1][2] The choice of E3 ligase can influence the degradation efficiency, tissue distribution, and potential off-target effects of the PROTAC.
Quantitative Analysis of SOS1 PROTACs
The efficacy of SOS1 PROTACs is characterized by several key quantitative parameters, including their binding affinity to SOS1 and the E3 ligase, and their ability to induce SOS1 degradation in cellular contexts. The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are critical metrics for evaluating the potency and efficacy of a PROTAC.
| PROTAC | E3 Ligase Ligand | Target Ligand (Analog of) | Cell Line | DC50 | Dmax | Binding Affinity (Kd) to SOS1 | Inhibition of KRAS-SOS1 Interaction (IC50) | Reference |
| P7 | Lenalidomide (CRBN) | BI-3406 | SW620 | 0.59 µM (24h) | >90% (48h) | Not Reported | Not Reported | [3] |
| HCT116 | 0.75 µM (24h) | Not Reported | [3] | |||||
| SW1417 | 0.19 µM (24h) | Not Reported | [3] | |||||
| SIAIS562055 | Lenalidomide (CRBN) | BI-3406 | K562 | 62.5 nM | Not Reported | 95.9 nM | 95.7 nM (KRAS G12C), 134.5 nM (KRAS G12D) | [4][5][6][7][8][9] |
| KU812 | 8.4 nM | Not Reported | [4] | |||||
| UBX-144 | Not Specified (CRBN) | Not Specified | NCI-H358 | Sub-nanomolar | >95% | Not Reported | Not Reported |
Visualizing the SOS1 PROTAC Mechanism and Evaluation
To better understand the intricate processes involved in SOS1-targeted protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
The Preclinical Profile of PROTAC SOS1 Degrader-9 (Compound 9d): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for PROTAC SOS1 degrader-9, also identified as compound 9d. This molecule is a first-in-class, agonist-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Son of Sevenless homolog 1 (SOS1). SOS1 is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways that drive the growth and proliferation of many cancers. By targeting SOS1 for degradation, compound 9d represents a promising therapeutic strategy for treating KRAS-driven malignancies, irrespective of the specific KRAS mutation.[1][2] This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and relevant biological pathways.
Core Concept: PROTAC-mediated Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest. Compound 9d is composed of a ligand that binds to SOS1 (derived from an agonist), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This tripartite structure brings SOS1 into close proximity with the E3 ligase, leading to the ubiquitination of SOS1 and its subsequent degradation by the proteasome. This event-driven pharmacology allows for the catalytic removal of the target protein, which can lead to a more profound and sustained biological effect compared to traditional occupancy-based inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound (compound 9d), extracted from foundational studies.
Table 1: In Vitro Degradation Profile of Compound 9d
| Parameter | Cell Line | Value | Notes |
| DC₅₀ | NCI-H358 | 98.4 nM | Half-maximal degradation concentration after 24h treatment. |
| Dₘₐₓ | NCI-H358 | >90% | Maximum degradation of SOS1 protein. |
| Degradation % | NCI-H358 | 56.2% | SOS1 protein remaining after 24h treatment at 0.1 µM.[1][4] |
| Degradation % | NCI-H358 | 92.5% | SOS1 protein remaining after 24h treatment at 1 µM.[1][4] |
Table 2: In Vitro Anti-proliferative Activity of Compound 9d
| Cell Line | KRAS Mutation | IC₅₀ (nM) |
| NCI-H358 | G12C | 72.3 |
| AsPC-1 | G12D | 158.2 |
| SW1990 | G12D | 110.5 |
| MIA PaCa-2 | G12C | 203.1 |
| NCI-H1792 | G12C | 185.6 |
Table 3: Pharmacokinetic Profile of Compound 9d in BALB/c Mice
| Parameter | Value (at 10 mg/kg, i.p.) |
| T₁/₂ (h) | 3.5 |
| Tₘₐₓ (h) | 0.5 |
| Cₘₐₓ (ng/mL) | 1221 |
| AUC₀-t (h*ng/mL) | 4420 |
Signaling and Mechanistic Pathways
To understand the context and mechanism of action of this compound, the following diagrams illustrate the relevant biological pathways and the degrader's workflow.
Caption: The SOS1-KRAS signaling cascade in cancer.
Caption: Mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blot Analysis for SOS1 Degradation
-
Objective: To quantify the extent of SOS1 protein degradation in cancer cells following treatment with compound 9d.
-
Procedure:
-
Cell Culture and Treatment: NCI-H358 cells are seeded in 6-well plates and cultured until they reach 70-80% confluency. The cells are then treated with varying concentrations of compound 9d (e.g., 0 to 2500 nM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for SOS1. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The level of SOS1 is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[5][6]
-
Cell Viability (Anti-proliferation) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of compound 9d in various KRAS-mutant cancer cell lines.
-
Procedure:
-
Cell Seeding: Cancer cells (e.g., NCI-H358, AsPC-1) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: A serial dilution of compound 9d is prepared in the culture medium. The cells are treated with these varying concentrations for 72 hours.
-
Viability Measurement (Using CellTiter-Glo®): After the incubation period, the plates are equilibrated to room temperature. An amount of CellTiter-Glo® reagent equal to the volume of culture medium in the well is added.
-
Signal Development: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a microplate reader.
-
Analysis: The data is normalized to the vehicle-treated control cells (100% viability). The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7][8]
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of compound 9d in a mouse xenograft model.[2][9]
-
Procedure:
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: NCI-H358 cells (e.g., 5 x 10⁶ cells in a mixture of PBS and Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumors reach a palpable volume (e.g., 100-150 mm³), the mice are randomized into vehicle control and treatment groups.
-
Dosing: Compound 9d is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 10 or 20 mg/kg) on a defined schedule (e.g., once daily) for a set period (e.g., 3 weeks).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for SOS1 levels). The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.[2]
-
Caption: Workflow for a typical in vivo xenograft study.
References
- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OR | Free Full-Text | Targeting KRAS in pancreatic cancer [techscience.com]
- 3. BI-1701963 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into PROTAC SOS1 Degrader-9: A Novel Modality for Targeting the Ras Signaling Pathway
For Immediate Release
This whitepaper provides a comprehensive technical overview of PROTAC SOS1 degrader-9, a novel proteolysis-targeting chimera designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the forefront of targeted protein degradation and its application in oncology, particularly in the context of KRAS-mutant cancers.
Introduction: The Rationale for Targeting SOS1
The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in Ras genes, particularly KRAS, are among the most common oncogenic drivers in human cancers. SOS1, a guanine (B1146940) nucleotide exchange factor (GEF), plays a pivotal role in activating Ras proteins by catalyzing the exchange of GDP for GTP. Consequently, inhibiting SOS1 function has emerged as a promising therapeutic strategy to counteract the effects of oncogenic Ras.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the protein from the cell, offering the potential for a more profound and durable therapeutic effect. This compound is a heterobifunctional molecule designed to specifically recruit an E3 ubiquitin ligase to SOS1, leading to its ubiquitination and subsequent degradation by the proteasome.
Molecular Architecture of this compound
This compound is a meticulously designed chemical entity comprised of three key components: a SOS1 binding moiety, an E3 ligase binder, and a connecting linker. This modular design allows for the simultaneous engagement of both the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.
Based on available information, this compound (also referred to as Compd 10) is constructed from the following building blocks[1]:
-
SOS1 Ligand: HY-161635
-
Linker: HY-W056267
-
E3 Ligase Ligand: HY-161639
While the specific E3 ligase targeted by HY-161639 is not explicitly stated in the initial product description, the development of SOS1 PROTACs has prominently featured the recruitment of both Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases[2][3]. The precise identity of the E3 ligase recruited by this compound is critical for a complete understanding of its mechanism and is detailed in the associated patent literature[1].
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of this compound follows the canonical PROTAC pathway, a catalytic cycle that results in the degradation of the target protein.
References
SOS1 as a Therapeutic Target for Protein Degradation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Son of Sevenless 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell growth and proliferation.[1] Hyperactivation of the RAS signaling pathway, often through mutations in KRAS, is a hallmark of many cancers.[2][3] Targeting SOS1 has emerged as a promising pan-RAS therapeutic strategy.[2] While small-molecule inhibitors can block SOS1's catalytic activity, targeted protein degradation offers a distinct and potentially more potent mechanism of action by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.[4] This technical guide provides an in-depth overview of SOS1 as a target for protein degradation, focusing on the development of Proteolysis-Targeting Chimeras (PROTACs), their mechanism of action, quantitative efficacy, and the key experimental protocols used for their validation.
The Role of SOS1 in Cellular Signaling
SOS1 plays a central role in signal transduction from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[5] Upon RTK activation (e.g., by EGF), SOS1 is recruited to the plasma membrane via the adaptor protein GRB2.[6][7] At the membrane, SOS1 facilitates the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, NRAS), converting them to their active, signal-propagating state.[1][8] Active RAS-GTP then stimulates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade, which drives cell proliferation, differentiation, and survival.[8][9]
Beyond its canonical role in RAS activation, SOS1 is also implicated in RAC activation and NFκB signaling, highlighting its multifaceted role in cellular processes.[6][10][11] In KRAS-mutant cancers, SOS1 is crucial for maintaining the active state of both mutant and wild-type RAS, making it an attractive therapeutic target.[12]
Targeted Degradation of SOS1 via PROTACs
Targeted protein degradation utilizes bifunctional molecules, such as PROTACs, to hijack the cell's ubiquitin-proteasome system for target protein elimination.[13] A SOS1 PROTAC consists of a ligand that binds to SOS1, a linker, and a ligand for an E3 ubiquitin ligase, commonly Cereblon (CRBN).[4][13]
The PROTAC induces the formation of a ternary complex between SOS1 and the E3 ligase.[10] This proximity facilitates the transfer of ubiquitin from the E3 ligase to SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome.[13] This event-driven pharmacology offers advantages over traditional inhibition by potentially requiring only transient binding to induce degradation and by eliminating all functions of the target protein.[4]
Quantitative Data on SOS1 Degraders
Several potent SOS1 degraders have been developed and characterized. Their efficacy is typically measured by their half-maximal degradation concentration (DC₅₀), maximal degradation (Dₘₐₓ), and their anti-proliferative effect (IC₅₀).
| Degrader | E3 Ligase | Target Cell Line(s) | DC₅₀ | Dₘₐₓ (%) | IC₅₀ | Reference |
| P7 | CRBN | SW620 (CRC) | 0.59 µM | >90% | 5x lower than BI3406 | [4][14][15] |
| HCT116 (CRC) | 0.75 µM | Not specified | Not specified | [14] | ||
| SW1417 (CRC) | 0.19 µM | Not specified | Not specified | [14] | ||
| 9d | VHL | NCI-H358 (NSCLC) | 98.4 nM | ~93% | Not specified | [13] |
| SIAIS562055 | CRBN | Multiple KRAS-mutant | Potent, concentration-dependent | Not specified | Potent, synergistic with KRASi | [10][16] |
| Degrader 4 | Not specified | NCI-H358 (NSCLC) | 13 nM | Not specified | 5 nM | [17] |
| BTX-6654 | CRBN | Multiple KRAS-mutant | Not specified | >85% (in vivo) | Not specified | [18] |
| UBX-144 | CRBN | NCI-H358 (NSCLC) | <1 nM | >95% (in vivo) | Not specified | [19] |
CRC: Colorectal Cancer; NSCLC: Non-Small Cell Lung Cancer; CRBN: Cereblon; VHL: Von Hippel-Lindau; KRASi: KRAS inhibitor.
Key Experimental Protocols
Validating SOS1 degraders requires a suite of biochemical and cell-based assays. Below are detailed methodologies for core experiments.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. rupress.org [rupress.org]
- 8. Reactome | Activation of RAS by p-KIT bound SOS1 [reactome.org]
- 9. m.youtube.com [m.youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Collection - Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 16. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biotheryx.com [biotheryx.com]
- 19. aacrjournals.org [aacrjournals.org]
Unraveling the Initial Synthesis of PROTAC SOS1 Degrader-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the initial synthesis pathways for PROTAC SOS1 degrader-9, a promising molecule designed to target the Son of Sevenless homolog 1 (SOS1) protein for degradation. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant biological context for professionals in the field of drug discovery and development.
Core Synthesis Strategy
The synthesis of this compound is a modular process, involving the separate synthesis of three key components: the SOS1-binding ligand, a linker molecule, and an E3 ligase-recruiting ligand. These components are then coupled in a sequential manner to yield the final PROTAC molecule. The specific components for this compound are:
-
SOS1 Ligand: HY-161635
-
Linker: HY-W056267
-
E3 Ligase Ligand (Cereblon binder): HY-161639
The general synthetic approach is representative of a common strategy in PROTAC development, allowing for flexibility in modifying each component to optimize the degrader's properties.
Detailed Synthesis Pathways
The following sections outline the multi-step synthesis for each component and the final coupling reactions.
Synthesis of the SOS1 Ligand Core
The synthesis of the SOS1-binding moiety is a multi-step process starting from commercially available materials. A representative synthesis of a quinazoline-based SOS1 inhibitor core, which serves as the foundation for the SOS1 ligand, is depicted in the following scheme. This process typically involves the construction of the quinazoline (B50416) ring system followed by functionalization to enable linker attachment.
Synthesis of the Linker
The linker is a critical component of the PROTAC molecule, as its length and composition significantly influence the formation of a productive ternary complex between SOS1 and the E3 ligase. The synthesis of the linker often involves standard organic chemistry transformations to create a chain of a specific length with appropriate functional groups for coupling to the SOS1 ligand and the E3 ligase ligand.
Synthesis of the E3 Ligase Ligand
This compound utilizes a derivative of thalidomide (B1683933) to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The synthesis of this component typically starts from commercially available glutamic acid derivatives and involves the formation of the characteristic glutarimide (B196013) and isoindolinone ring systems.
Final Coupling Reactions
The final stage of the synthesis involves the sequential coupling of the three synthesized components. This is typically achieved through standard amide bond formation or other robust coupling chemistries. The order of addition can be varied, but a common approach is to first attach the linker to the E3 ligase ligand, followed by the coupling of this intermediate with the SOS1 ligand.
Quantitative Data Summary
| Step No. | Reaction | Starting Material(s) | Reagent(s) | Product | Yield (%) |
| 1 | Nitro Reduction | Methyl 2-methoxy-4-nitrobenzoate | Iron, NH4Cl | Aniline Intermediate | 89 |
| 2 | Quinazolinone Formation | Aniline Intermediate | Acetonitrile, Acid | Quinazolinone Core | Good |
| 3 | Sulfonate Formation | Quinazolinone Core | TsCl, Base | Sulfonate Intermediate | - |
| 4 | SNAr Reaction | Sulfonate Intermediate | Chiral Amine | Chiral 4-aminoquinazoline | 76-86 |
| 5 | Deprotection | Benzyl-protected quinazoline | H2, Pd/C | Free Hydroxyl Intermediate | - |
| 6 | Linker Attachment | Free Hydroxyl Intermediate | Boc-protected linker | Linker-Quinazoline Conjugate | Good |
| 7 | Boc Deprotection | Linker-Quinazoline Conjugate | Acid | Amine-Linker-Quinazoline | - |
| 8 | Final Coupling | Amine-Linker-Quinazoline, E3 Ligand-Acid | Carbodiimide (B86325), Oxymapure | PROTAC SOS1 Degrader | Decent |
Note: Specific yields for all steps for the exact synthesis of this compound are detailed within patent literature and may vary.
Experimental Protocols
Detailed experimental protocols for the synthesis of a series of SOS1 degraders have been described in the scientific literature. The following is a generalized protocol based on these publications, which would be adapted for the specific synthesis of this compound.
General Procedure for Amide Coupling:
To a solution of the amine-functionalized linker-SOS1 ligand conjugate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) is added the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents), a coupling agent such as HATU or a carbodiimide (1.2 equivalents), and a base such as diisopropylethylamine (DIPEA) (2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to afford the final PROTAC SOS1 degrader.
Characterization:
The structure and purity of the final compound and all intermediates are typically confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
SOS1 Signaling Pathway
The Son of Sevenless 1 (SOS1) protein is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, which are key nodes in cellular signaling pathways controlling cell growth, proliferation, and survival.[1][2] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers.[1] SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation.[2] Activated RAS then triggers a downstream signaling cascade, including the RAF-MEK-ERK (MAPK) pathway.[1]
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
This compound Synthesis Workflow
The synthesis of this compound follows a structured workflow, beginning with the individual synthesis of its three core components, followed by their sequential coupling to form the final heterobifunctional molecule.
Caption: Modular synthesis workflow for this compound.
References
In Vitro Characterization of PROTAC SOS1 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Son of sevenless homolog 1 (SOS1) protein. While specific quantitative data for "PROTAC SOS1 degrader-9" (also identified as Compound 10) is not extensively available in peer-reviewed literature, this document outlines the essential experimental framework and presents available data from other well-characterized SOS1 PROTACs to serve as a detailed reference for researchers in the field.
Introduction to SOS1 and PROTAC-mediated Degradation
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are central to cellular signaling pathways controlling growth, proliferation, and differentiation. Dysregulation of the RAS/MAPK pathway, often driven by mutations in KRAS, is a hallmark of many cancers. By targeting SOS1 for degradation, it is possible to inhibit this pathway irrespective of the specific KRAS mutation, offering a promising therapeutic strategy.
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the target protein (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.
Quantitative In Vitro Efficacy of SOS1 Degraders
The in vitro efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein and its subsequent effect on cellular viability and downstream signaling. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The half-maximal inhibitory concentration (IC50) is used to quantify the effect on cell proliferation.
The following table summarizes publicly available data for several characterized SOS1 PROTAC degraders.
| Compound Name | E3 Ligase | Cell Line | DC50 | Dmax (%) | IC50 | Binding Affinity (Kd) | Reference |
| PROTAC SOS1 degrader-1 (9d) | VHL | NCI-H358 | 98.4 nM | 92.5% at 1 µM | Not Reported | Not Reported | [2] |
| PROTAC SOS1 degrader-3 (P7) | Cereblon | SW620 | 0.59 µM | >90% | Not Reported | Not Reported | [3] |
| PROTAC SOS1 degrader-3 (P7) | Cereblon | HCT116 | 0.75 µM | Not Reported | Not Reported | Not Reported | [3] |
| PROTAC SOS1 degrader-3 (P7) | Cereblon | SW1417 | 0.19 µM | Not Reported | Not Reported | Not Reported | [3] |
| Degrader 4 | Not Specified | NCI-H358 | 13 nM | Not Reported | 5 nM | Not Reported | [4] |
| PROTAC SOS1 degrader-10 | Cereblon | SW620 | 2.23 nM | Not Reported | 36.7 nM | Not Reported | [1] |
| PROTAC SOS1 degrader-10 | Cereblon | A549 | 1.85 nM | Not Reported | 52.2 nM | Not Reported | [1] |
| PROTAC SOS1 degrader-10 | Cereblon | DLD-1 | 7.53 nM | Not Reported | 107 nM | Not Reported | [1] |
| SIAIS562055 | Cereblon | Not Specified | Not Reported | Not Reported | Not Reported | 95.9 nM (to SOS1) | [5] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the key biological pathways and experimental workflows relevant to the characterization of a SOS1 PROTAC degrader.
References
- 1. PROTAC SOS1 degrader-10_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for PROTAC SOS1 Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, including its non-enzymatic scaffolding functions.[2] Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are frequently mutated in various cancers.[3][4] By catalyzing the exchange of GDP for GTP on RAS, SOS1 promotes downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival.[5][6] Consequently, targeting SOS1 for degradation presents a promising therapeutic strategy for cancers driven by RAS mutations.[6][7]
PROTAC SOS1 degrader-9 is a novel PROTAC designed to specifically target SOS1 for degradation.[8] This document provides detailed experimental protocols and application notes for the characterization and evaluation of this compound and similar molecules.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two moieties.[1][8] The formation of a ternary complex between SOS1, the PROTAC, and the E3 ligase brings the ubiquitin-transferring machinery into close proximity with SOS1.[9] This induced proximity leads to the polyubiquitination of SOS1, marking it for recognition and subsequent degradation by the 26S proteasome.[10] The degradation of SOS1 disrupts the activation of RAS and downstream signaling pathways, ultimately inhibiting cancer cell proliferation and survival.[6]
Signaling Pathway
The following diagram illustrates the central role of SOS1 in the RAS signaling pathway and the mechanism of its degradation by a PROTAC.
Caption: SOS1 signaling pathway and PROTAC-mediated degradation.
Experimental Protocols
The following protocols are provided as general guidelines for the evaluation of this compound. Optimization may be required for specific cell lines and experimental conditions.
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Workflow:
Caption: General workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KRAS-mutant cell lines like NCI-H358 or SW620) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[11] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).[11]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the PROTAC.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[11]
-
Viability Measurement:
-
For CCK-8/MTT assay: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.[12][13][14] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[12]
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence, which correlates with ATP levels and cell viability.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the half-maximal effective concentration (EC₅₀) using appropriate software.[12]
Representative Data:
| Compound | Cell Line | EC₅₀ (nM) |
| BETd-260 | MNNG/HOS | 1.8[12] |
| BETd-260 | Saos-2 | 1.1[12] |
Western Blot Analysis for SOS1 Degradation
This assay is used to directly measure the degradation of the target protein.
Workflow:
Caption: Workflow for Western Blot analysis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).[6] For time-course experiments, treat cells with a fixed concentration of the PROTAC for different durations (e.g., 2, 4, 8, 12, 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[10] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.[10]
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[15]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[10] Quantify the band intensities and normalize the SOS1 signal to the loading control. Calculate the percentage of SOS1 degradation relative to the vehicle control.
Representative Data:
| Compound | Cell Line | Concentration (µM) | Time (h) | SOS1 Degradation (%) |
| PROTAC SOS1 degrader-1 | NCI-H358 | 0.1 | 24 | 56.2[16] |
| PROTAC SOS1 degrader-1 | NCI-H358 | 1 | 24 | 92.5[16] |
| P7 (PROTAC SOS1 degrader-3) | SW620 | 1 | 48 | 92[17] |
Degradation Parameters:
| Compound | Cell Line | DC₅₀ (nM) |
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4[16] |
| P7 (PROTAC SOS1 degrader-3) | SW620 | 590[18] |
| P7 (PROTAC SOS1 degrader-3) | HCT116 | 750[18] |
| P7 (PROTAC SOS1 degrader-3) | SW1417 | 190[18] |
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of SOS1 is mediated by the ubiquitin-proteasome system.
Workflow:
Caption: Workflow for an in-cell ubiquitination assay.
Protocol (Immunoprecipitation-Western Blot):
-
Cell Treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will prevent the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an anti-SOS1 antibody overnight at 4°C to capture SOS1 and its binding partners.
-
Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binding, and then elute the protein complexes from the beads.
-
Western Blot Analysis:
Troubleshooting and Controls
-
Inactive Control: It is crucial to use an inactive control PROTAC to demonstrate that the observed effects are due to the specific degradation of the target protein. An inactive control can be synthesized by modifying the E3 ligase ligand to abolish its binding.[15]
-
Proteasome and Neddylation Inhibitors: To confirm the involvement of the proteasome and the Cullin-RING ligase system, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[17] These treatments should rescue the degradation of SOS1.[17]
-
E3 Ligase Ligand Competition: To confirm that the PROTAC acts through the intended E3 ligase, pre-treat cells with an excess of the free E3 ligase ligand (e.g., lenalidomide (B1683929) for CRBN). This should compete with the PROTAC for binding to the E3 ligase and prevent SOS1 degradation.[17]
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell viability, target protein levels, and the mechanism of degradation, researchers can thoroughly characterize its potential as a therapeutic agent for RAS-driven cancers.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 14. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Line Treatment with PROTAC SOS1 Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to target and eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides detailed application notes and protocols for the use of PROTAC SOS1 degrader-9, also known as Compound 10, a novel agent designed to induce the degradation of Son of Sevenless 1 (SOS1). SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS, a key proto-oncogene frequently mutated in various cancers. By degrading SOS1, this compound aims to disrupt the KRAS signaling pathway, offering a promising therapeutic approach for KRAS-driven malignancies.
Mechanism of Action
This compound is comprised of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to SOS1, marking it for degradation by the 26S proteasome. The degradation of SOS1 protein prevents the activation of KRAS, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for cancer cell proliferation and survival.
Mechanism of this compound.
Quantitative Data Summary
The following table summarizes the degradation potency and anti-proliferative activity of various PROTAC SOS1 degraders in different cancer cell lines. This data is compiled from publicly available sources and provides a comparative overview.
| PROTAC Degrader | Cell Line | Cancer Type | DC50 | Dmax | IC50 (Viability) | Reference |
| PROTAC related to degrader-9 (Ex 8) | NCI-H358 | Non-Small Cell Lung Cancer | <50 nM | 80-100% | Not Reported | [1] |
| PROTAC P7 | SW620 | Colorectal Cancer | 0.59 µM | 87% | 1.4 µM (in PDO) | [2] |
| PROTAC P7 | HCT116 | Colorectal Cancer | 0.75 µM | 76% | Not Reported | [2] |
| PROTAC P7 | SW1417 | Colorectal Cancer | 0.19 µM | 83% | Not Reported | [2] |
| PROTAC SIAIS562055 | NCI-H358 | Non-Small Cell Lung Cancer | ~100 nM | >90% | Not Reported | [3] |
| PROTAC SIAIS562055 | GP2d | Pancreatic Cancer | ~100 nM | >90% | Not Reported | [3] |
| PROTAC SIAIS562055 | SW620 | Colorectal Cancer | ~100 nM | >90% | Not Reported | [3] |
Experimental Protocols
Protocol 1: Determination of SOS1 Degradation by Western Blot
This protocol outlines the procedure to assess the dose-dependent degradation of SOS1 in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358, SW620)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
As a control for proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Remove the old medium and add the medium containing the different concentrations of the degrader or controls.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, 24, or 48 hours) at 37°C with 5% CO2. A 24-hour incubation is a common starting point.[2]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SOS1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SOS1 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Western Blot Experimental Workflow.
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol describes how to measure the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 3,000-10,000 cells per well in 100 µL of medium) to ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (DMSO, final concentration ≤ 0.1%) and wells with medium only for background control.
-
Remove the old medium and add 100 µL of the medium containing the various concentrations of the degrader.
-
-
Incubation: Incubate the plates for a desired period (e.g., 72 or 96 hours) at 37°C with 5% CO2.[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate the plates for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7][8]
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15-20 minutes to completely dissolve the formazan crystals.[8]
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background.[6][8]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration) value.
-
MTT Assay Experimental Workflow.
SOS1 Signaling Pathway
SOS1 is a critical upstream regulator of the RAS-MAPK signaling cascade. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) recruit the GRB2-SOS1 complex to the plasma membrane. SOS1 then catalyzes the exchange of GDP for GTP on RAS proteins (KRAS, NRAS, HRAS), leading to their activation. Activated RAS-GTP then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately regulates gene expression related to cell proliferation, differentiation, and survival.
Simplified SOS1 Signaling Pathway.
References
- 1. Shanghai Leadingtac Pharmaceutical presents new SOS1 degradation inducers | BioWorld [bioworld.com]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anti-SOS1 Antibody (A14419) | Antibodies.com [antibodies.com]
- 5. static.abclonal.com [static.abclonal.com]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for PROTAC SOS1 Degrader-9 Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. PROTAC SOS1 degrader-9 is a novel compound designed to selectively target Son of Sevenless homolog 1 (SOS1) for ubiquitination and subsequent degradation by the proteasome. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, which are central to cell signaling pathways controlling cell growth, proliferation, and differentiation.[1] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[1][2] This document provides a detailed protocol for performing western blot analysis to quantify the degradation of SOS1 in cultured cells following treatment with this compound.
SOS1 Signaling Pathway
SOS1 is a key activator of RAS in response to growth factor stimulation.[3] Upon receptor tyrosine kinase (RTK) activation, the adaptor protein GRB2 binds to the phosphorylated receptor and recruits SOS1 to the plasma membrane.[4][5] This colocalization allows SOS1 to catalyze the exchange of GDP for GTP on RAS, leading to RAS activation.[4] Activated RAS (RAS-GTP) then triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[2] PROTAC-mediated degradation of SOS1 is expected to block this signaling cascade, thereby inhibiting the proliferation of cancer cells dependent on this pathway.
Caption: PROTAC-mediated degradation of SOS1 blocks the RAS/MAPK signaling pathway.
Quantitative Data Summary
The efficacy of SOS1 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for various PROTAC SOS1 degraders as reported in the literature.
| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 | >90% | 24 | [6] |
| SIAIS562055 | NCI-H358 | ~10-100 | >90% | 24 | [7] |
| PROTAC SOS1 degrader-3 (P7) | SW620 | 590 | >90% | 24 | [8][9] |
| PROTAC SOS1 degrader-3 (P7) | HCT116 | 750 | >90% | 24 | [9] |
| PROTAC SOS1 degrader-3 (P7) | SW1417 | 190 | >90% | 24 | [9] |
Experimental Protocol: Western Blot Analysis of SOS1 Degradation
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a western blot to quantify the degradation of the SOS1 protein.
Materials and Reagents
-
Cell Line: Appropriate human cancer cell line (e.g., NCI-H358, SW620, MIA PaCa-2).[7][8]
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), MG132 (proteasome inhibitor), non-degrading SOS1 inhibitor (e.g., BI-3406).[7][8]
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
Sample Buffer: 4X Laemmli sample buffer.
-
SDS-PAGE Gels: 4-8% or 7.5% Tris-glycine gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG. Recommended dilution: 1:2000 - 1:10000.[11][12]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Workflow
Caption: Workflow for Western Blot analysis of PROTAC-induced SOS1 degradation.
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
For mechanistic studies, pre-treat cells with MG132 (e.g., 3 µM) or a non-degrading inhibitor (e.g., 10 µM BI-3406) for 1 hour before adding the PROTAC.[8]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C.[7][13]
2. Cell Lysis
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[13]
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[14]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[13][14]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer’s instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation and SDS-PAGE
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 4-8% SDS-PAGE gel. Include a protein molecular weight marker.[14]
-
Run the gel at a constant voltage until the dye front reaches the bottom. The expected molecular weight of SOS1 is approximately 150-175 kDa.[11]
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13][14]
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[14]
-
Incubate the membrane with the primary anti-SOS1 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[10][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13][14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[14]
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH, α-tubulin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[14]
-
Normalize the intensity of the SOS1 band to the corresponding loading control band for each sample. Calculate the percentage of remaining SOS1 protein relative to the vehicle-treated control. The DC50 value can then be determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 3. Anti-SOS1 Antibodies | Invitrogen [thermofisher.com]
- 4. rupress.org [rupress.org]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-SOS1 Antibody (A14419) | Antibodies.com [antibodies.com]
- 12. novusbio.com [novusbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Viability Assay Using PROTAC SOS1 Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are frequently mutated in various cancers.[3][4] By facilitating the exchange of GDP for GTP on RAS, SOS1 promotes downstream signaling through pathways like the MAPK/ERK cascade, driving cell proliferation and survival.[5] Therefore, targeting SOS1 is a promising therapeutic strategy for cancers dependent on RAS signaling.[4]
PROTAC SOS1 degrader-9 is a PROTAC designed to specifically target SOS1 for degradation. It is composed of a SOS1 ligand, a linker, and an E3 ligase ligand.[2] By degrading SOS1, this PROTAC aims to potently inhibit RAS-driven signaling pathways and suppress cancer cell growth. These application notes provide detailed protocols for assessing the effect of this compound on cell viability.
Signaling Pathway and Mechanism of Action
This compound induces the degradation of SOS1, thereby disrupting the RAS signaling cascade. In a normal state, growth factor signaling through Receptor Tyrosine Kinases (RTKs) recruits an adaptor protein complex (Grb2) which in turn recruits SOS1 to the plasma membrane. SOS1 then activates RAS by promoting the exchange of GDP for GTP. GTP-bound RAS activates downstream effector pathways, such as the RAF-MEK-ERK (MAPK) pathway, leading to cell proliferation, differentiation, and survival. This compound forms a ternary complex with SOS1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. The depletion of SOS1 protein prevents RAS activation, thereby inhibiting downstream signaling and reducing cancer cell viability.
Mechanism of SOS1-mediated RAS activation and its disruption by this compound.
Experimental Workflow
The general workflow for conducting a cell viability assay with this compound involves several key steps, from initial cell culture to final data analysis.
General experimental workflow for a cell viability assay using this compound.
Data Presentation
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC₅₀) for cell viability and its half-maximal degradation concentration (DC₅₀) for the target protein. Below is a summary of reported data for various SOS1-targeting PROTACs in different cancer cell lines, which can serve as a reference for expected outcomes with this compound.
| PROTAC Name | Cell Line | Cancer Type | KRAS Mutation | IC₅₀ (nM) | DC₅₀ (nM) | Reference |
| PROTAC SOS1 degrader-10 | SW620 | Colorectal Cancer | G12V | 36.7 | 2.23 | MCE |
| PROTAC SOS1 degrader-10 | A549 | Lung Cancer | G12S | 52.2 | 1.85 | MCE |
| PROTAC SOS1 degrader-10 | DLD-1 | Colorectal Cancer | G13D | 107 | 7.53 | MCE |
| P7 | SW620 | Colorectal Cancer | G12V | ~200 | Not Reported | [1] |
| SIAIS562055 | NCI-H358 | Lung Cancer | G12C | ~100-1000 | Not Reported | [5] |
| SIAIS562055 | GP2d | Colorectal Cancer | G12D | ~100-1000 | Not Reported | [5] |
| SIAIS562055 | HPAF-II | Pancreatic Cancer | G12D | ~100-1000 | Not Reported | [5] |
| SIAIS562055 | SW620 | Colorectal Cancer | G12V | >1000 | Not Reported | [5] |
Experimental Protocols
Two common methods for assessing cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light at -20°C
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well for adherent cells) in 100 µL of culture medium.[6] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the PROTAC. Include a vehicle control (e.g., 0.1% DMSO).[6]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium. Include control wells with medium only for background measurement.[6] Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Conclusion
The protocols outlined in these application notes provide a framework for assessing the efficacy of this compound in reducing the viability of cancer cells. The choice of assay will depend on the specific experimental needs and available equipment. It is recommended to determine both the IC₅₀ for cell viability and the DC₅₀ for SOS1 degradation to fully characterize the activity of the PROTAC. The provided data on other SOS1 degraders can serve as a useful benchmark for these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with PROTAC SOS1 Degrader-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of PROTAC SOS1 Degrader-9, a targeted protein degrader designed to selectively eliminate the Son of Sevenless homolog 1 (SOS1) protein. SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS, a key proto-oncogene frequently mutated in various cancers. By degrading SOS1, this PROTAC offers a promising therapeutic strategy for KRAS-driven malignancies.[1][2]
Mechanism of Action: PROTAC-mediated SOS1 Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] this compound is comprised of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). This tripartite complex formation brings the E3 ligase in close proximity to SOS1, leading to its polyubiquitination and subsequent degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Caption: Mechanism of Action of this compound.
SOS1 Signaling Pathway in KRAS-Mutant Cancers
SOS1 plays a pivotal role in the RAS-MAPK signaling cascade. In KRAS-mutant cancers, SOS1 can still contribute to the activation of wild-type RAS isoforms and amplify downstream signaling, promoting cell proliferation and survival. Therefore, targeting SOS1 is a viable strategy to inhibit KRAS-driven oncogenesis.[1]
Caption: Simplified SOS1-KRAS-MAPK Signaling Pathway.
In Vivo Efficacy Data
In vivo studies have demonstrated the anti-tumor efficacy of PROTAC SOS1 degraders in xenograft models of human cancers harboring KRAS mutations.
Table 1: Summary of In Vivo Efficacy of this compound and Similar Analogs
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Degrader 9d | NCI-H358 (Lung Cancer) Xenograft | Not specified | Suppressed tumor growth | [1] |
| Degrader 4 | NCI-H358 (Lung Cancer) Xenograft | 30 mg/kg, twice daily (bid) | 58.8% | [4] |
| SIAIS562055 | MIA PaCa-2 (Pancreatic Cancer) Xenograft | 20 or 40 mg/kg/day | Significant | [5] |
| ZZ151 | KRAS G12D and G12V Mutant Xenografts | Not specified | Superior anticancer activities | [6][7] |
Table 2: In Vitro Degradation Activity of this compound Analogs
| Compound | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | Time | Reference |
| Degrader 9d | NCI-H358 | - | 56-92% | 24h | [1] |
| P7 | SW620 (Colorectal Cancer) | - | up to 92% | 48h | [3] |
| Degrader 4 | NCI-H358 | 13 nM | - | - | [4] |
| (4S)-PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 nM | 92.5% (at 1 µM) | 24h | [8] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to evaluate the efficacy of this compound.
Protocol 1: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to assess the anti-tumor activity of this compound.
Materials:
-
Human cancer cell line with a KRAS mutation (e.g., NCI-H358, lung adenocarcinoma)
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel®
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Preparation for Implantation: Harvest cells in their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.[9]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.[9][10]
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.[9]
-
Drug Administration: Prepare the this compound in the vehicle solution. Administer the degrader to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) at the specified dose and schedule (e.g., 30 mg/kg, twice daily).[4] Administer an equal volume of the vehicle solution to the control group.
-
Efficacy Evaluation: Continue treatment for the specified duration (e.g., 21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (Western blot) and the remainder fixed in formalin for histopathology.[9]
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Protocol 2: Pharmacodynamic Analysis (Western Blot)
This protocol details the procedure for assessing SOS1 protein degradation in tumor tissues.
Materials:
-
Excised tumor tissue (flash-frozen)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1, anti-pERK, anti-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Lysis: Homogenize the frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SOS1 (and other proteins of interest like pERK) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the SOS1 and pERK levels to the loading control (e.g., GAPDH) to determine the extent of protein degradation and pathway inhibition.[5]
References
- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. biorxiv.org [biorxiv.org]
Determining the DC50 of PROTAC SOS1 Degrader-9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and determining the degradation constant (DC50) of PROTAC SOS1 degraders. While specific quantitative data for "PROTAC SOS1 degrader-9" is not publicly available in the referenced materials, this guide outlines the established protocols and data presentation methods using other well-characterized PROTAC SOS1 degraders as examples.
Introduction to PROTAC SOS1 Degraders
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. A PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase[1]. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome[1].
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key components of signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. PROTACs that target SOS1 for degradation offer a promising strategy to downregulate this pathway.
The efficacy of a PROTAC is quantified by its DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line over a defined period.
Quantitative Data for PROTAC SOS1 Degraders
While the DC50 for this compound is not specified in the available search results, the following table summarizes the DC50 values for other reported PROTAC SOS1 degraders, providing a benchmark for experimental design and data comparison.
| Degrader Name | Cell Line | DC50 (nM) | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 | [2] |
| MIA-PaCa2 | 255 | [2] | |
| AsPC-1 | 119 | [2] | |
| SK-LU-1 | 104 | [2] | |
| SW620 | 125 | [2] | |
| A549 | 22 | [2] | |
| PROTAC SOS1 degrader-10 | SW620 | 2.23 | [3][4][5] |
| A549 | 1.85 | [3][4][5] | |
| DLD-1 | 7.53 | [3][4][5] |
Experimental Protocols
This section details a generalized protocol for determining the DC50 of a PROTAC SOS1 degrader.
Objective:
To determine the concentration of a PROTAC SOS1 degrader required to induce 50% degradation of the endogenous SOS1 protein in a selected cancer cell line.
Materials:
-
Cell Line: A cancer cell line with detectable levels of SOS1 protein (e.g., NCI-H358, SW620, A549).
-
PROTAC SOS1 Degrader: Stock solution of the PROTAC of interest (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
Reagents for Western Blotting:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-SOS1 and an anti-loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Instrumentation:
-
Cell culture incubator.
-
Microplate reader (for protein quantification).
-
Western blot electrophoresis and transfer apparatus.
-
Imaging system for chemiluminescence detection.
-
Methodology:
-
Cell Culture and Seeding:
-
Culture the selected cell line under standard conditions.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach a suitable confluency (typically 70-80%).
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC SOS1 degrader in fresh cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC degrader.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). The incubation time should be optimized based on the degradation kinetics of the specific PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for SOS1 and the loading control using densitometry software.
-
Normalize the SOS1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of SOS1 degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of SOS1 degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic curve) to determine the DC50 value.
-
Visualizations
Signaling Pathway and PROTAC Mechanism
Caption: SOS1 signaling pathway and PROTAC-mediated degradation.
Experimental Workflow for DC50 Determination
Caption: Workflow for determining the DC50 of a PROTAC degrader.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC SOS1 degrader-10_TargetMol [targetmol.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols for PROTAC SOS1 Degrader Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins of interest. Son of sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS GTPases, which are frequently mutated in various cancers. Targeting SOS1 for degradation presents a promising strategy for treating KRAS-mutant tumors.[1][2] These application notes provide detailed protocols and compiled data for the administration of SOS1 PROTAC degraders in mouse models, based on preclinical studies of compounds such as SIAIS562055, ZZ151, and P7. While specific data for a compound designated "PROTAC SOS1 degrader-9" is not publicly available, the following information serves as a comprehensive guide for similar molecules.
Quantitative Data Summary
The following tables summarize in vivo efficacy data from preclinical studies of various SOS1 PROTAC degraders in mouse xenograft models.
Table 1: In Vivo Efficacy of SOS1 Degrader SIAIS562055 [3][4]
| Mouse Model | Cell Line | Treatment | Dosage and Administration | Tumor Growth Inhibition (TGI) | Notes |
| Xenograft | MIA PaCa-2 (KRAS G12C) | SIAIS562055 | 20 mg/kg, daily i.p. | 45.9% | Well tolerated with no obvious weight loss.[3] |
| Xenograft | MIA PaCa-2 (KRAS G12C) | SIAIS562055 | 40 mg/kg, daily i.p. | 81.3% | Well tolerated.[3] |
| Xenograft | GP2d (KRAS G12D) | SIAIS562055 | 30 mg/kg, daily i.p. | 80.7% | Monotherapy.[3] |
| Xenograft | K562 (BCR-ABL) | SIAIS562055 | 30 mg/kg, daily i.p. | 76.7% | Monotherapy.[4] |
Table 2: In Vivo Efficacy of SOS1 Degrader ZZ151 [5][6]
| Mouse Model | Cell Line | Treatment | Dosage and Administration | Outcome |
| Xenograft | AsPC-1 (KRAS G12D) | ZZ151 | i.p. once daily for 3 weeks | Significant tumor growth inhibition. |
| Xenograft | KRAS G12V | ZZ151 | i.p. once daily for 3 weeks | Significant tumor growth inhibition. |
Table 3: In Vitro Activity of SOS1 Degrader P7 [7][8][9]
| Model System | Metric | Result |
| Colorectal Cancer (CRC) Cell Lines & PDOs | SOS1 Degradation | Up to 92% |
| CRC Patient-Derived Organoids (PDOs) | IC50 vs. SOS1 Inhibitor BI3406 | 5 times lower |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of a PROTAC SOS1 degrader.
Animal Models
-
Animal Strain: Immunocompromised mice, such as 6 to 9-week-old BALB/c nude or NOD-scid gamma (NSG) mice, are suitable for xenograft studies.[10]
-
Cell Line-Derived Xenograft (CDX) Models:
-
Cell Lines: Use human cancer cell lines harboring relevant KRAS mutations (e.g., MIA PaCa-2 for KRAS G12C, AsPC-1 for KRAS G12D, or NCI-H358 for KRAS G12C).[3][6][11]
-
Implantation: Culture cells under standard conditions. Harvest and resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed 1:1 with Matrigel to support initial tumor growth. Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitoring: Regularly monitor the animals for tumor formation. Begin treatment when tumors reach a palpable size (e.g., 80-150 mm³).[10]
-
PROTAC Formulation and Administration
Due to the physicochemical properties of many PROTACs, which often include poor aqueous solubility, a specific formulation is required for in vivo administration.[12][13][14]
-
Vehicle Preparation: A common vehicle for intraperitoneal (i.p.) or intravenous (i.v.) administration consists of a mixture of solvents to enhance solubility. A suggested formulation is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
PROTAC Formulation:
-
Calculate the required amount of the PROTAC degrader for the entire study based on the dosage and the number of animals.
-
Prepare a stock solution by dissolving the degrader in DMSO first.
-
Add PEG300 and Tween 80, ensuring the mixture is homogenous.
-
Finally, add the saline or PBS solution dropwise while vortexing to create a clear, stable formulation.
-
The final concentration of the working solution should be calculated based on the average weight of the animals and the desired dosing volume (e.g., 100 µL).
-
-
Administration:
Efficacy Monitoring and Endpoint Analysis
-
Tumor Growth: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length × Width²)/2.[10]
-
Body Weight: Monitor the body weight of each animal at the same frequency to assess toxicity.[3]
-
Pharmacodynamic Analysis: At the study endpoint, euthanize the animals and harvest the tumors.
-
Western Blot: Prepare tumor lysates to quantify the protein levels of SOS1 and downstream effectors like phospho-ERK.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin for IHC analysis of proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).
-
Visualizations
Signaling Pathway and Mechanisms
Caption: SOS1-mediated KRAS activation pathway.
Caption: Mechanism of action for a PROTAC SOS1 degrader.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SOS1 Degradation by Immunoblotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS GTPases, key regulators of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[3][4] One emerging therapeutic strategy is the targeted degradation of SOS1 using technologies like Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][7]
Immunoblotting, also known as Western blotting, is a powerful and widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[8] This makes it an essential tool for measuring the degradation of SOS1 in response to treatment with degraders or other stimuli.[3][7] These application notes provide a detailed protocol for the measurement of SOS1 degradation using immunoblotting, from cell culture and treatment to data analysis and interpretation.
Signaling Pathway for PROTAC-Mediated SOS1 Degradation
Proteolysis-Targeting Chimeras (PROTACs) are engineered molecules designed to induce the degradation of a target protein, in this case, SOS1. A PROTAC consists of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[4][5] This ternary complex formation brings the E3 ligase in close proximity to SOS1, facilitating the transfer of ubiquitin molecules to the SOS1 protein. Polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome.[5][9]
References
- 1. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Anti-SOS1 Antibodies | Invitrogen [thermofisher.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols: Assessing the Downstream Effects of SOS1 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Son of Sevenless 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins by catalyzing the exchange of GDP for GTP.[1][2] This activation is a pivotal step in the RAS/MAPK signaling cascade, a pathway that governs cell proliferation, differentiation, and survival.[1][3] Hyperactivation of this pathway, often due to mutations in KRAS, is a hallmark of many cancers.[4][5] Targeting SOS1 has emerged as a promising therapeutic strategy to inhibit RAS-driven tumors.[1][6]
While small molecule inhibitors can block the function of SOS1, a more advanced approach is targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (SOS1), leading to its ubiquitination and subsequent degradation by the proteasome.[4] This degradation-based approach can offer advantages over simple inhibition, including improved efficacy and a more sustained downstream effect.[4][7] These application notes provide a guide to the key methodologies used to assess the downstream consequences of SOS1 degradation.
Visualizing SOS1's Role in the RAS/MAPK Pathway
The following diagram illustrates the central position of SOS1 in the RAS/MAPK signaling cascade. Degradation of SOS1 is expected to block the pathway at a critical upstream node, preventing the activation of RAS and its downstream effectors.
Mechanism of PROTAC-Mediated SOS1 Degradation
PROTACs targeting SOS1 work by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex between SOS1 and an E3 ubiquitin ligase (e.g., Cereblon), leading to the polyubiquitination of SOS1, which marks it for destruction by the 26S proteasome.
Quantitative Data Summary
Effective assessment of a SOS1 degrader requires quantifying its impact on protein levels, pathway signaling, and cellular phenotypes. The tables below summarize expected outcomes.
Table 1: In Vitro Potency of SOS1 Degrader P7 Data derived from studies on KRAS-mutant colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs).[4][8]
| Parameter | Cell Line / Model | SOS1 Degrader (P7) | SOS1 Inhibitor (BI-3406) |
| Max SOS1 Degradation | CRC Cell Lines & PDOs | Up to 92% | Not Applicable |
| DC₅₀ (Degradation) | NCI-H358 Cells | ~98.4 nM ¹ | Not Applicable |
| p-ERK Inhibition (IC₅₀) | NCI-H358 Cells | ~72.3 nM ¹ | > 1 µM |
| Anti-Proliferation (IC₅₀) | CRC PDOs | ~5x more potent than BI-3406 | Baseline |
| Anti-Proliferation (IC₅₀) | Various KRAS-mutant lines | 0.5 - 70 nM ² | Higher than degrader |
¹ Data for a similar potent PROTAC, not P7.[9] ² Data for a class of potent CRBN-SOS1 degraders.[10]
Experimental Protocols
Detailed protocols are essential for reproducible assessment of SOS1 degraders.
Protocol 1: Western Blot for SOS1 Degradation and p-ERK Inhibition
Objective: To quantify the reduction in SOS1 protein levels and the inhibition of downstream ERK phosphorylation.
Materials:
-
Cancer cell line of interest (e.g., SW620, MIA PaCa-2)
-
Cell culture medium and supplements
-
SOS1 degrader compound and vehicle control (e.g., DMSO)
-
RIPA Lysis and Extraction Buffer (Thermo Scientific, #89900)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Scientific, #78442)
-
BCA Protein Assay Kit (Thermo Scientific, #23227)
-
Primary antibodies: anti-SOS1, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the SOS1 degrader (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6, 24, 48 hours).[4] Include a vehicle-only control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4] Collect the supernatant and determine the protein concentration using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[4] Run the gel and then transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-SOS1, anti-p-ERK, anti-total ERK, and a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize SOS1 and p-ERK levels to the loading control and total ERK, respectively. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: RAS Activation Assay (RAF-RBD Pulldown)
Objective: To measure the levels of active, GTP-bound RAS, which should decrease upon SOS1 degradation.
Materials:
-
Active RAS Pulldown and Detection Kit (e.g., Thermo Scientific, #16117)
-
Cell lysates prepared as in Protocol 1 (using the lysis buffer from the kit).
Procedure:
-
Prepare Lysates: Treat and lyse cells as described in Protocol 1, ensuring the use of the lysis buffer provided in the kit to preserve GTP-bound RAS. Normalize protein concentration.
-
GST-Raf1-RBD Affinity Pulldown:
-
Incubate 500 µg to 1 mg of cell lysate with the GST-Raf1-RBD (RAS binding domain) agarose (B213101) beads provided in the kit.
-
Incubate for 1 hour at 4°C with gentle rocking. The Raf1-RBD specifically binds to the active GTP-bound form of RAS.
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times with the provided wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound RAS-GTP from the beads by adding 2X SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Perform a Western blot as described in Protocol 1 using a pan-RAS antibody to detect the amount of pulled-down active RAS.
-
Also, run a small fraction of the total cell lysate ("input") to show that the total RAS levels are unchanged.
-
-
Analysis: Quantify the active RAS band intensity and normalize it to the total RAS in the input lane. Compare levels across different treatment conditions.
Protocol 3: Cell Viability and Proliferation Assay
Objective: To determine the anti-proliferative effect of SOS1 degradation and calculate the IC₅₀ value.
Materials:
-
Cancer cell lines
-
96-well clear-bottom cell culture plates
-
SOS1 degrader compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570) or similar reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of the SOS1 degrader. Add the compound to the wells, resulting in final concentrations ranging from picomolar to micromolar. Include vehicle-only and no-cell (background) controls.
-
Incubation: Incubate the plate for 72 to 120 hours in a standard cell culture incubator.[7]
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis:
-
Subtract the average background signal from all data points.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Experimental Workflow for Assessing a Novel SOS1 Degrader
The following diagram outlines a typical workflow for characterizing a novel SOS1 degrader, from initial biochemical validation to cellular and functional assays.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Collection - Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
Application Notes and Protocols: PROTAC SOS1 Degrader-9 for Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for the specific molecule "PROTAC SOS1 degrader-9" (also referred to as Compound 10) is limited. Therefore, these application notes and protocols are based on the published data of highly potent and structurally related SOS1 PROTAC degraders, such as P7 and SIAIS562055, which have been validated in patient-derived organoid (PDO) or other relevant 3D models.[1][2][3][4][5] These notes are intended to serve as a representative guide for the application of a potent SOS1 degrader in a PDO-based research setting.
Introduction
Son of sevenless homolog 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, pivotal signaling nodes that are frequently mutated in various cancers.[5] The aberrant activation of the RAS/MAPK pathway drives tumor proliferation and survival. Targeting SOS1 presents a compelling therapeutic strategy to inhibit RAS signaling irrespective of the specific KRAS mutation.[3]
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[6] A PROTAC consists of a ligand for the target protein (SOS1), a ligand for an E3 ubiquitin ligase (e.g., Cereblon), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.[7]
This compound is a PROTAC designed to selectively degrade the SOS1 protein. This document provides detailed application notes and protocols for its use in patient-derived organoids (PDOs), which are 3D in vitro models that closely recapitulate the genetic and phenotypic characteristics of the original patient tumor.[8]
Signaling Pathway and Mechanism of Action
SOS1 is a key activator of the RAS/MAPK signaling cascade. Upon growth factor receptor (e.g., EGFR) activation, SOS1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation and downstream signaling through the RAF-MEK-ERK pathway. PROTAC-mediated degradation of SOS1 removes this critical upstream activator, thereby inhibiting the entire cascade.
Data Presentation
The following tables summarize the representative efficacy of potent SOS1 PROTAC degraders in various cancer models.
Table 1: In Vitro Degradation Efficacy of Representative SOS1 PROTACs
| Compound | Cell Line | Mutation | DC50 (µM) | Dmax (%) | Time (h) | Reference |
| P7 | SW620 | KRAS G12V | 0.59 | 87 | 24 | [2] |
| HCT116 | KRAS G13D | 0.75 | 76 | 24 | [2] | |
| SW1417 | KRAS G13D | 0.19 | 83 | 24 | [2] | |
| SIAIS562055 | SW620 | KRAS G12V | 0.00223 | >90 | 24 | [9] |
| A549 | KRAS G12S | 0.00185 | >90 | 24 | [9] | |
| DLD-1 | KRAS G13D | 0.00753 | >90 | 24 | [9] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of Representative SOS1 PROTACs
| Compound | Model System | Mutation | IC50 (nM) | Reference |
| P7 | CRC PDOs | KRAS G12D | ~500-1000 | [1][3] |
| SIAIS562055 | NCI-H358 (3D) | KRAS G12C | 2.4 | [10] |
| GP2d (3D) | KRAS G12D | 2.9 | [10] | |
| SW620 (3D) | KRAS G12V | 10.1 | [10] | |
| Degrader 23 | NCI-H358 | KRAS G12C | 1.8 | [11][12] |
| MIA PaCa-2 | KRAS G12C | 12.3 | [11][12] |
IC50: Half-maximal inhibitory concentration. PDO: Patient-Derived Organoid.
Experimental Protocols
Protocol 1: Generation and Culture of Patient-Derived Organoids (PDOs) from Colorectal Cancer (CRC) Tissue
This protocol outlines the key steps for establishing CRC PDOs.
Materials:
-
Fresh tumor tissue
-
DMEM/F12 medium
-
Phosphate-Buffered Saline (PBS)
-
Primocin
-
Collagenase IV
-
DNase I
-
Matrigel® Matrix
-
Advanced DMEM/F12 with supplements (HEPES, Glutamax, Penicillin-Streptomycin)
-
Growth factors (e.g., EGF, Noggin, R-spondin, Wnt3a)
-
ROCK inhibitor (Y-27632)
Procedure:
-
Collect fresh tumor tissue in a sterile tube on ice.
-
Wash the tissue multiple times with cold PBS containing Primocin to prevent contamination.
-
In a sterile petri dish, mechanically mince the tissue into 1-2 mm pieces using a scalpel.
-
Transfer the minced tissue to a tube containing enzymatic digestion buffer (e.g., Advanced DMEM/F12 with Collagenase IV and DNase I).
-
Incubate at 37°C for 60 minutes with gentle agitation.
-
Pass the digested tissue suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a small volume of basal culture medium.
-
Mix the cell suspension with Matrigel® on ice at a 1:2 ratio.
-
Plate 40-50 µL domes of the Matrigel®-cell mixture into a pre-warmed 24-well plate.
-
Allow the Matrigel® to solidify at 37°C for 15-20 minutes.
-
Gently add 500 µL of complete organoid culture medium supplemented with growth factors and ROCK inhibitor to each well.
-
Culture the organoids at 37°C and 5% CO2, refreshing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the Matrigel®, dissociating the organoids, and re-plating as described above.
Protocol 2: 3D Cell Viability Assay in PDOs using CellTiter-Glo® 3D
This protocol is for assessing the anti-proliferative effect of this compound on PDOs.
Materials:
-
Established PDO cultures
-
96-well flat-bottom culture plates (white-walled for luminescence)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Harvest mature PDOs and mechanically dissociate them into smaller fragments.
-
Perform a fragment count and resuspend in Matrigel® at a density of approximately 100-200 fragments per 10 µL.
-
Seed 10 µL of the organoid-Matrigel® suspension into each well of a 96-well plate.
-
Incubate at 37°C for 15 minutes to solidify the domes.
-
Add 100 µL of complete organoid medium to each well.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 72-120 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.[13][14][15][16]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in the well (e.g., 100 µL).
-
Place the plate on a shaker for 5 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.[13]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the dose-response curve in appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of SOS1 Degradation in PDOs
Materials:
-
Treated PDOs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SOS1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture PDOs and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest PDOs, wash with ice-cold PBS, and lyse with RIPA buffer on ice.
-
Centrifuge the lysates to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer, then boil for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software to determine the percentage of SOS1 degradation relative to the vehicle control.[6]
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant RAS signaling. The use of patient-derived organoids provides a physiologically relevant platform for evaluating its efficacy and mechanism of action in a preclinical setting. The protocols provided herein offer a framework for researchers to investigate the potential of SOS1 degradation in personalized cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. stainsfile.com [stainsfile.com]
- 9. gluetacs.com [gluetacs.com]
- 10. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor. | Semantic Scholar [semanticscholar.org]
- 13. Organoid viability assay [bio-protocol.org]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]
- 16. stemcell.com [stemcell.com]
Application Notes and Protocols: Assessing the Anti-Proliferative Effects of PROTAC SOS1 Degrader-9 using Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins of interest through the ubiquitin-proteasome system. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, as it can lead to a more profound and sustained target suppression.
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are central nodes in signaling pathways that drive cell proliferation, differentiation, and survival. Dysregulation of the SOS1-RAS-MAPK pathway is a hallmark of many cancers, particularly those with KRAS mutations. Therefore, targeting SOS1 presents a compelling therapeutic strategy.
PROTAC SOS1 degrader-9 (also known as Compd 10) is a novel PROTAC designed to specifically target SOS1 for degradation. By removing the SOS1 protein, this degrader aims to disrupt the activation of the RAS-MAPK signaling cascade, thereby inhibiting the growth and proliferation of cancer cells.
The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term proliferative capacity of single cells and their ability to form colonies. This assay is particularly valuable for evaluating the cytostatic or cytotoxic effects of anti-cancer agents, as it measures the ability of cells to retain their reproductive integrity after treatment. This application note provides a detailed protocol for evaluating the efficacy of this compound using a colony formation assay.
Principle of the Assay
The colony formation assay is based on the principle that a single viable cell can proliferate and give rise to a colony of at least 50 cells. The number of colonies formed after a specific period of incubation is a measure of the cell's ability to survive and reproduce. By treating cancer cells with this compound and comparing the number and size of colonies to an untreated control group, the anti-proliferative and cytotoxic effects of the degrader can be quantified.
Data Presentation
The following table summarizes representative quantitative data from colony formation assays performed with SOS1 PROTAC degraders in various cancer cell lines. This data illustrates the expected outcomes and can serve as a reference for experiments with this compound.
| Cell Line | KRAS Status | SOS1 Degrader | Concentration (nM) | Treatment Duration | Inhibition of Colony Formation (%) | Reference Compound | Inhibition by Reference (%) |
| NCI-H358 | G12C | SIAIS562055 | 10 | 7 days | Significant Inhibition | Vehicle Control | 0 |
| NCI-H358 | G12C | SIAIS562055 | 100 | 7 days | Strong Inhibition | Vehicle Control | 0 |
| SW620 | G12V | P7 | 590 (DC50) | 24 hours (for degradation) | Not Reported | BI-3406 (Inhibitor) | Not Reported |
| HCT116 | G13D | P7 | 750 (DC50) | 24 hours (for degradation) | Not Reported | BI-3406 (Inhibitor) | Not Reported |
| A549 | G12S | PROTAC SOS1 degrader-10 | 52.2 (IC50) | Not Specified (Proliferation) | 50 | Not Applicable | Not Applicable |
| DLD-1 | G13D | PROTAC SOS1 degrader-10 | 107 (IC50) | Not Specified (Proliferation) | 50 | Not Applicable | Not Applicable |
Note: The data presented for SIAIS562055, P7, and PROTAC SOS1 degrader-10 are from published studies on these specific SOS1 degraders and are intended to be representative. Researchers should generate their own data for this compound. The DC50 values for P7 represent the concentration for 50% protein degradation, while IC50 values for PROTAC SOS1 degrader-10 are for 50% inhibition of cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for the Colony Formation Assay.
Caption: SOS1's Role in the RAS-MAPK Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines with known KRAS mutations (e.g., NCI-H358 [KRAS G12C], SW620 [KRAS G12V], A549 [KRAS G12S], HCT116 [KRAS G13D]).
-
Cell Culture Medium: RPMI-1640, DMEM, or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -80°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25% or 0.05%.
-
6-well cell culture plates.
-
Fixation Solution: 100% Methanol or 4% Paraformaldehyde in PBS.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol.
-
DMSO (Dimethyl sulfoxide): Vehicle control.
Procedure
-
Cell Culture and Seeding: a. Culture the chosen cancer cell line in the recommended medium until approximately 80% confluent. b. Harvest the cells using Trypsin-EDTA and perform a cell count to determine the cell concentration. c. Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies in the control wells. d. Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment with this compound: a. The following day, prepare serial dilutions of this compound in fresh cell culture medium. A suggested concentration range to test is 0.1 nM to 10 µM. b. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the degrader used. c. Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: a. Incubate the plates for 7 to 14 days, or until visible colonies (approximately 50 cells or more) have formed in the vehicle control wells. b. If the treatment protocol requires it, the medium with the degrader can be replaced every 3-4 days.
-
Fixation and Staining: a. After the incubation period, carefully aspirate the medium from the wells. b. Gently wash the wells once with PBS. c. Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature. d. Remove the fixation solution and allow the plates to air dry completely. e. Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature. f. Carefully remove the staining solution and gently wash the wells with tap water until the excess stain is removed. g. Allow the plates to air dry.
-
Colony Quantification and Data Analysis: a. Once the plates are dry, the colonies can be visualized and counted. b. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or by imaging the plates and using software such as ImageJ. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
- Plating Efficiency (PE) % = (Number of colonies formed in control / Number of cells seeded) x 100
- Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE) d. The results can also be expressed as a percentage of the vehicle control.
Troubleshooting
-
Low Colony Formation in Control Wells:
-
Increase the number of cells seeded.
-
Ensure the health and viability of the cell stock.
-
Check the quality of the cell culture medium and FBS.
-
-
Colonies are Too Dense to Count:
-
Decrease the number of cells seeded.
-
Reduce the incubation time.
-
-
High Variability Between Replicates:
-
Ensure a single-cell suspension is achieved after trypsinization.
-
Pipette carefully and ensure even distribution of cells when seeding.
-
Conclusion
The colony formation assay is a robust and sensitive method for determining the long-term anti-proliferative effects of this compound. By effectively degrading SOS1, this PROTAC is expected to significantly inhibit the ability of cancer cells, particularly those with KRAS mutations, to form colonies. This application note provides a comprehensive guide for researchers to design and execute these experiments, enabling the evaluation of the therapeutic potential of this compound. The provided diagrams and representative data offer a framework for understanding the mechanism of action and expected outcomes.
Application Notes and Protocols for Flow Cytometry Analysis Following PROTAC SOS1 Degrader-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. PROTAC SOS1 degrader-9 is a novel heterobifunctional molecule designed to selectively eliminate Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a pivotal role in the RAS/MAPK signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.
These application notes provide a comprehensive guide for the analysis of cellular responses to this compound treatment, with a focus on flow cytometry-based assays. Detailed protocols are provided for the quantification of SOS1 protein degradation, and the assessment of downstream effects on apoptosis and the cell cycle.
Mechanism of Action of this compound
This compound is composed of three key components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two moieties. Upon entering the cell, the degrader facilitates the formation of a ternary complex between SOS1 and the E3 ligase. This proximity induces the ubiquitination of SOS1, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple SOS1 proteins, leading to a sustained suppression of the RAS/MAPK pathway.
Quantitative Analysis of SOS1 Degradation
While specific quantitative data for this compound is not yet publicly available, the following table presents representative data from a well-characterized SOS1 PROTAC, PROTAC SOS1 Degrader-1 (TFA), which demonstrates the typical efficacy of this class of molecules.
| Parameter | Value | Cell Line | Remarks |
| DC₅₀ | 98.4 nM | Various KRAS-mutant cells | The half-maximal degradation concentration, indicating high potency. |
| Dₘₐₓ | >90% | Colorectal cancer models | The maximum level of degradation, showing near-complete target elimination. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the SOS1 signaling pathway, the mechanism of PROTAC-mediated degradation, and the experimental workflows for flow cytometry analysis.
Application Notes and Protocols: PROTAC SOS1 Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation between the POI and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
PROTAC SOS1 degrader-9 is a PROTAC designed to target Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins and the MAPK signaling pathway. Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. By inducing the degradation of SOS1, this PROTAC offers a powerful tool to study the downstream effects of SOS1 removal and explore its therapeutic potential.
These application notes provide detailed protocols for the preparation of stock solutions of this compound to ensure its proper handling and use in various experimental settings.
Data Presentation
For consistent and reproducible results, it is crucial to start with accurately prepared stock solutions. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 894.12 g/mol | [1][2][3] |
| Chemical Formula | C₅₁H₆₃N₁₁O₄ | [1][2][3] |
| Appearance | Solid | [4] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4][5][6] |
| Storage of Solid | Store at -20°C for long-term storage in a tightly sealed container, protected from light and moisture. | [4] |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][6] |
Signaling Pathway
// Signaling Pathway Connections RTK -> Grb2 [label=" recruits", dir=forward]; Grb2 -> SOS1 [label=" recruits", dir=forward]; SOS1 -> Ras_GDP [label=" promotes GDP/GTP\nexchange", dir=forward]; Ras_GDP -> Ras_GTP; Ras_GTP -> MAPK_Pathway [label=" activates", dir=forward]; MAPK_Pathway -> Cell_Functions [label=" regulates", dir=forward];
// PROTAC Mechanism Connections PROTAC -> SOS1 [label=" binds", dir=both, color="#EA4335"]; PROTAC -> E3_Ligase [label=" binds", dir=both, color="#EA4335"]; E3_Ligase -> Ubiquitin [label=" transfers", style=dashed, dir=forward]; Ubiquitin -> SOS1 [label=" polyubiquitinates", style=dashed, dir=forward]; SOS1 -> Proteasome [label=" targeted for\ndegradation", style=dashed, dir=forward]; Proteasome -> Degraded_SOS1 [label=" results in", style=dashed, dir=forward]; } END_DOT Figure 1: Mechanism of SOS1 signaling and PROTAC-mediated degradation.
Experimental Protocols
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays and other experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the Compound: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of atmospheric moisture onto the compound, which can affect its stability.[4]
-
Calculate the Required Volume of DMSO: To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (μL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) * 100,000
-
Molecular Weight of this compound: 894.12 g/mol
Example Calculation for 1 mg of Compound:
Volume of DMSO (μL) = (1 mg / 894.12 g/mol ) * 100,000 ≈ 111.84 μL
-
-
Dissolving the Compound: a. Carefully add the calculated volume of anhydrous DMSO to the vial containing the solid this compound. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all the solid has dissolved. If particulates are still visible, sonication in a water bath for 5-10 minutes can aid in complete dissolution.
-
Aliquoting and Storage: a. Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4] This minimizes the number of freeze-thaw cycles the main stock undergoes, preserving its integrity.[4] b. Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and solvent (DMSO). c. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[4][6]
Workflow for Stock Solution Preparation:
// Workflow Connections Equilibrate -> Calculate; Calculate -> Add_DMSO; Add_DMSO -> Vortex; Vortex -> Sonicate [style=dashed]; Sonicate -> Aliquot; Vortex -> Aliquot; Aliquot -> Store; } END_DOT Figure 2: Step-by-step workflow for preparing PROTAC stock solutions.
Safety Precautions
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this product for complete safety and handling information.
By following these guidelines and protocols, researchers can ensure the accurate and safe preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols for PROTAC SOS1 Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis-Targeting Chimera) technology represents a revolutionary approach in targeted therapy, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[3][4] This catalytic mechanism allows for substoichiometric concentrations to be effective, potentially leading to more profound and durable pharmacological effects compared to traditional inhibitors.[1]
PROTAC SOS1 degrader-9 is a PROTAC designed to target Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) crucial for the activation of RAS proteins.[5][6] SOS1 plays a significant role in the RAS/MAPK signaling pathway, which governs cell proliferation, differentiation, and survival.[] By inducing the degradation of SOS1, this PROTAC aims to downregulate RAS signaling, offering a promising therapeutic strategy for cancers driven by RAS mutations.[8]
These application notes provide detailed information on the long-term stability of this compound in various solution-based conditions, along with comprehensive protocols for its handling, storage, and use in key experiments.
Mechanism of Action & Signaling Pathway
This compound functions by hijacking the cell's UPS to eliminate the SOS1 protein. As illustrated below, the degrader brings SOS1 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. This prevents SOS1 from catalyzing the exchange of GDP for GTP on RAS, thereby inhibiting the activation of the downstream MAPK signaling cascade.
The degradation of SOS1 directly impacts the RAS/MAPK signaling pathway, a critical cascade in cell growth and proliferation.
Storage and Solution Stability Data
Proper handling and storage are paramount to maintaining the integrity and activity of this compound. As large molecules, PROTACs can be susceptible to degradation from hydrolysis, oxidation, and repeated freeze-thaw cycles.[9][10]
Recommended Storage Conditions [4][10]
| Form | Storage Temperature | Recommended Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 1 year | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to minimize freeze-thaw cycles. |
| | -20°C | Up to 1 month | For shorter-term storage. Avoid repeated freeze-thaw cycles. |
Illustrative Long-Term Stability in Solution
The following data are for illustrative purposes to demonstrate typical stability profiles. Actual results may vary. Stability was assessed by LC-MS by measuring the percentage of intact PROTAC remaining over time.
Table 1: Stability in DMSO (10 mM Stock Solution)
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
|---|---|---|---|---|
| -80°C | >99% | >99% | 98% | 96% |
| -20°C | >99% | 97% | 92% | 85% |
| 4°C | 95% | 88% | 75% | <60% |
| Room Temp (20-25°C) | 85% | <70% | <50% | <30% |
Table 2: Stability in Aqueous Buffers (10 µM Working Solution, 24 hours)
| Buffer Condition | % Remaining at 4°C | % Remaining at 37°C |
|---|---|---|
| PBS, pH 7.4 | 98% | 91% |
| Cell Culture Media (RPMI + 10% FBS) | 96% | 85% |
| Human Plasma | 92% | 65% |
Note: PROTACs containing certain moieties, like the glutarimide (B196013) group in CRBN ligands, can be susceptible to hydrolysis in aqueous solutions.[11] Stability in plasma is typically lower due to the presence of metabolic enzymes.[9][12]
Experimental Protocols
The following protocols provide a framework for preparing and evaluating this compound.
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of a high-concentration stock solution in DMSO and subsequent dilution for cellular assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated pipettes
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Preparation of Stock Solution (e.g., 10 mM): a. Aseptically weigh the required amount of the solid compound. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration. c. Vortex thoroughly. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.
-
Aliquoting and Storage: a. Dispense the stock solution into single-use, light-protected microcentrifuge tubes. b. Store immediately at -80°C for long-term storage or -20°C for short-term use.[4]
Protocol 2: Assessing Solution Stability by LC-MS
This protocol outlines a method to quantify the chemical stability of this compound in a given solvent over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test solvents (e.g., DMSO, PBS pH 7.4, cell culture medium)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the test solvent at a suitable concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard. This sample represents 100% integrity.
-
Incubation: Incubate the remaining solution at the desired temperature(s), protected from light.
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours; 3, 7, 14 days), withdraw aliquots and quench them as described in step 2.
-
Sample Processing: Centrifuge the quenched samples to precipitate any proteins or salts. Transfer the supernatant to HPLC vials for analysis.
-
LC-MS Analysis: Analyze the samples to determine the peak area of the parent PROTAC relative to the internal standard.
-
Data Analysis: Calculate the percentage of the remaining PROTAC at each time point relative to the T=0 sample. Plot the percentage of remaining PROTAC versus time to determine the stability profile.
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the susceptibility of the PROTAC to Phase I metabolism, providing an estimate of its hepatic clearance.[9]
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile with internal standard (cold)
-
37°C water bath or incubator
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the PROTAC and control compounds by diluting stock solutions in phosphate buffer. The final DMSO concentration should be <1%.
-
Pre-incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Reaction Initiation: Add the test PROTAC or control compound to the HLM mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately add each aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent PROTAC at each time point. Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of this line can be used to calculate the in vitro half-life (t½).
Conclusion
This compound is a powerful research tool for investigating the therapeutic potential of targeting the RAS/MAPK pathway via protein degradation. Understanding its stability is crucial for obtaining reliable and reproducible experimental results. The data and protocols provided herein offer a comprehensive guide for the proper storage, handling, and stability assessment of this molecule. While the quantitative stability data presented is illustrative, the protocols offer a robust framework for researchers to determine the precise stability of this compound under their specific experimental conditions.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs and Molecular Glues [astrazeneca.com]
- 3. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 8. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. azalesov.com [azalesov.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PROTAC SOS1 Degrader-9
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC SOS1 degrader-9. The information is intended for scientists and drug development professionals to address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless homolog 1 (SOS1) protein.[1][2] It is a proteolysis-targeting chimera (PROTAC) that functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome.[3][4] This targeted degradation aims to disrupt downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are often dysregulated in cancer.[5][6]
Q2: Which E3 ligase does this compound recruit?
A2: The specific E3 ligase recruited by this compound is determined by the E3 ligase ligand component of the molecule. Based on available information for similar SOS1 degraders, it is likely to recruit either Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4][7] For instance, the product page for "this compound (Compd 10)" indicates it is composed of a SOS1 Ligand, a linker, and an E3 ligase ligand, with some SOS1 PROTACs utilizing CRBN ligands like lenalidomide (B1683929) or VHL ligands.[1][4][7] Researchers should confirm the specific E3 ligase ligand for their particular batch of the degrader.
Q3: In which cell lines can I test this degrader?
A3: The choice of cell line is critical for observing the efficacy of this compound. Suitable cell lines would be those with detectable expression of SOS1 and the relevant E3 ligase (e.g., CRBN or VHL). Cancer cell lines with KRAS mutations are particularly relevant, as they often rely on SOS1 for signaling.[3][8] Examples of cell lines used in studies of other SOS1 PROTACs include various KRAS-mutant cancer cells.[9] It is recommended to verify the expression levels of both SOS1 and the recruited E3 ligase in your chosen cell line via Western blot or qPCR before starting experiments.[10]
Q4: What are the potential advantages of using a SOS1 degrader over a SOS1 inhibitor?
A4: While traditional small-molecule inhibitors can block the catalytic activity of SOS1, a PROTAC degrader eliminates the entire protein.[4] This can offer several advantages:
-
Removal of scaffolding functions: SOS1 has non-catalytic scaffolding functions that may not be affected by inhibitors. Degradation removes the entire protein, abrogating both catalytic and non-catalytic roles.[4]
-
Event-driven pharmacology: PROTACs can act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins, potentially leading to a more potent and sustained effect at lower concentrations.[7]
-
Overcoming resistance: In some cases, targeted degradation can overcome resistance mechanisms that arise with inhibitors.[3]
Troubleshooting Guide: Low Degradation Efficacy
This guide provides a systematic approach to troubleshooting experiments where this compound shows low or no degradation of the SOS1 protein.
Diagram: Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the low efficacy of this compound.
Issue 1: No or Poor Degradation of SOS1
Potential Cause & Troubleshooting Steps:
| Potential Cause | Recommended Action | Experimental Protocol |
| Compound Integrity/Purity | Ensure the compound is correctly stored and has not degraded. Verify its identity and purity using analytical methods like LC-MS if possible. | N/A |
| Cell Line Insuitability | 1. Verify Protein Expression: Confirm that your cell line expresses sufficient endogenous levels of both SOS1 and the recruited E3 ligase (e.g., CRBN or VHL) via Western blot or qPCR.[10]2. Cell Health: Ensure cells are healthy and within a consistent passage number range.[11] | --INVALID-LINK-- |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours).[10] | --INVALID-LINK-- |
| Suboptimal Time Course | Conduct a time-course experiment at a fixed, effective concentration (e.g., 100 nM) and measure SOS1 levels at various time points (e.g., 2, 4, 8, 12, 24 hours). | --INVALID-LINK-- |
| Poor Cell Permeability | PROTACs are large molecules and may have poor cell permeability.[11] Assess target engagement within the cell. | --INVALID-LINK-- |
| Inefficient Ternary Complex Formation | The linker length or composition may not be optimal for the formation of a stable ternary complex between SOS1, the degrader, and the E3 ligase. | --INVALID-LINK-- |
| Lack of Ubiquitination | Even if a ternary complex forms, ubiquitination of SOS1 may not be occurring efficiently. | --INVALID-LINK-- |
| Impaired Proteasome Function | The proteasome may be inhibited or not functioning correctly in your cells. | Use a proteasome inhibitor (e.g., MG132) as a control. If the degrader is working, co-treatment with MG132 should rescue SOS1 degradation.[12] |
Issue 2: The "Hook Effect"
At very high concentrations, PROTAC efficacy can decrease. This is known as the "hook effect" and occurs when excess PROTAC molecules form binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) that prevent the formation of the productive ternary complex.[12]
Troubleshooting:
-
If you observe a decrease in degradation at higher concentrations in your dose-response curve, this is likely the hook effect.
-
The optimal concentration for degradation will be at the peak of the "U-shaped" curve. Use concentrations around this peak for subsequent experiments.
Issue 3: Off-Target Effects or Cellular Toxicity
Potential Cause & Troubleshooting Steps:
| Potential Cause | Recommended Action | Experimental Protocol |
| Inherent Ligand Activity | The SOS1 or E3 ligase binder may have intrinsic biological activity independent of degradation. | Use the individual SOS1 ligand and E3 ligase ligand as controls in your experiments. |
| Off-Target Degradation | The PROTAC may be degrading other proteins besides SOS1. | For advanced troubleshooting, consider performing unbiased proteomics (e.g., mass spectrometry) to identify other proteins that may be degraded.[11] |
| General Cellular Toxicity | High concentrations of the PROTAC or the vehicle (e.g., DMSO) may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the toxicity of the degrader and vehicle at the concentrations used. |
Signaling Pathways and Experimental Workflows
Diagram: Simplified SOS1 Signaling Pathway
Caption: Simplified representation of the SOS1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Western Blot for Protein Expression
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies against SOS1, the specific E3 ligase (CRBN or VHL), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Develop the blot using an ECL substrate and image the chemiluminescence.
Protocol 2: Dose-Response Western Blot
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Treatment: The next day, treat cells with a range of concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Analysis: Perform Western blotting as described in Protocol 1 to assess SOS1 protein levels.
Protocol 3: Time-Course Western Blot
-
Cell Seeding: Plate cells as for the dose-response experiment.
-
Treatment: Treat cells with a single, effective concentration of the degrader and a vehicle control.
-
Harvesting: Harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after treatment.
-
Analysis: Perform Western blotting as described in Protocol 1.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stability of the target protein in the presence of the compound.
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble SOS1 protein at each temperature by Western blot. A shift in the melting curve indicates target engagement.
Protocol 5: Co-Immunoprecipitation (Co-IP)
This protocol aims to detect the ternary complex (SOS1-PROTAC-E3 Ligase).
-
Cell Treatment: Treat cells with the optimal concentration of this compound and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or SOS1 overnight at 4°C.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the blot for the presence of SOS1 and the E3 ligase to confirm their interaction.
Protocol 6: In-Cell Ubiquitination Assay
-
Cell Treatment: Seed cells and treat with this compound. Co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.[12]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer).
-
Immunoprecipitation: Perform immunoprecipitation for SOS1 as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and probe the blot with an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated samples indicates ubiquitination of SOS1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: PROTAC SOS1 Degrader-9
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with PROTAC SOS1 degrader-9, focusing on western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis-Targeting Chimera designed to specifically induce the degradation of the Son of Sevenless 1 (SOS1) protein. It is a heterobifunctional molecule with one end binding to SOS1 and the other end recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome.[1]
Q2: Which E3 ligase does this compound recruit?
A2: The specific E3 ligase recruited by a particular PROTAC, such as degrader-9, depends on its design. PROTACs are commonly designed to recruit ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][3] It is crucial to know which E3 ligase your specific degrader utilizes, as its expression in your cell line is essential for activity.[4]
Q3: What is the expected molecular weight of SOS1 on a western blot?
A3: The calculated molecular weight of human SOS1 is approximately 152 kDa.[5] Depending on post-translational modifications, it may appear slightly different on the gel.
Q4: Which antibodies are recommended for detecting SOS1 in a western blot?
A4: Several commercial antibodies have been validated for SOS1 detection in western blotting. It is recommended to use a well-validated antibody, preferably one that has been tested in knockout cell lines to confirm specificity. Options include both monoclonal and polyclonal antibodies from various suppliers.[5][6][7][8][9]
Q5: What are the typical treatment times and concentrations for observing SOS1 degradation?
A5: Optimal treatment times and concentrations can vary between cell lines. A typical starting point is a time course experiment (e.g., 6, 12, 24 hours) and a dose-response experiment (e.g., 0.1 nM to 10 µM).[10] Some studies show significant degradation after 18-24 hours of treatment.[11][12]
Western Blot Troubleshooting Guide
This guide addresses specific issues you may encounter during your western blot experiments for PROTAC-mediated SOS1 degradation.
Problem 1: No degradation of SOS1 is observed.
-
Question: I've treated my cells with this compound, but the SOS1 band intensity is unchanged compared to the vehicle control. What could be the issue?
-
Answer: This is a common issue with several potential causes:
-
Cell Line Suitability: Ensure your chosen cell line expresses sufficient levels of the E3 ligase (e.g., CRBN or VHL) that your PROTAC recruits.[4] Low or absent E3 ligase expression is a primary reason for lack of degradation.
-
PROTAC Permeability/Stability: PROTACs are large molecules and may have poor cell permeability or stability in culture media.[13]
-
Ternary Complex Formation: The formation of the SOS1-PROTAC-E3 ligase ternary complex is essential for degradation.[4] Issues with linker length or binder affinity can prevent this.[14]
-
Experimental Protocol: Review your treatment time. Degradation can be time-dependent, and you may need a longer incubation period (e.g., up to 24 hours or more).[4][11] Also, confirm the concentration range tested is appropriate.
-
Problem 2: Incomplete or weak SOS1 degradation.
-
Question: I see some reduction in the SOS1 band, but the degradation is not complete, even at high PROTAC concentrations. How can I improve it?
-
Answer: Incomplete degradation can be due to several factors:
-
The "Hook Effect": At very high concentrations, the PROTAC can form binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) instead of the productive ternary complex, which reduces degradation efficiency.[4][10] A full dose-response curve, including lower concentrations, is necessary to identify the optimal concentration.
-
Protein Synthesis Rate: The net level of a protein is a balance between its synthesis and degradation. If SOS1 has a high synthesis rate in your cell line, it may counteract the PROTAC-induced degradation.
-
Suboptimal Ternary Complex: The stability of the ternary complex directly impacts degradation efficiency.[4] This is an intrinsic property of the molecule, but ensuring optimal cell health and assay conditions can help.
-
Problem 3: High background or non-specific bands on the blot.
-
Question: My western blot for SOS1 has high background, making it difficult to quantify the bands accurately. What can I do?
-
Answer: High background can obscure your results. Consider the following troubleshooting steps:
-
Blocking: Ensure your blocking step is sufficient. Incubate the membrane for at least 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Some antibodies perform better with a specific blocking agent, so check the antibody datasheet.[15][16]
-
Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. Excess antibody is a common cause of high background.[15][17]
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubations to remove non-specifically bound antibodies.[17][18]
-
Membrane Handling: Ensure the membrane does not dry out at any stage, as this can cause high, patchy background.[15]
-
Quantitative Data Summary
The following table represents hypothetical data from a dose-response western blot experiment to determine the DC₅₀ (concentration for 50% degradation) of this compound.
| PROTAC Conc. (nM) | SOS1 Band Intensity (Normalized) | % SOS1 Remaining (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 1 | 0.95 | 95% |
| 10 | 0.78 | 78% |
| 50 | 0.52 | 52% |
| 100 | 0.31 | 31% |
| 500 | 0.15 | 15% |
| 1000 | 0.18 | 18% (Hook Effect) |
Data is for illustrative purposes only. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Detailed Experimental Protocol
Protocol: Western Blot for PROTAC-Mediated SOS1 Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-8% Tris-Glycine gel).
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane. For a large protein like SOS1 (~152 kDa), a wet transfer overnight at 4°C is recommended.[8][16]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against SOS1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an Enhanced Chemiluminescence (ECL) substrate.
-
Image the chemiluminescence using a digital imager.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software. Normalize the SOS1 signal to the loading control signal.[13]
-
Visualizations
Caption: The SOS1-mediated RAS/MAPK signaling pathway.[19][20][21]
Caption: Mechanism of PROTAC-mediated SOS1 degradation.[1]
Caption: A logical workflow for troubleshooting western blots.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SOS1 antibody (55041-1-AP) | Proteintech [ptglab.com]
- 6. SOS1 (D3T7T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. SOS1 Antibody (NBP1-05955): Novus Biologicals [novusbio.com]
- 9. Anti-SOS1 Antibodies | Invitrogen [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. licorbio.com [licorbio.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. rupress.org [rupress.org]
- 20. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 21. SOS1 - Wikipedia [en.wikipedia.org]
PROTAC SOS1 degrader-9 cell permeability problems
Welcome to the technical support center for PROTAC SOS1 degrader-9. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges encountered during experiments, with a specific focus on cell permeability issues.
Frequently Asked Questions (FAQs)
Q1: We are observing potent inhibition of the SOS1-RAS interaction in biochemical assays, but see minimal degradation of SOS1 protein in our cell-based experiments. Could this be a cell permeability issue?
A: Yes, a significant discrepancy between biochemical potency and cellular activity is a classic indicator of poor cell permeability.[1] PROTACs, including SOS1 degrader-9, are large molecules that often fall outside of traditional "rule-of-five" parameters for oral bioavailability due to high molecular weight and a large polar surface area.[2] These characteristics can impede their ability to efficiently cross the cell membrane and reach their intracellular target, SOS1. Even with high-affinity binding to SOS1 and the E3 ligase, insufficient intracellular concentration will result in suboptimal ternary complex formation and, consequently, poor degradation.[1]
Q2: What are the key physicochemical properties of this compound that might limit its cell permeability?
A: While specific experimental data for this compound is not publicly available, PROTACs in this class generally face challenges related to:
-
High Molecular Weight (MW): PROTACs are inherently large, which can negatively impact their ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Large Polar Surface Area (PSA): A high PSA is common for PROTACs and can restrict membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can also reduce the ease with which the molecule can pass through the cell membrane.
-
Lipophilicity (LogP): An optimal LogP is critical. While some lipophilicity is necessary to enter the cell membrane, excessively high LogP can lead to poor aqueous solubility or sequestration within the membrane, both of which decrease effective permeability.
Q3: What initial steps can we take to diagnose a permeability problem with this compound?
A: A stepwise approach is recommended. Start with simpler, cell-free assays to assess passive permeability before moving to more complex cell-based systems. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first step to determine the compound's ability to cross a lipid membrane by passive diffusion.[3][4] If passive permeability is low, this is a strong indication that cell entry is a major hurdle.
Q4: If PAMPA results suggest low passive permeability, what is the next logical step?
A: The next step is to use a more physiologically relevant model, such as the Caco-2 permeability assay.[5][6][7] This assay utilizes a monolayer of human intestinal cells and can provide insights into not only passive permeability but also active transport and efflux mechanisms. If the apparent permeability (Papp) from the apical to basolateral side (A->B) is low, and the efflux ratio (Papp B->A / Papp A->B) is high, it suggests that the compound is being actively pumped out of the cell, further compounding the permeability issue.
Q5: We have confirmed low cell permeability. What strategies can be employed to improve the cellular uptake of our SOS1 degrader?
A: If you are in a position to modify the molecule, several medicinal chemistry strategies can be explored:
-
Linker Optimization: The linker connecting the SOS1-binding moiety and the E3 ligase ligand can be modified. Using shorter, more rigid, or more lipophilic linkers can sometimes improve permeability.[1]
-
Introduce Intramolecular Hydrogen Bonding: Designing the molecule to form internal hydrogen bonds can shield polar groups, effectively reducing the PSA in a non-polar environment and enhancing membrane permeability.
-
Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can be an effective way to improve cell entry.[2]
If you are using a pre-synthesized compound, formulation strategies such as the use of permeation enhancers or lipid-based delivery systems could be explored, though this adds complexity to the experimental design.
Troubleshooting Guides
Problem: Low or No SOS1 Degradation Observed in Cellular Assays
This guide provides a systematic approach to troubleshooting potential cell permeability issues with this compound.
Step 1: Confirm Target Engagement in a Cell-Free System
-
Rationale: First, ensure that the PROTAC is capable of forming a ternary complex with SOS1 and the recruited E3 ligase in a controlled, cell-free environment.
-
Recommended Experiment: Conduct a biophysical assay such as Surface Plasmon Resonance (SPR) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay to confirm the binding of this compound to both SOS1 and the E3 ligase, and to demonstrate the formation of the ternary complex.
Step 2: Assess Passive Permeability using PAMPA
-
Rationale: To isolate and evaluate the ability of the compound to cross a lipid membrane without the influence of cellular transporters.[3][4]
-
Action: Perform a PAMPA assay. Compare the permeability coefficient (Pe) to that of control compounds with known permeability characteristics (e.g., propranolol (B1214883) for high permeability and Lucifer yellow for low permeability).
-
Interpreting the Results:
-
High Pe: If the passive permeability is high, the issue may not be cell entry, but rather intracellular stability, efflux, or other cellular factors.
-
Low Pe: This strongly suggests that poor passive diffusion is a primary contributor to the lack of cellular activity.
-
Step 3: Evaluate Permeability and Efflux using a Caco-2 Assay
-
Rationale: To understand the compound's permeability in a more biologically relevant system that includes active transport mechanisms.[5][6][7]
-
Action: Conduct a bidirectional Caco-2 assay to determine the apparent permeability in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions.
-
Interpreting the Results:
-
Low Papp (A->B): Confirms poor permeability in a cellular model.
-
High Efflux Ratio (>2): Indicates that the compound is a substrate for efflux pumps, which actively remove it from the cell, reducing the intracellular concentration available to degrade SOS1.
-
Step 4: Directly Measure Intracellular Concentration
-
Rationale: To definitively determine if the PROTAC is accumulating inside the cells to a sufficient concentration.
-
Action: Treat cells with this compound for a set period, then lyse the cells and use LC-MS/MS to quantify the intracellular concentration of the compound.
-
Interpreting the Results: Correlate the intracellular concentration with the observed level of SOS1 degradation. If the intracellular concentration is low and there is no degradation, this provides direct evidence of a permeability problem.
Data Presentation
The following tables provide examples of the types of quantitative data you would generate during the troubleshooting process.
Table 1: Example Physicochemical Properties of this compound
| Property | Value | Implication for Permeability |
| Molecular Weight (Da) | > 800 | High MW can hinder passive diffusion. |
| cLogP | 3.5 | Within a reasonable range for membrane partitioning. |
| Polar Surface Area (Ų) | > 150 | High PSA can limit membrane permeability. |
| H-Bond Donors | > 5 | High count can reduce permeability. |
| H-Bond Acceptors | > 10 | High count can reduce permeability. |
Table 2: Example Permeability Data for this compound and Controls
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A->B) (10⁻⁶ cm/s) | Caco-2 Papp (B->A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Propranolol (High) | 25.0 | 20.0 | 18.0 | 0.9 | High |
| Atenolol (Low) | 0.1 | 0.2 | 0.4 | 2.0 | Low |
| This compound | 0.5 | 0.3 | 3.0 | 10.0 | Low (Efflux Substrate) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the PAMPA Plate: A 96-well PAMPA plate consists of a donor plate and an acceptor plate. The filter membrane of the donor plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form the artificial membrane.
-
Prepare Solutions:
-
Dissolve this compound and control compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare the donor solution by diluting the stock solutions in a buffer (e.g., PBS at pH 7.4) to the final desired concentration (e.g., 10 µM).
-
The acceptor plate wells are filled with the same buffer, which may also contain a "sink" agent like BSA to improve the solubility of the permeated compound.
-
-
Assay Procedure:
-
Add the donor solutions to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculate Permeability (Pe): The effective permeability coefficient is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts (e.g., in a 24-well plate format) for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
-
Prepare Solutions:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Dissolve this compound and control compounds in the transport buffer to the desired final concentration (e.g., 10 µM).
-
-
Permeability Measurement (Apical to Basolateral - A->B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the solution containing the PROTAC to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Permeability Measurement (Basolateral to Apical - B->A):
-
Perform the same procedure but add the PROTAC solution to the basolateral chamber and sample from the apical chamber to assess active efflux.
-
-
Quantification and Analysis:
-
Quantify the concentration of the PROTAC in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A->B and B->A directions.
-
The efflux ratio is calculated as Papp (B->A) / Papp (A->B).
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified SOS1 signaling pathway.
Caption: Troubleshooting workflow for cell permeability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. enamine.net [enamine.net]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
mitigating off-target effects of PROTAC SOS1 degrader-9
Welcome to the technical support center for PROTAC SOS1 degrader-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and to offer solutions for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of the Son of Sevenless 1 (SOS1) protein.[1] It functions by simultaneously binding to the SOS1 protein and an E3 ubiquitin ligase. This proximity forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to SOS1, marking it for degradation by the cell's proteasome.[2][3] This catalytic process allows for the elimination of the SOS1 protein rather than just inhibiting its function.[4]
Q2: What is the function of SOS1, and what are the expected downstream effects of its degradation? A2: SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating the RAS/MAPK signaling pathway.[5][6] This pathway regulates essential cellular processes, including proliferation, differentiation, migration, and apoptosis.[6] SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to their active state.[7][8] Degradation of SOS1 is expected to decrease the levels of active, GTP-bound RAS, thereby suppressing downstream signaling through cascades like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[9][10]
Q3: What are the potential sources of off-target effects with SOS1 degrader-9? A3: Off-target effects for PROTACs like SOS1 degrader-9 can arise from several sources:
-
Degradation-Dependent Off-Targets: The degrader may induce the degradation of proteins other than SOS1.[11] This can occur if other proteins share structural similarities or if the ternary complex forms non-selectively.
-
Degradation-Independent Off-Targets: The molecule itself, including its SOS1-binding "warhead" or its E3 ligase recruiter, might possess pharmacological activity independent of protein degradation.[11][12]
-
Pathway-Related Effects: The intended degradation of SOS1 can lead to complex downstream biological consequences and feedback loops that may be considered off-target effects.[9]
-
Perturbation of the Ubiquitin-Proteasome System (UPS): At high concentrations, PROTACs could potentially saturate the UPS, affecting the degradation of other endogenous proteins.[12]
Q4: How can I minimize off-target effects in my experiments? A4: Several strategies can be employed to minimize off-target effects:
-
Titrate Concentration: Use the lowest effective concentration of SOS1 degrader-9 that achieves robust on-target degradation. A careful dose-response analysis is critical.[11]
-
Use Appropriate Controls: Include a negative control, such as an inactive epimer or a version of the degrader with a mutated E3 ligase ligand. This helps differentiate between degradation-dependent and independent effects.[11]
-
Perform Washout Experiments: To confirm that an observed phenotype is due to SOS1 degradation, remove the degrader from the cell culture and monitor for the reversal of the phenotype as SOS1 protein levels recover.[11]
-
Conduct Global Proteomics: Use unbiased mass spectrometry to identify any unintended protein degradation across the entire proteome.[12][13]
Q5: What is the "hook effect" and how can I avoid it? A5: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[11] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) rather than the productive ternary complex (SOS1-PROTAC-E3 ligase), which inhibits the degradation process.[2] To avoid this, it is essential to perform a full dose-response curve with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration window for maximal SOS1 degradation.[11]
Section 2: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak SOS1 degradation observed. | 1. Suboptimal PROTAC Concentration: The concentration may be too low or in the "hook effect" range.[11] | 1. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration (DC50). |
| 2. Incorrect Incubation Time: The duration of treatment may be too short for degradation to occur. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time.[11] | |
| 3. Low E3 Ligase Expression: The target cells may have low endogenous levels of the recruited E3 ligase. | 3. Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR. | |
| High cell toxicity observed. | 1. On-Target Toxicity: Degradation of SOS1 may be inherently toxic to the cell line under investigation. | 1. Correlate the timing and dose of toxicity with the timing and dose of SOS1 degradation. |
| 2. Degradation of a Critical Off-Target Protein: The degrader may be unintentionally removing a protein essential for cell survival. | 2. Perform global proteomics (LC-MS/MS) to identify potential off-target degradation events. Validate hits with Western blot.[12] | |
| 3. Degradation-Independent Pharmacology: The SOS1-binding or E3 ligase-binding moieties may have their own toxic effects. | 3. Use a non-degrading control molecule. If toxicity persists, it points to a degradation-independent off-target effect.[12] | |
| Cellular phenotype does not correlate with SOS1 degradation. | 1. Off-Target Effects: The observed phenotype may be due to the degradation or inhibition of an off-target protein. | 1. Use global proteomics and inactive controls to rule out off-target activity. Confirm that the phenotype is absent with the inactive control.[14] |
| 2. Signaling Redundancy/Adaptation: Other cellular pathways may be compensating for the loss of SOS1 signaling. | 2. Profile key signaling pathways using antibody arrays or phosphoproteomics to investigate compensatory mechanisms.[14] | |
| 3. Rapid Target Re-synthesis: The cell may be quickly re-synthesizing the SOS1 protein, mitigating the long-term effect of degradation. | 3. Perform a washout experiment and monitor the kinetics of SOS1 protein recovery over time.[14] |
Section 3: Data Presentation
Quantitative data from key experiments should be organized for clarity. The tables below are examples.
Table 1: Example Dose-Response Data for SOS1 Degrader-9
| Cell Line | Treatment Time (hours) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| Pancreatic Cancer (PANC-1) | 24 | 15 | 92 |
| Colorectal Cancer (HCT116) | 24 | 25 | 88 |
| Non-Small Cell Lung Cancer (A549) | 24 | 50 | 85 |
| Normal Fibroblasts (IMR-90) | 24 | >1000 | <10 |
| ¹ DC₅₀: Concentration for 50% maximal degradation. | |||
| ² Dₘₐₓ: Maximum percentage of degradation observed. |
Table 2: Example Summary of a Global Proteomics Experiment (HCT116 cells treated with 100 nM SOS1 degrader-9 for 24 hours)
| Protein | Gene | Log₂ Fold Change | p-value | Classification |
| Son of sevenless homolog 1 | SOS1 | -3.85 | <0.0001 | On-Target |
| Zinc finger protein 91 | ZFP91 | -1.52 | 0.005 | Potential Off-Target¹ |
| Casein kinase 1 alpha 1 | CSNK1A1 | -1.25 | 0.012 | Potential Off-Target¹ |
| Extracellular signal-regulated kinase 2 | MAPK1 | 0.15 | 0.65 | No significant change |
| ¹ Potential off-targets require validation by orthogonal methods like Western blotting. |
Section 4: Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against SOS1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize SOS1 levels to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Protocol 2: Global Proteomics for Off-Target Profiling
-
Sample Preparation: Treat cells with the optimal concentration of SOS1 degrader-9, an inactive control, and a vehicle control for a duration sufficient to see on-target degradation (e.g., 8-24 hours). Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein and digest it into peptides using trypsin.
-
Isobaric Labeling (Recommended): Label the peptides from each condition with tandem mass tags (TMT) or iTRAQ for multiplexed, accurate relative quantification.[13]
-
LC-MS/MS Analysis: Analyze the labeled peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significant, dose-dependent changes in abundance in the degrader-treated samples compared to controls.[13] Proteins that are significantly downregulated are considered potential off-targets.
-
Validation: Validate key off-target candidates using a targeted method like Western blotting.
Section 5: Mandatory Visualizations
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for off-target identification.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. rupress.org [rupress.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chempro-innovations.com [chempro-innovations.com]
addressing PROTAC SOS1 degrader-9 stability in vitro
Welcome to the technical support center for PROTAC SOS1 degrader-9. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in vitro stability of this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitate after diluting my DMSO stock of this compound into aqueous buffer or cell culture media. What is the cause and how can I resolve this?
A1: This is likely due to the poor aqueous solubility of this compound. PROTACs are often large, lipophilic molecules that can precipitate when the solvent changes from 100% DMSO to an aqueous environment.[1][2]
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%.[1]
-
Use Co-solvents: For challenging solubility, consider preparing a stock solution in a mixture of solvents. A common formulation is 10% DMSO, 40% PEG300, and 5% Tween-80 in an aqueous buffer, though this must be tested for compatibility with your specific assay.[1]
-
Gentle Dissolution Aids: Try warming the stock solution to 37°C for 5-10 minutes or using a sonication bath for 5-15 minutes to aid dissolution before further dilution.[1]
-
Serial Dilutions: Perform serial dilutions in your final aqueous buffer rather than a single large dilution step.
Q2: My degradation results for SOS1 are inconsistent between experiments. What could be the cause?
A2: Inconsistent degradation can stem from several factors, including the stability of the PROTAC in the experimental medium and variability in cell culture conditions.[3]
Troubleshooting Steps:
-
Assess Media Stability: The stability of this compound in your cell culture medium can be a factor. It is advisable to assess its stability over the time course of your experiment.[3]
-
Standardize Cell Culture: Ensure your cell culture conditions are consistent. Use cells within a defined passage number range and maintain consistent seeding densities, as cell health and confluency can impact the efficiency of the ubiquitin-proteasome system.[3]
-
Check for Aggregation: High concentrations of PROTACs can lead to the formation of aggregates, which are not active and can lead to inconsistent results.[4] Consider testing a wider, and lower, concentration range.
Q3: How can I determine if this compound is stable under my experimental conditions?
A3: You can perform a stability assay by incubating this compound in your experimental buffer (e.g., PBS or cell culture medium) at 37°C. Samples can be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by LC-MS/MS to quantify the amount of intact PROTAC remaining.
Q4: Can freeze-thaw cycles affect the stability of my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can potentially lead to degradation or precipitation of the compound. It is recommended to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Q5: I suspect my PROTAC is adsorbing to the plasticware. How can I mitigate this?
A5: Adsorption to plastic containers can be an issue for lipophilic compounds.[5][6] Using low-binding microplates and tubes can help reduce this effect. Additionally, including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffers, if compatible with your assay, can help prevent adsorption.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in the well after adding the PROTAC.
-
Inconsistent and non-reproducible degradation data.
-
High background in plate-based assays.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC SOS1 degrader-9 dose-response optimization
Welcome to the technical support center for PROTAC SOS1 degrader-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to the Son of Sevenless homolog 1 (SOS1) protein and an E3 ubiquitin ligase. This binding event forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the proteasome. Notably, this compound is an agonist-based PROTAC, meaning its warhead activates SOS1, which can lead to a complex downstream signaling response alongside its degradation.[1][2]
Q2: What is the role of SOS1 in cellular signaling?
A2: SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[3][4] By catalyzing the exchange of GDP for GTP on RAS, SOS1 initiates downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell proliferation, differentiation, and survival. Dysregulation of the SOS1-RAS axis is a key driver in many cancers, particularly those with KRAS mutations.[2]
Q3: Which E3 ligase does this compound recruit?
A3: this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
Troubleshooting Guide
Issue 1: No or poor degradation of SOS1 is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal degrader concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal concentration for SOS1 degradation. |
| Incorrect incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal duration for maximal degradation. |
| Low cell permeability | Ensure proper solubilization of the degrader. If permeability is suspected, consider using cell lines with higher expression of relevant transporters or modify experimental conditions to enhance uptake. |
| Cell line suitability | Confirm that the cell line used expresses sufficient levels of both SOS1 and the VHL E3 ligase. |
| Degrader instability | Assess the stability of this compound in your specific cell culture medium and conditions. |
| Issues with ternary complex formation | If possible, perform biophysical assays (e.g., co-immunoprecipitation) to confirm the formation of the SOS1-degrader-VHL ternary complex. |
Issue 2: A "hook effect" is observed in the dose-response curve.
| Possible Cause | Explanation & Troubleshooting |
| Formation of non-productive binary complexes at high concentrations | The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations. This is due to the formation of binary complexes (SOS1-degrader or degrader-VHL) that cannot lead to ubiquitination. To overcome this, use a lower concentration range in your experiments, focusing on the optimal degradation concentration identified in the dose-response curve. |
Issue 3: High cell toxicity or off-target effects.
| Possible Cause | Troubleshooting Steps |
| Off-target protein degradation | Perform proteomics studies to identify other proteins that may be degraded by this compound. |
| Toxicity from the SOS1 agonist warhead | As an agonist-based PROTAC, the warhead itself can induce signaling changes that may lead to toxicity. Compare the cellular phenotype with a non-degrading control compound (e.g., the warhead alone). |
| General compound toxicity | Assess the cytotoxicity of the degrader in a cell line that does not express SOS1 or VHL to determine non-specific toxicity. |
Quantitative Data
The following tables summarize the degradation and anti-proliferative activities of this compound (also referred to as compound 9d in the cited literature) in various cancer cell lines.
Table 1: SOS1 Degradation by this compound (Compound 9d)
| Cell Line | KRAS Mutation | DC₅₀ (nM) | Dₘₐₓ (%) | Incubation Time (h) |
| NCI-H358 | G12C | Not explicitly calculated, but significant degradation at 100 nM | >90 | 24 |
| AsPC-1 | G12D | Not explicitly calculated, but significant degradation at 100 nM | >90 | 24 |
Data extracted from Zhou et al., 2022. The paper indicates significant degradation at the specified concentrations rather than providing precise DC₅₀ values from a curve fit.
Table 2: Anti-proliferative Activity of this compound (Compound 9d)
| Cell Line | KRAS Mutation | IC₅₀ (nM) |
| NCI-H358 | G12C | 18.3 ± 2.1 |
| A549 | G12S | 25.6 ± 3.5 |
| MIA PaCa-2 | G12C | 33.1 ± 4.2 |
| AsPC-1 | G12D | 45.7 ± 5.3 |
| SW620 | G12V | 58.2 ± 6.7 |
Data extracted from Zhou et al., 2022.
Experimental Protocols
Western Blot for SOS1 Degradation
Objective: To determine the dose-dependent degradation of SOS1 by this compound.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the old medium from the cells and add the medium containing the degrader or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Western Blotting: Transfer the proteins to a membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SOS1 signal to the loading control. Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the average background luminescence (from wells with medium only) from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizations
Caption: SOS1 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for dose-response optimization.
Caption: Troubleshooting logic for dose-response experiments.
References
- 1. Collection - Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting the Hook Effect with SOS1 Degraders: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the "hook effect" when working with Son of Sevenless 1 (SOS1) degraders. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of SOS1 degraders?
A1: The hook effect, also known as the prozone effect, is a phenomenon observed in dose-response experiments with bifunctional degraders like PROTACs that target SOS1. It is characterized by a bell-shaped curve where the degradation of the target protein, SOS1, decreases at high concentrations of the degrader.[1] Instead of a continuous increase in degradation with a higher dose, excessive concentrations lead to a paradoxical reduction in efficacy.
Q2: What is the underlying mechanism of the hook effect with SOS1 degraders?
A2: SOS1 degraders function by forming a ternary complex between the SOS1 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. At optimal concentrations, the formation of this ternary complex is favored. However, at very high concentrations, the degrader can independently bind to either SOS1 or the E3 ligase, forming non-productive binary complexes (SOS1-degrader or E3 ligase-degrader). These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and reducing the overall degradation of SOS1.[1]
Q3: My dose-response curve for an SOS1 degrader is bell-shaped. How can I confirm this is the hook effect?
A3: A bell-shaped dose-response curve is a strong indicator of the hook effect. To confirm, you should:
-
Expand the Concentration Range: Test a wider range of degrader concentrations, including several points at the higher end where the decrease in degradation is observed. This will help to clearly define the bell shape of the curve.
-
Assess Ternary Complex Formation: Employ assays specifically designed to measure the formation of the SOS1-degrader-E3 ligase ternary complex. A decrease in the ternary complex formation at high degrader concentrations would confirm the hook effect.
Q4: What are the experimental consequences of the hook effect?
Q5: How can I mitigate or avoid the hook effect in my experiments?
A5: To mitigate the hook effect, consider the following strategies:
-
Careful Dose-Response Studies: Perform comprehensive dose-response experiments over a wide range of concentrations to identify the optimal concentration for maximal degradation and to characterize the hook effect.[2]
-
Focus on the Optimal Concentration Range: Once the optimal concentration for Dmax is determined, use concentrations at or below this level for subsequent experiments.
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex can influence the hook effect. While more of a drug design consideration, PROTACs with higher cooperativity in forming the ternary complex may exhibit a less pronounced hook effect.
Quantitative Data Summary
The following table provides a generalized representation of a dose-response experiment with a protein degrader exhibiting a hook effect. Note that the specific DC50 and Dmax values for SOS1 degraders will vary depending on the specific compound, cell line, and experimental conditions.
| Degrader Concentration | % SOS1 Degradation (Relative to Vehicle) |
| 0.1 nM | 5% |
| 1 nM | 25% |
| 10 nM | 70% |
| 100 nM (DC50) | 50% |
| 500 nM | 85% |
| 1 µM (Dmax) | 95% |
| 5 µM | 75% |
| 10 µM | 50% |
| 50 µM | 20% |
Signaling and Experimental Workflow Diagrams
Caption: Simplified diagram of the SOS1-mediated RAS activation pathway.
Caption: Mechanism of the hook effect at high degrader concentrations.
Caption: A logical workflow for troubleshooting the hook effect.
Key Experimental Protocols
Western Blot for SOS1 Degradation
Objective: To quantify the levels of SOS1 protein in cells after treatment with a degrader.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of SOS1 degrader concentrations (e.g., 0.1 nM to 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the SOS1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively assess the formation of the SOS1-degrader-E3 ligase ternary complex in cells.
Methodology:
-
Cell Culture and Treatment:
-
Treat cells with the SOS1 degrader at various concentrations (including those in the hook effect range) and a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an epitope tag if using an overexpressed system.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for SOS1 and the E3 ligase to confirm their co-precipitation. An increase in the co-precipitated SOS1 at optimal degrader concentrations, followed by a decrease at higher concentrations, would support the hook effect mechanism.
-
NanoBRET™/HTRF® Assays for Ternary Complex Quantification
Objective: To quantitatively measure the formation of the SOS1-degrader-E3 ligase ternary complex in live cells or in a biochemical format.
Methodology (General Principles):
These assays are based on proximity-based energy transfer (BRET or FRET).
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer):
-
One protein partner (e.g., SOS1) is tagged with NanoLuc® luciferase (the donor), and the other (e.g., the E3 ligase) is tagged with a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand).
-
In the presence of the SOS1 degrader, the donor and acceptor are brought into close proximity, resulting in energy transfer and a detectable BRET signal.
-
The intensity of the BRET signal is proportional to the amount of ternary complex formed.
-
-
HTRF® (Homogeneous Time-Resolved Fluorescence):
-
This assay uses time-resolved fluorescence resonance energy transfer (TR-FRET).
-
One binding partner is labeled with a donor fluorophore (e.g., europium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Formation of the ternary complex brings the donor and acceptor into proximity, leading to a FRET signal.
-
Experimental Workflow Outline:
-
Assay Setup: Prepare cells expressing the tagged proteins of interest (for live-cell assays) or purified tagged proteins (for biochemical assays).
-
Compound Addition: Add the SOS1 degrader at a range of concentrations.
-
Incubation: Allow time for the ternary complex to form.
-
Signal Detection: Measure the BRET or FRET signal using a compatible plate reader.
-
Data Analysis: Plot the signal against the degrader concentration. A bell-shaped curve would indicate the formation of binary complexes at high concentrations, confirming the hook effect.
References
Navigating Inconsistent Results with PROTAC SOS1 Degrader-9: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with PROTAC SOS1 degrader-9. By offering detailed experimental protocols, data interpretation aids, and a deeper understanding of the underlying biology, this resource aims to empower researchers to achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera designed to selectively induce the degradation of the Son of Sevenless homolog 1 (SOS1) protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1][2] The formation of a ternary complex between SOS1, this compound, and the E3 ligase leads to the ubiquitination of SOS1, marking it for degradation by the proteasome.[3][4] This targeted degradation of SOS1 aims to disrupt the RAS signaling pathway, which is often hyperactivated in various cancers.[5][6]
Q2: I am observing high variability in SOS1 degradation between experiments. What are the potential causes?
Inconsistent SOS1 degradation can stem from several factors related to experimental conditions and cellular context. Key areas to investigate include:
-
Cellular Health and Confluency: The efficiency of the ubiquitin-proteasome system can be influenced by cell passage number, confluency, and overall health. It is crucial to use cells within a consistent passage number range and maintain a standardized seeding density.[7]
-
Compound Stability: PROTACs can be unstable in cell culture media over extended periods. Assessing the stability of this compound in your specific experimental media and timeframe is recommended.[8]
-
"Hook Effect": At high concentrations, PROTACs can lead to the formation of non-productive binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[7][9] This phenomenon, known as the "hook effect," results in decreased degradation at higher concentrations.
Q3: My results show minimal or no degradation of SOS1. What should I troubleshoot?
A lack of SOS1 degradation is a common issue that can be addressed by systematically evaluating several aspects of your experiment. Refer to the troubleshooting workflow below for a step-by-step guide. Key considerations include:
-
Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[7]
-
Ternary Complex Formation: The formation of a stable and productive ternary complex is essential for degradation.[9] The linker composition and length are critical for the correct geometry of this complex.[7][9]
-
E3 Ligase Expression: The specific E3 ligase recruited by this compound must be endogenously expressed in the cell line being used.
Q4: I am concerned about potential off-target effects. How can I assess the selectivity of this compound?
Off-target effects, where the PROTAC degrades proteins other than the intended target, are a critical consideration.[2][10] Strategies to evaluate and minimize off-target effects include:
-
Proteomics Analysis: Perform global proteomics analysis to identify any unintended protein degradation in response to PROTAC treatment.[11][12]
-
Dose-Response Analysis: Use the lowest effective concentration of the PROTAC that achieves robust target degradation to minimize off-target effects.[8]
-
Control Experiments: Include negative controls, such as an inactive epimer of the degrader or a compound that only binds to the E3 ligase, to distinguish between on-target and off-target effects.
Troubleshooting Guide: Inconsistent SOS1 Degradation
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent results with this compound.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| High Variability Between Replicates | Inconsistent cell seeding density or confluency. | Standardize cell seeding protocols and ensure consistent confluency at the time of treatment. |
| Cell passage number variation. | Use cells within a defined and narrow passage number range for all experiments.[7] | |
| Inconsistent incubation times. | Ensure precise and consistent incubation times for all samples. | |
| No or Weak SOS1 Degradation | Poor cell permeability of the PROTAC. | Optimize treatment conditions (e.g., serum concentration) or consider using a cell line with higher permeability.[7] |
| Low expression of the required E3 ligase in the chosen cell line. | Confirm the expression of the relevant E3 ligase (e.g., VHL or CRBN) via Western blot or qPCR.[9] | |
| Inefficient ternary complex formation. | This may be an inherent property of the PROTAC in the specific cellular context. Consider biophysical assays to assess complex formation.[7] | |
| Instability of the PROTAC compound. | Assess the stability of the PROTAC in your experimental media over time using methods like LC-MS.[8] | |
| "Hook Effect" Observed | PROTAC concentration is too high. | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[7][9] |
| Unexpected Phenotype or Off-Target Effects | Degradation of proteins other than SOS1. | Perform global proteomics to identify off-target degradation.[11] Use a more selective warhead for SOS1 or modify the linker to improve selectivity.[7] |
| Degradation-independent pharmacological effects. | Use an inactive enantiomer or a control compound that only binds to the E3 ligase to assess degradation-independent effects.[8] |
Experimental Protocols
Western Blotting for SOS1 Degradation
-
Cell Seeding: Seed cells at a consistent density to achieve 60-70% confluency on the day of treatment.
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound. It is crucial to include a vehicle control (e.g., DMSO). To investigate the "hook effect," use a broad concentration range (e.g., 0.1 nM to 10 µM).
-
Cell Lysis: After the desired incubation time (e.g., 6, 12, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for SOS1. Also, probe for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the SOS1 signal to the loading control.
Quantitative Proteomics (LC-MS/MS) for Selectivity Profiling
-
Sample Preparation: Treat cells with this compound at the optimal concentration for SOS1 degradation and a vehicle control for a predetermined time (e.g., 6 hours to focus on direct targets).[12]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Compare the protein abundance between the PROTAC-treated and vehicle-treated groups to identify proteins that are significantly degraded.
Visualizing Key Processes
To aid in understanding the troubleshooting logic and the underlying mechanism of action, the following diagrams are provided.
Caption: A logical workflow for troubleshooting inconsistent SOS1 degradation.
Caption: The mechanism of action for PROTAC-mediated SOS1 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
selecting negative controls for PROTAC SOS1 degrader-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC SOS1 degrader-9. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein. It functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of SOS1, marking it for degradation by the cell's proteasome. This targeted protein degradation approach aims to reduce the cellular levels of SOS1, thereby inhibiting downstream signaling pathways, such as the RAS/MAPK pathway, which are often dysregulated in cancer.
Q2: Why is selecting an appropriate negative control crucial for my experiments with this compound?
A2: An appropriate negative control is essential to validate that the observed degradation of SOS1 is a direct result of the PROTAC's specific mechanism of action. A well-designed negative control helps to distinguish between the intended PROTAC-mediated degradation and other potential off-target effects, such as non-specific toxicity or simple inhibition of SOS1 function without degradation.[1]
Q3: What are the recommended types of negative controls for this compound?
A3: There are two primary strategies for designing a negative control for a PROTAC like SOS1 degrader-9:
-
E3 Ligase Binding-Deficient Control: This is the most common type of negative control. It involves a molecule structurally identical to the active PROTAC but with a modification that prevents it from binding to the E3 ligase.[1] For this compound, which utilizes a CRBN-based E3 ligase ligand (HY-161639), a common modification is the methylation of the glutarimide (B196013) nitrogen, which has been shown to abrogate binding to Cereblon (CRBN).[2]
-
Target Protein Binding-Deficient Control: This type of control is modified to prevent it from binding to the target protein, SOS1. This is achieved by altering the "warhead" portion of the PROTAC (SOS1 Ligand HY-161635) in a way that abolishes its binding affinity to SOS1.[3][4]
An ideal experimental setup would include both types of negative controls to rigorously validate the mechanism of action.
Q4: Can a diastereomer of this compound be used as a negative control?
A4: Yes, a diastereomer can be an excellent negative control. Often, a specific stereoisomer of the E3 ligase ligand is required for binding.[][6] For example, with VHL-recruiting PROTACs, the (S)-stereoisomer at a key position on the hydroxyproline (B1673980) moiety can serve as a negative control for the active (R)-stereoisomer.[1] If the E3 ligase ligand in this compound (a CRBN ligand) has a critical chiral center, synthesizing its diastereomer where that center is inverted would likely abolish E3 ligase binding, creating a valid negative control.[][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No SOS1 degradation observed with this compound. | 1. Low Cell Permeability: The PROTAC may not be efficiently entering the cells. 2. Inefficient Ternary Complex Formation: The linker length or geometry may not be optimal for bringing SOS1 and the E3 ligase together. 3. Low E3 Ligase Expression: The cell line used may have low endogenous levels of the recruited E3 ligase (CRBN). 4. PROTAC Instability: The molecule may be degrading in the culture medium or inside the cell. | 1. Optimize treatment conditions (e.g., incubation time, concentration). Consider using a cell line with higher permeability or modify the PROTAC for better physicochemical properties. 2. While the linker is fixed for a given PROTAC, this is a key consideration in PROTAC design. For experimental troubleshooting, ensure optimal treatment concentrations. 3. Confirm CRBN expression levels in your cell line via Western blot or qPCR. Select a cell line with robust CRBN expression. 4. Assess the stability of the PROTAC in your experimental conditions using techniques like LC-MS. |
| SOS1 degradation is observed with the negative control. | 1. Residual Binding Activity: The modification in the negative control may not have completely abolished binding to the E3 ligase or SOS1. 2. Off-Target Effects: The observed degradation may be due to a non-specific effect of the compound at the concentration used. 3. Non-PROTAC Mechanism: The molecule might be causing SOS1 degradation through a mechanism independent of ternary complex formation. | 1. Synthesize and validate a different type of negative control (e.g., if using an E3 ligase-binding deficient control, try a target-binding deficient one). Confirm the lack of binding of the negative control using biophysical assays (e.g., SPR, ITC). 2. Perform a dose-response experiment with the negative control to see if the effect is concentration-dependent. Conduct a global proteomics analysis to identify other proteins that may be affected. 3. Use proteasome inhibitors (e.g., MG132) or neddylation inhibitors (e.g., MLN4924) to confirm that the degradation is proteasome- and Cullin-RING Ligase (CRL)-dependent.[3] |
| The "Hook Effect" is observed (less degradation at higher PROTAC concentrations). | Formation of Ineffective Binary Complexes: At high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex. | Perform a Dose-Response Curve: Test a wide range of PROTAC concentrations to identify the optimal concentration range for maximal degradation. For subsequent experiments, use concentrations within this optimal window. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced SOS1 Degradation
This protocol details the steps to assess the degradation of SOS1 in cultured cells following treatment with this compound and its negative control.
Materials:
-
Cell culture reagents
-
This compound and its negative control (e.g., E3 ligase binding-deficient version)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SOS1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound and the negative control. Include a vehicle-only control.
-
Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add lysis buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the primary loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for SOS1 and the loading control.
-
Normalize the SOS1 signal to the loading control signal.
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
Protocol 2: In Vitro Ubiquitination Assay
This protocol is to confirm that this compound facilitates the ubiquitination of SOS1 in a reconstituted system.
Materials:
-
Recombinant human SOS1 protein
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (specific for the recruited E3 ligase)
-
Recombinant E3 ubiquitin ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)
-
Human recombinant ubiquitin
-
ATP
-
Ubiquitination assay buffer
-
This compound and its negative control
-
Western blot reagents (as listed in Protocol 1)
-
Anti-ubiquitin antibody
Methodology:
-
Reaction Setup:
-
On ice, prepare a master mix containing the assay buffer, ATP, ubiquitin, E1, E2, and the E3 ligase complex.
-
Aliquot the master mix into separate tubes.
-
Add recombinant SOS1 protein to each reaction tube.
-
Add this compound or the negative control at various concentrations to their respective tubes. Include a "No PROTAC" control.
-
As additional controls, prepare reactions lacking E1 or E3 to confirm the enzymatic dependency.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Perform a Western blot as described in Protocol 1.
-
Probe the membrane with an anti-SOS1 antibody to visualize a ladder of higher molecular weight bands corresponding to polyubiquitinated SOS1.
-
Alternatively, probe with an anti-ubiquitin antibody to detect all ubiquitinated species.
-
-
Data Interpretation:
-
A successful ubiquitination event will be indicated by the appearance of a high-molecular-weight smear or a ladder of bands above the unmodified SOS1 protein in the lanes treated with the active PROTAC.
-
The negative control and "No PROTAC" lanes should show significantly less or no ubiquitination.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Logic for using a negative control.
Caption: Simplified SOS1 signaling pathway and PROTAC intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
Technical Support Center: MG132 Control for PROTAC SOS1 Degrader-9 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MG132 as a control in experiments involving the hypothetical PROTAC SOS1 Degrader-9.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is MG132 and why is it an essential control in PROTAC experiments?
A1: MG132 is a potent, cell-permeable, and reversible inhibitor of the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.[1][2] In the context of Proteolysis-Targeting Chimera (PROTAC) experiments, the goal is to induce the degradation of a target protein (in this case, SOS1) via the ubiquitin-proteasome system.[3][4] Using MG132 as a control is essential to confirm that the observed loss of the target protein is indeed due to proteasomal degradation.[5][6] If the PROTAC is working as intended, pre-treatment with MG132 should block the degradation of SOS1, leading to a "rescue" of the protein levels.[3][7]
Q2: What is the expected outcome of a successful MG132 control experiment?
A2: In a successful experiment, you should observe the following results, typically via Western blot analysis:
-
Vehicle Control: Normal, baseline levels of SOS1 protein.
-
This compound only: A significant reduction in SOS1 protein levels compared to the vehicle control.
-
This compound + MG132 pre-treatment: SOS1 protein levels should be similar to the vehicle control, demonstrating that the proteasome inhibition by MG132 prevented the PROTAC-mediated degradation.[6]
Q3: Besides MG132, what other controls are critical for validating the mechanism of a PROTAC like SOS1 Degrader-9?
A3: A robust PROTAC validation workflow includes several key controls:[5]
-
Inactive Negative Control: A molecule structurally similar to the active PROTAC but incapable of binding to either the E3 ligase or the target protein (SOS1).[8][9] A common strategy is to use a diastereomer of the E3 ligase ligand, which cannot bind the E3 ligase but retains its ability to bind the target.[] This control ensures the degradation is dependent on the formation of the specific ternary complex.
-
Competitive Inhibition: Co-treatment with an excess of a free ligand for the E3 ligase (e.g., lenalidomide (B1683929) if the PROTAC uses a CRBN binder) or a free inhibitor for the target protein (e.g., a small molecule SOS1 inhibitor like BI-3406) should compete with the PROTAC and block degradation.[3][7]
-
mRNA Level Analysis: To confirm that the PROTAC is causing protein degradation rather than inhibiting transcription, the mRNA levels of the target gene (SOS1) should be measured (e.g., via qPCR). These levels should not significantly change upon PROTAC treatment.[5]
Q4: How should I interpret results if MG132 pre-treatment does not rescue SOS1 degradation?
A4: If MG132 fails to rescue SOS1 degradation, it suggests that the protein loss may not be mediated by the proteasome. Possible explanations include:
-
Non-Proteasomal Degradation: The protein might be degraded through alternative pathways, such as lysosomal degradation (autophagy).[11]
-
Transcriptional or Translational Inhibition: Your PROTAC may be unintentionally reducing the transcription or translation of SOS1. This can be checked by measuring SOS1 mRNA levels.[5]
-
Off-Target Effects: The PROTAC could be causing cellular toxicity or activating a signaling pathway that leads to SOS1 reduction through a non-proteasomal mechanism.[8][12]
-
Insufficient MG132 Concentration or Incubation Time: The concentration or duration of MG132 treatment may be insufficient to fully inhibit proteasomal activity in your specific cell line. It is advisable to titrate the optimal concentration and time.[13]
Q5: What is the "hook effect" and how does it relate to my PROTAC experiments?
A5: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target degradation.[8] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) rather than the productive ternary complex (SOS1-PROTAC-E3 ligase) required for ubiquitination.[8] This can lead to a bell-shaped dose-response curve. It is important to perform a full dose-response analysis to identify the optimal concentration range for your experiments and to avoid misinterpreting a lack of degradation at high concentrations.
Section 2: Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm Proteasome-Dependent Degradation of SOS1
This protocol verifies that the degradation of SOS1 by this compound is mediated by the proteasome.
Methodology:
-
Cell Seeding: Plate your chosen cancer cell line (e.g., MIA PaCa-2, SW620) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with MG132:
-
PROTAC Treatment:
-
Prepare four treatment groups:
-
Group A: Vehicle Control (e.g., 0.1% DMSO)
-
Group B: this compound only (at an effective concentration, e.g., 100 nM)[16]
-
Group C: MG132 only (10-20 µM)
-
Group D: MG132 pre-treatment followed by this compound
-
-
-
Incubation: Incubate the cells for a predetermined time sufficient to observe degradation (e.g., 16-24 hours).[3][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against SOS1.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate.[17]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the SOS1 signal to the loading control. The SOS1 signal in Group D should be significantly higher than in Group B, ideally approaching the level of Group A.
Protocol 2: Target Ubiquitination Assay (Co-Immunoprecipitation)
This protocol directly assesses if SOS1 is ubiquitinated upon treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in larger format dishes (e.g., 10 cm). Pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 2 hours to allow ubiquitinated proteins to accumulate.[6]
-
PROTAC Addition: Add this compound (at an effective concentration) and a vehicle control. Incubate for an additional 4-6 hours.
-
Lysis: Lyse cells in a buffer suitable for immunoprecipitation (IP), containing protease inhibitors and deubiquitinase inhibitors (e.g., NEM).
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G beads.
-
Incubate the lysate with an anti-SOS1 antibody overnight at 4°C.
-
Capture the antibody-protein complex by adding Protein A/G beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution & Western Blot:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with a primary antibody against Ubiquitin. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of SOS1.[17]
-
Section 3: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No SOS1 degradation observed with PROTAC. | 1. Low Cell Permeability: The PROTAC is not entering the cells efficiently.[8] 2. Poor Ternary Complex Formation: The linker or binders are not optimal.[8] 3. Low E3 Ligase Expression: The cell line has low endogenous levels of the recruited E3 ligase (e.g., CRBN, VHL).[8] | 1. Assess cellular target engagement using assays like CETSA (Cellular Thermal Shift Assay). 2. Test different PROTAC concentrations and incubation times. 3. Confirm E3 ligase expression in your cell line via Western blot. Consider using a different cell line with known high expression. |
| MG132 pre-treatment does not rescue SOS1 degradation. | 1. Ineffective Proteasome Inhibition: MG132 concentration is too low or treatment time is too short.[13] 2. Non-Proteasomal Degradation: The protein loss is occurring via autophagy or another pathway.[11] 3. Transcriptional Downregulation: The PROTAC is reducing SOS1 mRNA levels.[5] | 1. Confirm MG132 activity by checking for the accumulation of a known short-lived protein or global poly-ubiquitinated proteins. Titrate MG132 concentration (e.g., 5-50 µM).[14] 2. Investigate autophagy by using inhibitors like Bafilomycin A1 or Chloroquine. 3. Perform qPCR to measure SOS1 mRNA levels after PROTAC treatment. |
| Incomplete SOS1 degradation (High Dmax). | 1. High Protein Synthesis Rate: The cell is re-synthesizing SOS1, counteracting the degradation.[18] 2. "Hook Effect": The PROTAC concentration is too high, leading to ineffective binary complexes.[8] 3. Cellular Resistance: The cell line may have intrinsic mechanisms that limit PROTAC efficacy. | 1. Perform a time-course experiment to find the optimal degradation window. Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) as a mechanistic tool.[7] 2. Perform a full dose-response curve with a wider range of concentrations (pM to µM) to identify the optimal degradation window. 3. Analyze downstream signaling (e.g., p-ERK) to see if the partial degradation is sufficient for a functional effect.[3] |
| High variability between experimental replicates. | 1. Inconsistent Cell Health/Density: Variations in cell confluency or passage number. 2. Pipetting Errors: Inaccurate dilution or addition of compounds. 3. PROTAC Instability: The compound may be unstable in the culture medium. | 1. Maintain consistent cell culture practices. Use cells within a narrow passage number range and seed at a consistent density. 2. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes. 3. Assess the stability of the PROTAC in your specific cell culture medium over the experiment's time course. |
Section 4: Data Presentation
Quantitative data from PROTAC experiments should be summarized for clarity and comparison.
Table 1: Example Dose-Response Data for SOS1 Degrader-9
This table summarizes key degradation parameters determined from a dose-response experiment. DC₅₀ is the concentration required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of degradation observed.
| Cell Line | PROTAC Compound | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| MIA PaCa-2 (KRAS G12C) | SOS1 Degrader-9 | 24 | 98.4 | >90% |
| SW620 (KRAS G12V) | SOS1 Degrader-9 | 24 | 150.2 | >85% |
| MIA PaCa-2 (KRAS G12C) | Inactive Control | 24 | >10,000 | <10% |
Table 2: Example Proteomics Data for Selectivity Analysis of SOS1 Degrader-9
Global proteomics by mass spectrometry is used to assess the selectivity of the degrader. This table shows a selection of key proteins. A selective degrader should primarily reduce the abundance of the intended target.
| Protein | UniProt ID | Abundance Change vs. Vehicle (log₂ fold change) | p-value | Notes |
| SOS1 | Q07889 | -4.1 | <0.0001 | Intended Target |
| KRAS | P01116 | -0.15 | 0.65 | No significant change |
| GRB2 | P62993 | -0.21 | 0.51 | No significant change |
| IKZF1 | Q13426 | -0.08 | 0.88 | Common CRBN neosubstrate, not affected |
| GSPT1 | P15311 | -0.11 | 0.79 | Common CRBN neosubstrate, not affected |
| GAPDH | P04406 | 0.05 | 0.92 | Housekeeping protein |
Section 5: Visualizations
Diagrams of Pathways and Workflows
References
- 1. invivogen.com [invivogen.com]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Proteasome Inhibitors [labome.com]
- 14. MG-132 | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PROTAC-mediated SOS1 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of publicly available data on several PROTAC SOS1 degraders, offering insights into their performance and the methodologies used for their validation. While this guide aims to be comprehensive, it is important to note that specific experimental data for PROTAC SOS1 degrader-9 (Compound 10) was not publicly available within the searched resources, including its associated patent WO2024083257A1.[1] Therefore, this guide focuses on a comparative summary of other well-characterized SOS1 PROTACs: P7 , SIAIS562055 , and BTX-6654 .
Introduction to SOS1 Degraders
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers. By promoting the exchange of GDP for GTP on RAS, SOS1 activates downstream signaling pathways, such as the MAPK/ERK pathway, leading to cell proliferation and survival. Inhibiting SOS1 function is a promising therapeutic strategy for cancers driven by KRAS mutations.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that offer an alternative to traditional small molecule inhibitors. PROTACs work by inducing the degradation of a target protein through the ubiquitin-proteasome system. A SOS1 PROTAC consists of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of SOS1 by the proteasome.
Comparative Performance of SOS1 Degraders
The following tables summarize the available quantitative data for different PROTAC SOS1 degraders, providing a snapshot of their degradation efficiency and anti-proliferative activity in various cancer cell lines.
In Vitro Degradation of SOS1
| Degrader | Cell Line | DC50 (µM) | Max Degradation (%) | Time (h) | Reference |
| This compound (Compd 10) | - | Data not available | Data not available | - | [1] |
| P7 | SW620 | 0.59 | ~92 | 48 | [2] |
| P7 | HCT116 | 0.75 | >90 | 24 | [2] |
| P7 | SW1417 | 0.19 | >90 | 24 | [2] |
| SIAIS562055 | NCI-H358 | Concentration-dependent | >90 | 24 | [3] |
| SIAIS562055 | GP2d | Concentration-dependent | >90 | 24 | [3] |
| SIAIS562055 | SW620 | Concentration-dependent | >90 | 24 | [3] |
| BTX-6654 | MIA PaCa-2 | - | >85 | - | |
| BTX-6654 | LoVo | - | >90 | 24 |
DC50: Half-maximal degradation concentration.
In Vitro Anti-proliferative Activity
| Degrader | Cell Line | IC50 (µM) | Reference |
| This compound (Compd 10) | - | Data not available | [1] |
| P7 | CRC PDOs | 5-fold lower than BI-3406 | [2] |
| SIAIS562055 | NCI-H358 | Data not available | [3] |
| SIAIS562055 | GP2d | Data not available | [3] |
| SIAIS562055 | HPAF-II | Data not available | [3] |
| SIAIS562055 | SW620 | Data not available | [3] |
| BTX-6654 | MIA PaCa-2 | Data not available | |
| BTX-6654 | H358 | Data not available |
IC50: Half-maximal inhibitory concentration. CRC PDOs: Colorectal Cancer Patient-Derived Organoids.
In Vivo Efficacy
| Degrader | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound (Compd 10) | - | Data not available | Data not available | [1] |
| SIAIS562055 | MIA PaCa-2 | 20 mg/kg, daily | 45.9% | [3] |
| SIAIS562055 | MIA PaCa-2 | 40 mg/kg, daily | 81.3% | [3] |
| SIAIS562055 + MRTX849 | MIA PaCa-2 | 30 mg/kg + 10 mg/kg | 110.1% | [3] |
| SIAIS562055 | GP2d | 30 mg/kg, daily | 80.7% | [3] |
| BTX-6654 | NCI-H358 | - | Dose-dependent |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving SOS1, the general mechanism of action for a SOS1 PROTAC, and a typical experimental workflow for its validation.
Caption: The SOS1-mediated RAS activation pathway.
Caption: General mechanism of a PROTAC SOS1 degrader.
Caption: A typical workflow for validating a SOS1 degrader.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the validation of SOS1 degraders.
Western Blot for SOS1 Degradation
This protocol is a standard method to quantify the reduction of a target protein following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., SW620, NCI-H358) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SOS1 PROTAC degrader or DMSO (vehicle control) for the desired time points (e.g., 6, 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 band intensity to the loading control.
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the SOS1 PROTAC degrader. Include wells for vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 or 120 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by shaking the plate for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SOS1 degrader in a mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., MIA PaCa-2, NCI-H358) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, SOS1 degrader at various doses).
-
-
Drug Administration:
-
Administer the SOS1 PROTAC degrader and vehicle control to the respective groups via a specified route (e.g., intraperitoneal, oral) and schedule (e.g., daily, twice daily).
-
-
Monitoring:
-
Measure tumor volume and body weight of the mice regularly throughout the study.
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumor samples can be used for pharmacodynamic analysis (e.g., Western blot for SOS1 levels).[3]
-
Conclusion
The development of PROTACs targeting SOS1 represents a promising therapeutic avenue for KRAS-driven cancers. The available data on compounds like P7, SIAIS562055, and BTX-6654 demonstrate their potential to effectively degrade SOS1, inhibit downstream signaling, and suppress tumor growth both in vitro and in vivo. While specific experimental results for this compound remain elusive in the public domain, the comparative data presented here for other SOS1 degraders provide a valuable benchmark for researchers in the field. The detailed protocols offer a foundation for the consistent and rigorous validation of novel SOS1-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PROTAC SOS1 Degrader-9 and Other SOS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a compelling target for therapeutic intervention in cancers driven by aberrant RAS signaling. By catalyzing the exchange of GDP for GTP on RAS proteins, SOS1 promotes the activation of the MAPK pathway, a critical signaling cascade implicated in cell proliferation and survival.[1] This guide provides a detailed comparison of a novel therapeutic modality, PROTAC SOS1 degrader-9, with established small molecule inhibitors of SOS1, namely BI-3406 and BAY-293.
Mechanism of Action: Inhibition vs. Degradation
SOS1 inhibitors and PROTAC SOS1 degraders represent two distinct strategies to neutralize the oncogenic function of SOS1.
-
SOS1 Inhibitors (e.g., BI-3406, BAY-293): These small molecules function by binding to the catalytic site of SOS1, thereby competitively inhibiting its interaction with KRAS.[2][3] This blockade prevents the loading of GTP onto KRAS, leading to a reduction in the active, signal-transducing form of KRAS and subsequent downregulation of the MAPK pathway.[2][3]
-
PROTAC SOS1 Degraders (e.g., this compound): Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate target proteins.[4] this compound is designed to simultaneously bind to SOS1 and an E3 ubiquitin ligase.[5] This induced proximity facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome.[4] This event-driven pharmacology not only ablates the enzymatic activity of SOS1 but also its potential scaffolding functions, offering a potentially more profound and sustained therapeutic effect compared to simple inhibition.[6]
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and other key SOS1 inhibitors and degraders. This data is essential for evaluating their respective potencies and efficacies.
Table 1: In Vitro Efficacy of SOS1-Targeting Compounds
| Compound | Mechanism of Action | Target Binding (IC50/Kd) | Cell Proliferation (IC50) |
| This compound (Compd 10) | SOS1 Degradation | Data not publicly available; likely within patent WO2024083257A1[7] | Data not publicly available; likely within patent WO2024083257A1[7] |
| BI-3406 | SOS1-KRAS Interaction Inhibition | IC50: 6 nM[7] | Varies by cell line (e.g., ~24 nM in NCI-H358)[8] |
| BAY-293 | SOS1-KRAS Interaction Inhibition | IC50: 21 nM[9][10] | Varies by cell line (e.g., 1.09 µM in K-562, 3.48 µM in NCI-H358)[10] |
| SIAIS562055 (PROTAC) | SOS1 Degradation | Kd: 95.9 nM | Varies by cell line |
| P7 (PROTAC) | SOS1 Degradation | Not reported | IC50 ~5 times lower than BI-3406 in CRC PDOs[6] |
Table 2: Degradation Efficiency of SOS1 PROTACs
| Compound | E3 Ligase Ligand | DC50 (Concentration for 50% degradation) | Dmax (Maximum Degradation) |
| This compound (Compd 10) | Information likely within patent WO2024083257A1[7] | Data not publicly available; likely within patent WO2024083257A1[7] | Data not publicly available; likely within patent WO2024083257A1[7] |
| SIAIS562055 | CRBN | Cell line dependent | >90% in some cell lines |
| P7 | Cereblon[6] | 0.59 µM (SW620), 0.75 µM (HCT116), 0.19 µM (SW1417) at 24h[1] | Up to 92% in CRC cell lines and PDOs[6] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the SOS1 signaling pathway and a general experimental workflow for assessing SOS1 degradation.
Caption: SOS1 signaling pathway leading to MAPK activation.
Caption: General workflow for assessing SOS1 protein degradation.
Detailed Experimental Protocols
A comprehensive evaluation of SOS1-targeted therapies relies on robust and reproducible experimental methods. Below are detailed protocols for key assays cited in the comparison.
SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to quantify the inhibitory effect of compounds on the direct binding of SOS1 to KRAS.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., BI-3406, BAY-293) in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare a mixture of tagged recombinant human SOS1 and KRAS proteins (e.g., GST-SOS1 and His-KRAS) in the assay buffer.
-
Prepare HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and XL665-labeled anti-His antibody.
-
-
Assay Procedure:
-
Dispense the compound dilutions into a low-volume 384-well plate.
-
Add the SOS1/KRAS protein mixture to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.
-
Add the HTRF detection reagents.
-
Incubate at room temperature for a specified time (e.g., 4 hours or overnight) to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (e.g., this compound, BI-3406, BAY-293).
-
Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 or 96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized viability against the compound concentration and fit the data to determine the IC50 value.
-
SOS1 Protein Degradation Assay (Western Blot)
This method is used to directly measure the reduction in cellular SOS1 protein levels following treatment with a PROTAC degrader.
-
Cell Treatment and Lysis:
-
Treat cancer cells with various concentrations of the PROTAC SOS1 degrader for different time points.
-
Include a vehicle control and a proteasome inhibitor (e.g., MG132) control to confirm proteasome-dependent degradation.
-
Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis to quantify the intensity of the SOS1 band relative to the loading control.
-
Calculate the percentage of SOS1 degradation compared to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The development of SOS1-targeted therapies offers a promising avenue for the treatment of KRAS-driven cancers. While small molecule inhibitors like BI-3406 and BAY-293 have demonstrated the feasibility of targeting the SOS1-KRAS interaction, PROTAC SOS1 degraders such as this compound represent a novel and potentially more efficacious approach. By inducing the complete removal of the SOS1 protein, these degraders may offer a more profound and durable inhibition of RAS signaling. The direct comparison of quantitative data on binding, degradation, and cellular efficacy, as outlined in this guide, is crucial for the continued development and optimization of this exciting new class of therapeutics. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential resistance mechanisms of this compound will be critical in determining its clinical potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. promega.com [promega.com]
- 3. scribd.com [scribd.com]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. revvity.com [revvity.com]
- 7. revvity.com [revvity.com]
- 8. promega.com [promega.com]
- 9. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 10. m.youtube.com [m.youtube.com]
A Head-to-Head Battle for KRAS-Driven Cancers: Comparing the SOS1 Inhibitor BI-3406 to Emerging PROTAC SOS1 Degraders
In the ongoing effort to develop effective therapies for KRAS-mutant cancers, the guanine (B1146940) nucleotide exchange factor SOS1 has emerged as a critical target. SOS1 activates KRAS, a key signaling protein frequently mutated in various cancers. Two distinct therapeutic strategies targeting SOS1 are currently under intense investigation: direct inhibition of its activity and targeted degradation of the SOS1 protein. This guide provides a detailed comparison of the well-characterized SOS1 inhibitor, BI-3406, with a new class of therapeutics, PROTAC (Proteolysis Targeting Chimera) SOS1 degraders.
While specific preclinical data for "PROTAC SOS1 degrader-9" remains largely within patent literature, this comparison will leverage published data from several well-characterized SOS1 PROTACs, including P7, 9d, SIAIS562055, and ZZ151, to provide a representative analysis against BI-3406.
Mechanism of Action: Inhibition vs. Degradation
BI-3406 is a potent and selective small molecule inhibitor that binds to the catalytic pocket of SOS1. This binding event physically obstructs the interaction between SOS1 and KRAS-GDP, thereby preventing the exchange of GDP for GTP and blocking the activation of KRAS and its downstream oncogenic signaling pathways.[1][2][3]
In contrast, PROTAC SOS1 degraders operate through a fundamentally different mechanism. These heterobifunctional molecules are engineered to simultaneously bind to the SOS1 protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of SOS1, marking it for degradation by the proteasome.[4] This approach aims to eliminate the SOS1 protein entirely, rather than just inhibiting its function.
Diagram of the SOS1-KRAS Signaling Pathway and Points of Intervention
References
Selectivity Profiling of PROTAC SOS1 Degrader-9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity and performance of PROTAC SOS1 degrader-9 against other notable SOS1-targeting compounds. The information is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to SOS1 and Targeted Degradation
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell growth, proliferation, and survival. Dysregulation of the RAS signaling pathway, often through mutations in KRAS, is a hallmark of many cancers. Consequently, inhibiting SOS1 has emerged as a promising therapeutic strategy.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system. This approach offers potential advantages over traditional inhibition, including the potential for improved selectivity and the ability to target non-enzymatic functions of a protein. This guide focuses on the selectivity profile of this compound and its comparison with other SOS1-targeting degraders and inhibitors.
Comparative Analysis of SOS1-Targeting Compounds
The following table summarizes the key characteristics and available performance data for this compound and a selection of alternative SOS1-targeting molecules.
| Compound | Type | E3 Ligase Recruited | Warhead Type | Selectivity Profile | DC50 | Dmax | Reference |
| This compound (Compound 9d) | PROTAC Degrader | VHL | Agonist (VUBI-1) | Proteomics data not publicly available. | Not specified | 56-92% SOS1 removal at 0.1-1 µM | [1][2] |
| P7 | PROTAC Degrader | Cereblon (CRBN) | Inhibitor (BAY-293 derivative) | Highly specific for SOS1 in global proteomics analysis. | Not specified | Up to 92% | [3] |
| BTX-6654 | PROTAC Degrader | Cereblon (CRBN) | Not specified | Potent, rapid, and specific degradation of SOS1. | Not specified | >85% in xenograft models | |
| SIAIS562055 | PROTAC Degrader | Cereblon (CRBN) | Inhibitor (BI-3406 analog) | Specific for SOS1 with negligible effect on known CRBN neosubstrates like GSPT1 and IKZF1/3. | Not specified | Not specified | [4] |
| BI-3406 | Small Molecule Inhibitor | N/A | Inhibitor | Selective inhibitor of the SOS1:KRAS interaction. | N/A | N/A | [5] |
| BAY-293 | Small Molecule Inhibitor | N/A | Inhibitor | Selective inhibitor of the SOS1:KRAS interaction. | N/A | N/A | [5] |
Note: DC50 is the concentration required to induce 50% of maximal degradation. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathways and Mechanisms of Action
SOS1-Mediated RAS Activation Pathway
The following diagram illustrates the central role of SOS1 in the RAS signaling cascade.
Caption: SOS1 acts as a guanine nucleotide exchange factor (GEF) to activate RAS.
Mechanism of Action of a PROTAC Degrader
This diagram outlines the catalytic cycle of a PROTAC molecule in inducing target protein degradation.
Caption: A PROTAC molecule brings a target protein and an E3 ligase together for degradation.
Experimental Methodologies
Detailed protocols for key experiments used in the selectivity profiling of PROTACs are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a degrader.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the PROTAC degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-SOS1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the extent of degradation relative to the vehicle control.
Global Proteomics by Mass Spectrometry for Selectivity Profiling
This method provides an unbiased, proteome-wide assessment of a degrader's selectivity.
Experimental Workflow:
Caption: Workflow for quantitative proteomics analysis of degrader selectivity.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC degrader or vehicle control for a specified duration. Harvest and lyse the cells, and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but recommended for multiplexing): Label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags - TMT).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the peptides and, by inference, the proteins. Quantify the relative abundance of each protein across the different treatment groups.
-
Selectivity Assessment: Generate a volcano plot to visualize proteins that are significantly up- or downregulated upon degrader treatment. A highly selective degrader will show significant downregulation of the intended target (SOS1) with minimal changes in the levels of other proteins.
Conclusion
The development of PROTACs targeting SOS1 represents a promising avenue for the treatment of KRAS-driven cancers. While this compound has shown efficacy in reducing SOS1 levels, a comprehensive public dataset on its proteome-wide selectivity is currently lacking. In contrast, other SOS1 degraders such as P7 and SIAIS562055 have demonstrated high specificity for SOS1 in global proteomics studies. For researchers considering the use of a SOS1 degrader, it is crucial to evaluate the available selectivity data and, if necessary, perform in-house proteomics experiments to ensure the desired on-target effects and minimize potential off-target liabilities. The experimental protocols provided in this guide offer a starting point for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the First-in-Class Agonist-Based SOS1 PROTACs Effective in Human Cancer Cells Harboring Various KRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Mechanisms of Resistance to SOS1 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic agents targeting Son of Sevenless homolog 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor for KRAS, represents a promising strategy in oncology, particularly for KRAS-mutant cancers. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of SOS1 have emerged as a novel therapeutic modality. However, as with any targeted therapy, the potential for resistance is a critical consideration. This guide provides a comparative analysis of a potent SOS1 PROTAC degrader, SIAIS562055, and a well-characterized SOS1 inhibitor, BI-3406, with a focus on performance, potential resistance mechanisms, and the underlying experimental methodologies. While specific data for "PROTAC SOS1 degrader-9" is not available in the peer-reviewed literature, the principles and mechanisms discussed herein are broadly applicable to this class of molecules.
Performance Comparison: SOS1 Degrader vs. Inhibitor
The efficacy of SOS1-targeted therapies can be assessed by their ability to inhibit downstream signaling and cell proliferation. The following tables summarize the performance of the SOS1 PROTAC degrader SIAIS562055 and the SOS1 inhibitor BI-3406 in various cancer cell lines.
| Compound | Mechanism of Action | Target | E3 Ligase Recruited |
| SIAIS562055 | PROTAC-mediated protein degradation | SOS1 | Cereblon (CRBN) |
| BI-3406 | Small molecule inhibitor | SOS1 | N/A |
Table 1: General Characteristics of SIAIS562055 and BI-3406.
| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| SIAIS562055 | K562 | BCR-ABL+ | 201.1 | [1] |
| KU812 | BCR-ABL+ | 45.6 | [1] | |
| MIA PaCa-2/R (Resistant) | G12C | 128.0 - 438.7 | [2] | |
| BI-3406 | NCI-H358 | G12C | 24 | [3] |
| DLD-1 | G13D | 36 | [3] | |
| A549 | G12S | 9-220 | [4] | |
| MIA PaCa-2 | G12C | <100 | [5] | |
| NCI-H1792 | G12C | <100 | [5] | |
| SW837 | G12D | <100 | [5] | |
| NCI-H23 | G12C | <100 | [5] | |
| SW620 | G12V | <100 | [5] | |
| NCI-H2122 | G12V | <100 | [5] | |
| GEO | G12V | <100 | [5] | |
| NCI-H1373 | G13C | <100 | [5] |
Table 2: Anti-proliferative Activity (IC50) of SIAIS562055 and BI-3406 in Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | DC50 (nM) | Reference |
| SIAIS562055 | K562 | 62.5 | [1] |
| KU812 | 8.4 | [1] |
Table 3: Degradation Capacity (DC50) of SIAIS562055. DC50 is the concentration required to degrade 50% of the target protein.
Mechanisms of Resistance to SOS1 PROTAC Degraders
While specific resistance mechanisms to "this compound" have not been documented, general mechanisms of resistance to PROTACs are likely to apply. These can be broadly categorized as target-related, E3 ligase-related, or related to the ubiquitin-proteasome system.[6][7]
-
Target-Related Resistance:
-
Mutations in the Target Protein: Alterations in the SOS1 protein sequence could prevent the PROTAC from binding effectively.
-
Target Protein Overexpression: A significant increase in the levels of SOS1 protein might overwhelm the degradation capacity of the PROTAC.
-
Target Engagement with Other Proteins: Scaffolding functions of the target protein that are not dependent on the region bound by the degrader may still be active.[6]
-
-
E3 Ligase-Related Resistance:
-
Downregulation or Mutation of the E3 Ligase: Reduced expression or mutations in the components of the recruited E3 ligase complex (e.g., CRBN or VHL) can impair the formation of the ternary complex (SOS1-PROTAC-E3 ligase) and subsequent ubiquitination.[8]
-
Post-translational Modifications: Changes in the modification of the E3 ligase or its associated proteins can affect its activity.
-
-
Ubiquitin-Proteasome System (UPS) Alterations:
-
Impaired Ubiquitination or Deubiquitination: Dysregulation of enzymes involved in the ubiquitin cascade can lead to reduced polyubiquitination of SOS1.
-
Proteasome Dysfunction: Mutations or altered activity of the proteasome complex can prevent the degradation of ubiquitinated SOS1.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling context of SOS1 and the experimental approaches to study its degradation are crucial for investigating resistance.
Caption: SOS1 Signaling Pathway in Cancer.
The diagram above illustrates the central role of SOS1 in activating RAS and downstream pro-survival pathways like MAPK/ERK and PI3K/AKT.[9] SOS1 can also mediate EGFR-dependent activation of NF-κB.[10]
Caption: Experimental Workflow for Investigating PROTAC Resistance.
Key Experimental Protocols
Western Blot for SOS1 Degradation
This protocol is used to quantify the levels of SOS1 protein in cells following treatment with a PROTAC degrader.
1. Cell Lysis:
- Culture cells to 70-80% confluency.
- Treat cells with the SOS1 PROTAC degrader at various concentrations and time points.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.[11][12]
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.[11]
3. SDS-PAGE and Protein Transfer:
- Normalize protein amounts for all samples and prepare them with Laemmli buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[12]
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
- For loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the SOS1 protein levels to the loading control.
- Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 value.
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This assay measures cell viability to determine the anti-proliferative effect of the SOS1 degrader.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of the SOS1 degrader or inhibitor. Include a vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.
4. Viability Measurement:
- Equilibrate the plate to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
5. Data Analysis:
- Normalize the luminescence readings to the vehicle control.
- Plot the cell viability against the compound concentration and fit a dose-response curve to calculate the IC50 value.
Conclusion
The development of SOS1 PROTAC degraders like SIAIS562055 offers a powerful strategy to target KRAS-driven cancers, demonstrating potent and sustained degradation of SOS1 and superior anti-proliferative activity compared to small molecule inhibitors in some contexts.[1] However, the emergence of resistance remains a significant challenge. A thorough understanding of the potential resistance mechanisms, including alterations in the target protein, the E3 ligase machinery, and the ubiquitin-proteasome system, is essential for the continued development of effective and durable SOS1-targeted therapies. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate and overcome resistance to this promising class of anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 10. pnas.org [pnas.org]
- 11. bio-rad.com [bio-rad.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Synergistic Effects of PROTAC SOS1 Degraders in Combination Therapies: A Comparative Guide
The degradation of Son of Sevenless homolog 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor for KRAS, through Proteolysis Targeting Chimeras (PROTACs) is an emerging and potent strategy in cancer therapy. This guide provides a comparative analysis of the synergistic effects observed when combining SOS1 PROTAC degraders with other targeted agents, particularly KRAS inhibitors. The data presented here is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Introduction to SOS1 Degraders and Combination Therapy
SOS1 plays a critical role in activating RAS proteins, which are frequently mutated in various cancers. While small-molecule inhibitors of SOS1 have shown some efficacy, PROTAC-mediated degradation of SOS1 offers a more sustained and profound inhibition of the RAS-MAPK signaling pathway.[1][2][3] This approach not only removes the enzymatic function of SOS1 but also its scaffolding role, potentially leading to a more durable anti-tumor response.[3][4]
Combination therapy is a cornerstone of cancer treatment, aiming to enhance efficacy, overcome resistance, and reduce toxicity. The combination of SOS1 degraders with direct KRAS inhibitors is a promising strategy, as it targets the same oncogenic pathway at two different nodes. This dual targeting can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects.[1][5][6]
Quantitative Analysis of Synergistic Effects
The following table summarizes the quantitative data from preclinical studies demonstrating the synergistic anti-proliferative effects of combining SOS1 PROTAC degraders with KRAS inhibitors in various cancer cell lines. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
| SOS1 PROTAC Degrader | Combination Drug | Cancer Cell Line | Key Findings | Combination Index (CI) | Reference |
| SIAIS562055 | AMG510 (KRAS G12C Inhibitor) | NCI-H358 (KRAS G12C) | Enhanced cytotoxicity | 0.1 | [1] |
| SIAIS562055 | MRTX1133 (KRAS G12D Inhibitor) | GP2d (KRAS G12D) | Strong synergistic antiproliferative effect | 0.3 | [1] |
| Compound 23 | AMG510 (KRAS G12C Inhibitor) | NCI-H358 (KRAS G12C) | Synergistic effects against KRAS G12C mutant cells | Not explicitly stated, but synergy was demonstrated in vitro and in vivo. | [5][6][7] |
| SIAIS562055 | BCR-ABL Inhibitors | Chronic Myeloid Leukemia (CML) cells | Synergistically enhanced inhibition of ABL phosphorylation and downstream signaling. | Not explicitly stated, but synergy was demonstrated. | [1][2] |
Signaling Pathway and Mechanism of Synergy
The synergistic interaction between SOS1 degraders and KRAS inhibitors is rooted in their complementary mechanisms of action within the RAS-MAPK signaling pathway. SOS1 is an upstream activator of RAS, facilitating the exchange of GDP for GTP to switch RAS to its active state. KRAS inhibitors, such as AMG510, specifically target a mutated form of KRAS (G12C), locking it in an inactive state.
By degrading SOS1, PROTACs reduce the overall pool of the activator protein, leading to a decrease in the activation of both wild-type and mutant RAS. When combined with a KRAS G12C inhibitor, this dual blockade leads to a more profound and sustained suppression of downstream signaling through the MAPK pathway (e.g., ERK phosphorylation), ultimately resulting in enhanced anti-proliferative activity and tumor regression.[1][5][6] Furthermore, combining a SOS1 degrader with a KRAS G12C inhibitor has been shown to suppress the feedback activation of RAS signaling that can occur with KRAS inhibitor monotherapy.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to On-Target Activity of PROTAC SOS1 Degrader-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target activity of PROTAC SOS1 degrader-9 (also known as 9d) with other notable SOS1-targeting PROTACs. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.
Introduction to SOS1 Degradation
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a key signaling protein frequently mutated in various cancers. By promoting the exchange of GDP for GTP on KRAS, SOS1 contributes to the activation of downstream oncogenic signaling pathways. Targeted degradation of SOS1 using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy to overcome the limitations of traditional inhibitors. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
This guide focuses on this compound, a first-in-class agonist-based SOS1 PROTAC, and compares its on-target activity with other well-characterized SOS1 degraders.
On-Target Activity: A Comparative Analysis
The on-target activity of PROTACs is typically quantified by their ability to induce the degradation of the target protein, measured by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The subsequent impact on cellular function, such as cell proliferation, is assessed by the half-maximal inhibitory concentration (IC50).
| Degrader | Target Binder | E3 Ligase Ligand | Cell Line(s) | DC50 | Dmax | IC50 (Proliferation) | Citation(s) |
| This compound (9d) | SOS1 Agonist (VUBI-1) | VHL | NCI-H358 (KRAS G12C), AsPC-1 (KRAS G12D), SW480 (KRAS G12V), MIA PaCa-2 (KRAS G12C) | Not explicitly reported | 56-92% at 0.1-1 µM | NCI-H358: ~1 µM; AsPC-1: ~1 µM; SW480: ~1 µM; MIA PaCa-2: ~1 µM | [1][2][3] |
| P7 | SOS1 Inhibitor (BI-3406 analog) | Cereblon (CRBN) | SW620 (KRAS G12V), CRC Patient-Derived Organoids (PDOs) | ~0.1 µM (in SW620) | >90% at 1 µM (in SW620 and PDOs) | Superior to BI-3406 in CRC PDOs | [4][5][6] |
| BTX-6654 | SOS1 Inhibitor | Cereblon (CRBN) | A549 (KRAS G12S), NCI-H358 (KRAS G12C), MIA PaCa-2 (KRAS G12C) | A549: ~10 nM; NCI-H358: ~30 nM; MIA PaCa-2: ~30 nM | >90% | A549: ~100 nM; NCI-H358: ~300 nM; MIA PaCa-2: ~300 nM | [7] |
| BTX-7312 | SOS1 Inhibitor | Cereblon (CRBN) | A549 (KRAS G12S), NCI-H358 (KRAS G12C), MIA PaCa-2 (KRAS G12C) | A549: ~3 nM; NCI-H358: ~10 nM; MIA PaCa-2: ~10 nM | >90% | A549: ~300 nM; NCI-H358: ~1 µM; MIA PaCa-2: ~1 µM | [7] |
| Compound 23 | SOS1 Inhibitor | Not explicitly stated | KRAS-driven cancer cells | Potent degradation | Efficient degradation | Significant antiproliferative potency | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: SOS1 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for confirming the on-target activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize SOS1 PROTACs.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with known KRAS mutations (e.g., NCI-H358 [KRAS G12C], AsPC-1 [KRAS G12D], SW620 [KRAS G12V]) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of the PROTAC degrader or vehicle control (e.g., DMSO). Treatment durations can range from a few hours to 72 hours, depending on the experiment.
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against SOS1 and a loading control (e.g., GAPDH, β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ). The level of SOS1 is normalized to the loading control.
Cell Viability/Proliferation Assays
-
Assay Principle: Assays such as CellTiter-Glo® (Promega) or MTT are used to measure cell viability as an indicator of cell proliferation.
-
Procedure: Cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC degrader. After the desired incubation period (e.g., 72 hours), the assay reagent is added to the wells according to the manufacturer's instructions.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 values are calculated using non-linear regression analysis in graphing software (e.g., GraphPad Prism).
Global Proteomics (Mass Spectrometry)
-
Purpose: To assess the selectivity of the PROTAC degrader across the entire proteome.
-
Sample Preparation: Cells are treated with the PROTAC or vehicle control. Proteins are extracted, digested into peptides (typically with trypsin), and labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify and quantify proteins. The relative abundance of each protein in the PROTAC-treated sample is compared to the vehicle control to identify off-target effects.
Conclusion
This compound (9d) demonstrates effective, VHL-dependent degradation of SOS1 and antiproliferative activity in various KRAS-mutant cancer cell lines.[2][3] Its unique agonist-based design distinguishes it from other SOS1 degraders that are typically based on SOS1 inhibitors.[1] The comparative data presented in this guide highlights the varying potencies and E3 ligase preferences among different SOS1 PROTACs. For instance, the cereblon-based degraders P7, BTX-6654, and BTX-7312 show potent degradation of SOS1, with BTX-7312 exhibiting particularly low nanomolar DC50 values in certain cell lines.[4][7] The choice of a specific SOS1 degrader for further investigation will depend on the desired cellular context, E3 ligase availability, and the specific KRAS mutation being targeted. The experimental protocols outlined provide a foundation for researchers to independently validate and compare the on-target activities of these and other novel SOS1-targeting PROTACs.
References
- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the First-in-Class Agonist-Based SOS1 PROTACs Effective in Human Cancer Cells Harboring Various KRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SOS1-based PROTACs for KRAS-Mutant colorectal cancer - American Chemical Society [acs.digitellinc.com]
- 6. Collection - Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Durability of SOS1 Degradation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the durability of target protein degradation is paramount in the development of novel therapeutics. This guide provides a comparative analysis of prominent SOS1 degraders, offering insights into their efficacy and the experimental frameworks used to evaluate them. By presenting quantitative data, detailed experimental protocols, and visual aids, this document serves as a comprehensive resource for assessing the durability of SOS1 degradation.
The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor, plays a critical role in the activation of RAS proteins, which are central to cell signaling pathways controlling growth, proliferation, and differentiation.[1][2] Dysregulation of the RAS/MAPK pathway, often driven by mutations in KRAS, is a hallmark of many cancers. Consequently, SOS1 has emerged as a key therapeutic target. While inhibitors can block the function of SOS1, targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers an alternative and potentially more durable therapeutic strategy by eliminating the entire protein.[3][4]
Comparative Analysis of SOS1 Degraders and Inhibitors
The landscape of SOS1-targeted therapies includes both small molecule inhibitors and a growing number of PROTAC degraders. This section provides a quantitative comparison of their performance based on available preclinical data.
SOS1 Degraders: Potency and Maximal Degradation
SOS1 PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the SOS1 protein, leading to its ubiquitination and subsequent degradation by the proteasome. Several SOS1 degraders have been developed, each with distinct characteristics. The following table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of prominent SOS1 degraders in various cancer cell lines.
| Degrader | Cell Line | DC50 | Dmax (%) | Reference(s) |
| P7 | SW620 | 0.59 µM | >90% at 48h | [5] |
| HCT116 | 0.75 µM | ~76% at 24h | [5] | |
| SW1417 | 0.19 µM | ~83% at 24h | [5] | |
| SIAIS562055 | K562 | 62.5 nM | >90% | [6] |
| KU812 | 8.4 nM | >90% | [6] | |
| NCI-H358 | - | Sustained for at least 72h | [7] | |
| BTX-6654 | MIA PaCa-2 | 2.4 nM | ~96% | [8] |
| LoVo | 10.1 nM | ~97% | [8] | |
| BTX-B01 | MIA PaCa-2 | 2 nM | >85% at 4h | [9][10] |
| NCI-H358 | 7 nM | >85% at 4h | [9][10] | |
| LoVo | 10 nM | >85% at 4h | [9][10] | |
| Degrader 4 | NCI-H358 | 13 nM | - | [11] |
SOS1 Inhibitors: Potency of Target Engagement
In contrast to degraders, SOS1 inhibitors function by blocking the interaction between SOS1 and KRAS, thereby preventing RAS activation.[10][12] Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target Interaction | IC50 | Reference(s) |
| BI-3406 | SOS1::KRAS | 5 nM | [12] |
| BAY-293 | KRAS-SOS1 | 21 nM | [13] |
Durability of SOS1 Degradation
A key advantage of PROTACs over traditional inhibitors is the potential for prolonged pharmacodynamic effects, as the target protein needs to be resynthesized for the pathway to be reactivated. The intrinsic half-life of the SOS1 protein is reported to be greater than 18-24 hours, making it an ideal candidate for a degradation-based approach.[8][9]
Washout experiments, where the degrader is removed from the cell culture and protein levels are monitored over time, provide a direct measure of the durability of degradation.
-
P7: In SW620 cells, significant SOS1 degradation by P7 was observed at 24 hours and was sustained for at least 48 hours.[5] Pre-treatment with the protein synthesis inhibitor cycloheximide (B1669411) resulted in over 75% SOS1 degradation starting at 3 hours, suggesting that the rate of protein resynthesis influences the observed degradation kinetics.[5]
-
SIAIS562055: This degrader induced sustained degradation of SOS1 in NCI-H358 cells for at least 72 hours, even after the compound was washed out.[7]
-
BTX-6654 and BTX-7312: In MIA PaCa-2 cells, SOS1 remained completely degraded 24 hours after washout of both compounds. In LoVo cells, SOS1 levels recovered to approximately 35% of control levels 24 hours post-washout, suggesting that complete protein re-expression could take 48-72 hours.[8]
-
BTX-B01: The long half-life of SOS1 (>24 hours) makes it an ideal target for this degrader, suggesting a durable effect.[9]
Experimental Protocols
Accurate assessment of protein degradation durability relies on robust and well-controlled experiments. The following are detailed methodologies for key experiments cited in the assessment of SOS1 degraders.
Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.[12][14]
Materials:
-
Mammalian cells expressing SOS1
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[15]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SOS1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve 80-90% confluency on the day of the experiment.[15]
-
CHX Treatment: Treat cells with CHX at a final concentration of 50-100 µg/mL.[6] A DMSO-treated control should be included for the 0-hour time point.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). For each time point, wash the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells in lysis buffer on ice for 30 minutes.[15]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the total protein amount for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against SOS1, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for SOS1 at each time point and normalize them to a loading control (e.g., β-actin or GAPDH). Plot the remaining SOS1 protein level against time to determine the degradation rate and half-life.
Washout Experiment
This experiment assesses the duration of protein degradation after the removal of the degrader.
Procedure:
-
Degrader Treatment: Treat cells with the SOS1 degrader at a specific concentration for a defined period (e.g., 12 or 24 hours).[7]
-
Washout: After the treatment period, aspirate the medium containing the degrader. Wash the cells multiple times with fresh, pre-warmed culture medium to remove any residual compound.
-
Incubation in Fresh Medium: Add fresh, degrader-free medium to the cells and incubate for various time points (e.g., 0, 24, 48, 72, 96 hours).[7]
-
Sample Collection and Analysis: At each time point, harvest the cells and perform western blotting for SOS1 as described in the cycloheximide chase assay protocol.
-
Data Analysis: Quantify the SOS1 protein levels at each time point after washout and compare them to the levels in vehicle-treated control cells to determine the rate of protein resynthesis.
Quantitative Western Blotting
To ensure accurate and reproducible quantification of protein degradation, the following considerations are crucial.[16][17]
Key Considerations:
-
Linear Range: Ensure that the signal intensity for both the target protein and the loading control falls within the linear range of the detection system. This may require optimizing the amount of protein loaded and the antibody concentrations.
-
Normalization: Use a stable housekeeping protein (e.g., GAPDH, β-actin) or total protein staining for normalization to correct for variations in sample loading and transfer.
-
Antibody Validation: Use well-characterized antibodies specific to the target protein.
-
Replicates: Perform multiple biological replicates to ensure the statistical significance of the results.
Visualizing the Landscape of SOS1 Degradation
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, provide a clear overview of the concepts discussed in this guide.
References
- 1. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. biotheryx.com [biotheryx.com]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotheryx.com [biotheryx.com]
- 9. biotheryx.com [biotheryx.com]
- 10. BTX-B01, a novel SOS1 degrader with potential to treat KRAS-mutant cancers | BioWorld [bioworld.com]
- 11. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bitesizebio.com [bitesizebio.com]
PROTAC SOS1 Degraders: A Comparative Analysis of Cross-Reactivity
A deep dive into the selectivity of PROTAC SOS1 degrader-9 and its counterparts, supported by proteomic data and detailed experimental workflows.
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor for KRAS, is a high-value target in oncology, particularly for KRAS-mutant cancers. This guide provides a comparative analysis of the cross-reactivity and selectivity of this compound against other notable SOS1 degraders, P7 and SIAIS562055.
Performance Comparison of SOS1 Degraders
The selectivity of a PROTAC is paramount to its therapeutic index, minimizing off-target effects while maximizing on-target efficacy. Global proteomics has become the gold standard for assessing the specificity of these degraders. Below is a summary of the cross-reactivity profiles for three distinct SOS1 degraders.
| Degrader | E3 Ligase Ligand | Key Findings from Proteomics | Notable Off-Targets | Reference |
| This compound (Compd 10) | E3 ligase ligand (HY-161639) | Data on global proteomics-based cross-reactivity is not yet publicly available. | Not reported | [1] |
| P7 | Lenalidomide (Cereblon binder) | Highly specific for SOS1 degradation in SW620 cells.[2] | No significant off-target degradation reported. Some protein upregulations were observed, potentially as a cellular adaptation mechanism.[2] | [2] |
| SIAIS562055 | CRBN ligand | Significant and specific degradation of SOS1 in MIA PaCa-2 cells.[3] | Negligible effect on known CRBN substrates like GSPT1 and IKZF1/3.[3] ANTKMT (FAM173A) was not significantly affected.[3] | [3][4] |
Mechanism of Action: The PROTAC-mediated Degradation Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. They form a ternary complex between the target protein (SOS1) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated degradation of SOS1.
Experimental Protocols for Cross-Reactivity Assessment
The determination of a PROTAC's selectivity heavily relies on robust and sensitive analytical methods. Global proteomics using mass spectrometry is the primary technique employed for this purpose.
Global Proteomics Workflow
This workflow provides an unbiased approach to identify and quantify thousands of proteins in a cell lysate, allowing for the detection of off-target degradation events.
Caption: Workflow for proteomics-based cross-reactivity studies.
Detailed Methodologies:
-
Cell Culture and Treatment: Cancer cell lines, such as SW620 or MIA PaCa-2, are cultured under standard conditions.[2][3] Cells are then treated with the PROTAC degrader at a specific concentration (e.g., 1 µM) for a defined period (e.g., 16 or 24 hours), alongside a vehicle control (DMSO).[2][3]
-
Protein Extraction and Digestion: Following treatment, cells are lysed, and total protein is extracted. The protein concentration is determined, and equal amounts of protein from each sample are subjected to enzymatic digestion, typically with trypsin, to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry.[2] The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The acquired spectral data is processed using specialized software to identify the peptides and, by inference, the proteins present in the sample. Label-free quantification methods are often used to determine the relative abundance of each protein between the PROTAC-treated and control groups.
-
Visualization: The results are commonly visualized using a volcano plot, which plots the statistical significance (p-value) versus the magnitude of change (fold change) for each identified protein.[2] This allows for the rapid identification of proteins that are significantly up- or downregulated upon PROTAC treatment.
The SOS1-RAS Signaling Pathway
Understanding the signaling context of SOS1 is crucial for interpreting the downstream consequences of its degradation. SOS1 is a key activator of RAS proteins, which are central players in cell proliferation, differentiation, and survival.
Caption: Simplified SOS1-RAS signaling pathway.
By promoting the degradation of SOS1, these PROTACs aim to block the conversion of inactive RAS-GDP to its active RAS-GTP form, thereby inhibiting downstream oncogenic signaling.[5]
Conclusion
The development of highly selective PROTACs is a critical endeavor in modern drug discovery. While comprehensive cross-reactivity data for this compound is still emerging, the detailed proteomic analyses of comparators like P7 and SIAIS562055 demonstrate that high specificity for SOS1 is achievable.[2][3] These studies underscore the power of unbiased proteomics in preclinical development to identify potent and selective degraders, ultimately paving the way for safer and more effective cancer therapeutics. The continued application of these rigorous analytical methods will be essential in validating the therapeutic potential of new SOS1-targeting PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing in vitro and in vivo efficacy of PROTAC SOS1 degrader-9
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for KRAS, has emerged as a compelling target in oncology, particularly for KRAS-mutant cancers. The development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of SOS1 represents a promising therapeutic strategy. This guide provides a comparative overview of the in vitro and in vivo efficacy of various SOS1 PROTAC degraders and inhibitors, with a focus on publicly available experimental data.
While this guide aims to provide a comprehensive comparison, it is important to note that specific quantitative efficacy data for PROTAC SOS1 degrader-9 (Compound 10) is not extensively available in the public domain at the time of this publication. Information is primarily derived from patent literature (WO2024083257A1), which describes its composition as a PROTAC-based SOS1 degrader but lacks detailed comparative efficacy data[1][2][3]. Therefore, a direct quantitative comparison with this specific molecule is not feasible. This guide will focus on a detailed comparison of other well-characterized SOS1 PROTACs and inhibitors.
In Vitro Efficacy: Degradation and Anti-proliferative Activity
The primary mechanism of a PROTAC is the degradation of the target protein. This is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The subsequent biological effect, such as the inhibition of cancer cell growth, is measured by the IC50 (concentration for 50% inhibition of cell viability).
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Alternative Name | E3 Ligase Ligand |
| SIAIS562055 | K562 | 62.5 | >90% | 201.1 | - | CRBN |
| KU812 | 8.4 | >90% | 45.6 | - | CRBN | |
| P7 | SW620 | 590 | ~92% | - | PROTAC SOS1 degrader-3 | CRBN |
| HCT116 | 750 | - | - | PROTAC SOS1 degrader-3 | CRBN | |
| SW1417 | 190 | - | - | PROTAC SOS1 degrader-3 | CRBN | |
| ZZ151 | NCI-H358 | - | >95% at 100nM | - | - | VHL |
| Degrader 4 | NCI-H358 | 13 | >90% | 5 | - | Not Specified |
| 9d | NCI-H358 | 98.4 | 92.5% at 1µM | 525 | PROTAC SOS1 degrader-1 | VHL |
| MIA-PaCa2 | 255 | - | 218 | PROTAC SOS1 degrader-1 | VHL | |
| AsPC-1 | 119 | - | 307 | PROTAC SOS1 degrader-1 | VHL | |
| BI-3406 (Inhibitor) | Various | N/A | N/A | Varies | - | N/A |
Table 1: Comparative In Vitro Efficacy of SOS1 Degraders and Inhibitors. Data compiled from multiple sources[4][5][6][7][8][9][10]. N/A indicates "not applicable" as BI-3406 is an inhibitor and does not induce degradation.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate test of an anti-cancer agent is its ability to control tumor growth in a living organism. The following table summarizes the available data on the in vivo efficacy of SOS1 PROTACs in mouse xenograft models.
| Compound | Dose & Schedule | Tumor Model | Tumor Growth Inhibition (TGI) (%) |
| SIAIS562055 | 30 mg/kg, i.p. daily | K562 xenograft | 76.7% |
| ZZ151 | Not Specified | KRAS G12D/G12V mutant xenografts | Superior to BI-3406 |
| Degrader 4 | 30 mg/kg, b.i.d. | NCI-H358 xenograft | 58.8% |
| 9d | 10 mg/kg, i.p. daily | NCI-H358 xenograft | 72.5% |
| 20 mg/kg, i.p. daily | NCI-H358 xenograft | 86.1% |
Table 2: Comparative In Vivo Efficacy of SOS1 Degraders. Data compiled from multiple sources[4][5][11].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the SOS1 signaling pathway and typical experimental workflows.
Caption: SOS1 Signaling Pathway and Points of Intervention.
Caption: General Experimental Workflow for Efficacy Testing.
Experimental Protocols
Western Blot for SOS1 Degradation
This protocol is a standard method for quantifying the amount of a specific protein in a sample.
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of the SOS1 PROTAC degrader for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SOS1.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Use a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Quantification:
-
Quantify the band intensities to determine the percentage of SOS1 degradation relative to a vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the SOS1 degrader or inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a compound in a mouse model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
-
Tumor Growth:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize the mice into treatment and control groups.
-
Administer the SOS1 PROTAC degrader or vehicle control to the mice according to the specified dose and schedule (e.g., intraperitoneal injection daily).
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
At the end of the study, calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Toxicity Assessment:
-
Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.
-
This guide provides a framework for comparing the efficacy of SOS1-targeting therapeutics. As more data on novel degraders, including this compound, becomes publicly available, this comparison can be further enriched to provide a more complete picture of the therapeutic landscape.
References
- 1. WO2024083257A1 - Sos1 protein degradation agent and use thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SOS1 PROTAC降解剂 | MCE [medchemexpress.cn]
- 4. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Comparison Guide: Evaluating the Scaffolding Function of SOS1 After Targeted Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the scaffolding function of the Son of Sevenless 1 (SOS1) protein following its targeted degradation. We compare the effects of SOS1 degradation with traditional inhibition, offering experimental protocols and data to support the assessment of its distinct biological roles.
Introduction: The Dual Functions of SOS1
Son of Sevenless 1 (SOS1) is a critical signaling protein, primarily known as a guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins by catalyzing the exchange of GDP for GTP.[1][2] This activation is a rate-limiting step in crucial signaling cascades, including the RAS/MAPK pathway, which governs cell proliferation, differentiation, and survival.[3][4]
Beyond its catalytic GEF activity, SOS1 serves as a scaffolding protein . It forms multi-protein complexes that bring together key components of the signaling pathway, such as the adaptor protein Grb2, ensuring signaling efficiency and specificity.[5][6] Targeted degradation of SOS1, often achieved using Proteolysis Targeting Chimeras (PROTACs), offers a therapeutic advantage over small-molecule inhibition by eliminating both the catalytic and scaffolding functions of the protein.[7][8] This guide focuses on methodologies to specifically evaluate the disruption of this scaffolding role.
Comparison: SOS1 Degradation vs. Small-Molecule Inhibition
Targeting SOS1 with degraders presents a more comprehensive approach than enzymatic inhibition. While inhibitors typically block the GEF active site, they may leave the protein scaffold intact, potentially allowing for non-catalytic functions or altered signaling dynamics. Degradation, however, removes the entire protein, abrogating all associated functions.[7][8]
| Feature | Small-Molecule Inhibition (e.g., BI-3406) | Targeted Protein Degradation (e.g., PROTACs) | Rationale & Significance |
| Mechanism of Action | Occupies the catalytic or allosteric site to block GEF activity.[9] | Recruits an E3 ubiquitin ligase (e.g., Cereblon) to tag SOS1 for proteasomal degradation.[10][11] | Degradation is event-driven and can be catalytic, offering sustained and profound target suppression.[7] |
| Effect on GEF Function | Directly blocked. | Eliminated due to protein removal.[10] | Both approaches effectively inhibit downstream RAS-GTP loading. |
| Effect on Scaffolding | Largely unaffected; protein is still present. | Completely eliminated.[8] | Crucial for evaluation. Degradation disrupts protein-protein interactions (e.g., SOS1-Grb2), which is a key advantage. |
| Downstream Signaling | Reduction in pERK levels.[9] | Sustained and often superior reduction in pERK and pS6 levels.[10][12] | Complete removal of the SOS1 scaffold prevents residual or adapted signaling. |
| Potential for Resistance | Mutations in the drug-binding site can confer resistance. | Less susceptible to resistance from target mutation; requires functional ubiquitin-proteasome system.[11] | Degraders offer a potential strategy to overcome resistance to inhibitors. |
SOS1 Signaling Pathway and Point of Intervention
SOS1 is a central node in the RAS/MAPK signaling pathway. It is typically recruited to activated receptor tyrosine kinases (RTKs) via the adaptor protein Grb2, where it engages and activates RAS at the plasma membrane.
Experimental Evaluation of SOS1 Scaffolding Function
Evaluating the scaffolding function requires assessing the integrity of SOS1-containing protein complexes. The primary hypothesis is that degradation of SOS1 will abrogate its interaction with binding partners like Grb2, which can be measured directly.
The following workflow outlines the key steps to compare the effects of a SOS1 degrader against a small-molecule inhibitor and a control.
The following table summarizes expected quantitative outcomes from the experimental workflow, based on published findings. Specific SOS1 degraders have shown high efficacy in degrading SOS1 and inhibiting downstream signaling.[12][13]
| Parameter | Vehicle Control | SOS1 Inhibitor | SOS1 Degrader | Expected Outcome & Interpretation |
| SOS1 Protein Level (%) | 100% | ~100% | <10% | Confirms target degradation. Degraders like P7 can achieve >90% degradation.[13] |
| pERK / Total ERK Ratio | 1.0 (Baseline) | ~0.4 - 0.6 | <0.2 | Degradation leads to more sustained and profound pathway inhibition.[10] |
| Co-precipitated SOS1 with Grb2 (relative units) | 1.0 (Baseline) | ~1.0 | <0.1 | Direct evidence of scaffold disruption. The inhibitor does not affect the SOS1-Grb2 interaction. |
| Active RAS-GTP Levels (%) | 100% | ~30 - 50% | <15% | Confirms loss of GEF function. Assessed via RAF-RBD pulldown assays.[12] |
Key Experimental Protocols
This protocol describes the treatment of cells to induce SOS1 degradation.
-
Cell Plating: Plate KRAS-mutant cancer cells (e.g., MIA PaCa-2, SW620) in 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment Preparation: Prepare stock solutions of the SOS1 degrader (e.g., P7 at 10 mM) and SOS1 inhibitor (e.g., BI-3406 at 10 mM) in DMSO.
-
Cell Treatment: The next day, treat the cells with the final concentrations of the compounds. For example:
-
Vehicle: 0.1% DMSO
-
SOS1 Inhibitor: 1 µM BI-3406
-
SOS1 Degrader: 1 µM P7
-
-
Incubation: Incubate the cells for 24-48 hours. A time-course experiment is recommended to determine the optimal degradation time.[7]
-
Harvesting: Wash cells twice with ice-cold PBS, then scrape and collect the cell pellet for lysis.
This protocol is used to assess the physical interaction between SOS1 and its binding partner Grb2.
-
Cell Lysis: Resuspend the cell pellet from Protocol 5.1 in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube.
-
Input Sample: Reserve 50 µL of the clarified lysate as the "input" control.
-
Immunoprecipitation:
-
To the remaining lysate (~950 µL), add 2-4 µg of anti-Grb2 antibody (or a species-matched IgG as a negative control).
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with 1 mL of ice-cold Co-IP lysis buffer.
-
Elution: After the final wash, remove all supernatant. Elute the bound proteins by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluate and the input sample by Western Blotting, probing with anti-SOS1 and anti-Grb2 antibodies.
This protocol quantifies the activation state of the MAPK pathway.
-
Sample Preparation: Take the "input" samples from the Co-IP protocol (or from a separately prepared lysate) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-SOS1, anti-Actin) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize pERK levels to total ERK levels to account for any loading differences.
References
- 1. researchgate.net [researchgate.net]
- 2. SOS Family and Ras-GEFs | Encyclopedia MDPI [encyclopedia.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. RSK phosphorylates SOS1 creating 14-3-3 docking sites and negatively regulating MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for PROTAC SOS1 Degrader-9
This guide provides crucial safety and logistical information for the handling and disposal of PROTAC SOS1 degrader-9. The following procedures are based on available safety data and general best practices for handling hazardous laboratory chemicals.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound.[3][4] Double-gloving may be necessary for added protection.[4] |
| Body Protection | Laboratory coat | Protects clothing and skin from spills and contamination.[3][4][5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any dust or aerosols.[2][3] |
Operational Handling Protocol
Adherence to proper handling procedures is critical to maintain the integrity of the compound and the safety of laboratory personnel.
Preparation and Handling
-
Acclimatization : Before use, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.[6]
-
Ventilation : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
-
Personal Protective Equipment : Don appropriate PPE as outlined in Table 1 before handling the compound.
-
Solution Preparation :
-
Aliquoting and Storage :
-
Once dissolved, aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.[6]
-
Store the solid compound and stock solutions at the recommended temperatures (see Table 2).
-
Table 2: Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture.[6] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[6] |
Handling Workflow Diagram
Caption: Workflow for safe handling and preparation of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure : Evacuate personnel from the immediate spill area and ensure the area is well-ventilated.[2]
-
Containment : Prevent the further spread of the spill.[1]
-
Cleanup :
-
Solid Spills : Carefully sweep or scoop the material to avoid generating dust.[1]
-
Liquid Spills : Use a non-combustible absorbent material like vermiculite (B1170534) or sand to absorb the spilled solution.[1]
-
-
Collection and Decontamination :
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
Waste Segregation and Collection
-
Solid Waste : Collect unused or waste powder in a clearly labeled, sealed container designated for chemical waste.[1]
-
Liquid Waste : Collect all solutions containing the degrader in a separate, labeled, and sealed hazardous waste container.[1] Do not mix with other incompatible waste streams.
-
Contaminated Materials : All materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, must be disposed of as chemical waste.[1]
Disposal Procedure
-
Labeling : Clearly label all waste containers as "Hazardous Waste: this compound" and include the date of accumulation.[7]
-
Storage : Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials.[7]
-
Final Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[1][7] Do not dispose of this chemical down the drain or in general trash .[1]
Disposal Workflow Diagram
Caption: Step-by-step disposal plan for this compound waste.
Experimental Protocol: In Vitro SOS1 Degradation Assay
This is a general protocol for assessing the degradation of a target protein by a PROTAC in a cell-based assay. This should be adapted based on specific experimental needs.
Objective : To determine the efficacy of this compound in degrading SOS1 protein in a relevant cell line.
Materials :
-
Cancer cell line expressing SOS1 (e.g., KRAS-mutant colorectal cancer cells)[8]
-
This compound
-
Anhydrous DMSO
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membranes
-
Primary antibodies (anti-SOS1, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure :
-
Cell Culture : Culture the selected cell line until they reach 70-80% confluency.[3]
-
Preparation of Treatment Solutions : Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).[3]
-
Treatment : Replace the existing medium with the medium containing different concentrations of the PROTAC or vehicle control and incubate for the desired time.[3]
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.[3]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay.[3]
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for SOS1 and a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
-
-
Data Analysis : Quantify the band intensities for SOS1 and the loading control. Normalize the SOS1 signal to the loading control to determine the relative decrease in SOS1 levels at different concentrations of the PROTAC degrader.[3]
Signaling Pathway Diagram
Caption: General mechanism of action for a PROTAC degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.com [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
